molecular formula C5H3F2NO B600026 2,6-Difluoropyridin-4-ol CAS No. 197717-50-3

2,6-Difluoropyridin-4-ol

Cat. No.: B600026
CAS No.: 197717-50-3
M. Wt: 131.082
InChI Key: QKUUERXIALDNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoropyridin-4-ol (CAS RN 197717-50-3) is a fluorinated pyridine derivative of significant interest in advanced chemical research and development. Its molecular formula is C₅H₃F₂NO, with a molecular weight of 131.08 g/mol . This compound serves as a versatile and valuable synthetic intermediate, particularly in the synthesis of pharmaceuticals and the development of active pharmaceutical ingredients (APIs) for treating various diseases . The structural motif of fluoropyridines is highly attractive because the fluorine atoms activate the ring for nucleophilic aromatic substitution, allowing for the stepwise and regioselective synthesis of complex, trisubstituted pyridine scaffolds that are prevalent in medicinal chemistry . Beyond pharmaceuticals, this compound is also employed as a key intermediate in the production of agrochemicals, including herbicides and pesticides, as the fluorine substitution often enhances biological activity and stability . Its unique structure further makes it a valuable building block in organic synthesis for constructing complex molecules and in material science for designing advanced materials with specific properties . The compound should be stored under an inert atmosphere at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUUERXIALDNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoropyridin-4-ol from 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2,6-difluoropyridin-4-ol, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2,6-dichloropyridine. The synthesis is presented as a two-stage process, involving an initial halogen exchange reaction followed by the introduction of a hydroxyl group at the 4-position via a diazonium salt intermediate.

This document details the experimental protocols, presents quantitative data in structured tables, and includes visual diagrams to elucidate the experimental workflow.

Synthetic Strategy Overview

The conversion of 2,6-dichloropyridine to this compound is most effectively achieved through a multi-step sequence. A direct, one-pot conversion is not well-documented in the scientific literature. The proposed and substantiated pathway involves two key transformations:

  • Halogen Exchange (Halex) Reaction: The chlorine atoms of 2,6-dichloropyridine are substituted with fluorine atoms to yield 2,6-difluoropyridine. This is typically accomplished using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

  • Functionalization at the 4-Position: A hydroxyl group is introduced onto the 2,6-difluoropyridine ring at the C4 position. A reliable method for this transformation proceeds through a 4-amino-2,6-difluoropyridine intermediate, which is then converted to the target 4-ol via a diazotization-hydrolysis sequence.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate1 2,6-Difluoropyridine Start->Intermediate1 Halogen Exchange Intermediate2 4-Amino-2,6-difluoropyridine Intermediate1->Intermediate2 Amination (multi-step) Product This compound Intermediate2->Product Diazotization & Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine

The halogen exchange reaction is a crucial first step. Several methods have been reported, with variations in solvent, temperature, and reaction time. The use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) or sulfolane is a common approach.[1]

Experimental Protocol (Representative):

A stirred mixture of 2,6-dichloropyridine, anhydrous potassium fluoride, and a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane) is heated to an elevated temperature. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the 2,6-difluoropyridine product is isolated by distillation.

Quantitative Data for 2,6-Difluoropyridine Synthesis:

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineAnhydrous KFSulfolane225-235262U.S. Patent 4,071,521
2,6-DichloropyridineAnhydrous KFDMSO1868.696.3 (distilled)U.S. Patent 4,071,521
2,6-DichloropyridineAnhydrous KFDMSO180 (at 675 mm Hg)13.591.7U.S. Patent 4,071,521

Process Flow for Halogen Exchange:

Halex_Workflow Reactants 2,6-Dichloropyridine Anhydrous KF Solvent (DMSO or Sulfolane) Reaction Heating at 180-235 °C Reactants->Reaction Workup Distillation Reaction->Workup Product 2,6-Difluoropyridine Workup->Product

Caption: Halogen exchange reaction workflow.

Stage 2: Synthesis of this compound

This stage involves the conversion of 2,6-difluoropyridine to the final product. A reliable, albeit multi-step, method proceeds through the formation of 4-amino-2,6-difluoropyridine.

A direct amination of 2,6-difluoropyridine at the 4-position is challenging. A documented approach involves the dehalogenation of a polychlorinated aminopyridine derivative.

Experimental Protocol (Adapted):

A solution of 2,6-difluoro-3,5-dichloro-4-aminopyridine in a suitable solvent like ethanol is subjected to catalytic hydrogenation in the presence of a palladium catalyst (e.g., 10% Pd/C) and a base such as triethylamine. The reaction is carried out under hydrogen pressure until the starting material is consumed. After filtration of the catalyst and removal of the solvent, the crude product is purified by column chromatography.

Quantitative Data for 4-Amino-2,6-difluoropyridine Synthesis:

Starting MaterialReagentsCatalystSolventYield (%)Purity (%)Reference
2,6-Difluoro-3,5-dichloro-4-aminopyridineH₂, Triethylamine10% Pd/CEthanol63.599.7Journal of Medicinal Chemistry, 1987, 30, 340-347

The conversion of the 4-amino group to a hydroxyl group is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a variation of the Sandmeyer reaction.[2][3]

Experimental Protocol (General Procedure):

  • Diazotization: 4-Amino-2,6-difluoropyridine is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.[4][5][6]

  • Hydrolysis: The cold diazonium salt solution is then slowly added to a hot aqueous solution, or simply warmed, to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas is observed during this step.

  • Isolation: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship for Diazotization and Hydrolysis:

Diazotization_Hydrolysis cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis Amino 4-Amino-2,6-difluoropyridine Reagents_D NaNO₂, H₂SO₄ (aq) 0-5 °C Amino->Reagents_D Diazonium 2,6-Difluoropyridine-4-diazonium salt Reagents_D->Diazonium Reagents_H H₂O, Heat Diazonium->Reagents_H Product This compound Reagents_H->Product

Caption: Diazotization and hydrolysis of 4-amino-2,6-difluoropyridine.

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is a feasible process for research and development purposes. The two-stage approach, involving a high-yielding halogen exchange reaction followed by a well-established, albeit multi-step, functionalization at the 4-position via an amino intermediate, provides a reliable route to this valuable compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists to successfully implement this synthesis in their laboratories. Careful control of reaction conditions, particularly temperature during the halogen exchange and diazotization steps, is critical for achieving high yields and purity.

References

Spectroscopic data of 2,6-Difluoropyridin-4-ol (1H NMR, 13C NMR, 19F NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of 2,6-Difluoropyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this specific compound, this document will provide a detailed framework for its analysis based on established methodologies and data from the closely related compound, 2,6-difluoropyridine, as a comparative reference.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. The presence and positioning of these functional groups significantly influence the molecule's electronic properties, reactivity, and spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for the structural elucidation and purity assessment of such compounds.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible NMR data. The following outlines a standard procedure for the NMR analysis of fluorinated organic compounds like this compound.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Concentration: The final concentration should be in the range of 10-20 mM.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a fluorine-containing reference standard (e.g., CFCl₃) for ¹⁹F NMR, may be added.

NMR Data Acquisition:

  • Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for ¹H.

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure adequate signal-to-noise ratio and resolution.

  • ¹³C NMR:

    • Proton-decoupled spectra are generally acquired to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR:

    • A direct observation experiment is performed.

    • Proton decoupling may be employed to simplify the spectra by removing ¹H-¹⁹F couplings.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables provide a template for how the ¹H, ¹³C, and ¹⁹F NMR data should be structured for clear presentation and easy comparison. For illustrative purposes, data for the related compound 2,6-Difluoropyridine is included.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data for this compound Not Available
Reference: 2,6-Difluoropyridine
8.05 - 7.95mH-4
6.90 - 6.80mH-3, H-5

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data for this compound Not Available
Reference: 2,6-Difluoropyridine
163.5 (t, J = 241 Hz)C-2, C-6
142.1 (t, J = 33 Hz)C-4
107.8 (t, J = 4 Hz)C-3, C-5

Table 3: ¹⁹F NMR Data

Chemical Shift (δ) ppmAssignment
Data for this compound Not Available
Reference: 2,6-Difluoropyridine
-68.5F-2, F-6

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, which can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structural Elucidation Interpretation->Structure DataTable Data Tabulation Structure->DataTable Report Technical Report DataTable->Report

Workflow for Spectroscopic Analysis

Conclusion

While direct experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound is not readily found in the public domain, this guide provides a comprehensive framework for its spectroscopic analysis. By following the detailed experimental protocols and utilizing the structured data presentation, researchers can effectively characterize this and similar fluorinated compounds. The logical workflow diagram further clarifies the systematic approach required for accurate structural elucidation using NMR spectroscopy. It is anticipated that as research involving this compound progresses, its full spectroscopic profile will become available to the scientific community.

Physical and chemical properties of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridin-4-ol, also known by its CAS Number 197717-50-3, is a fluorinated heterocyclic compound with potential applications in the fields of pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and a hydroxyl group, imparts unique electronic properties that make it an attractive building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the available physical, chemical, and safety information for this compound, intended to support research and development activities.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that due to the limited availability of published experimental data for this specific compound, some of the listed properties are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 197717-50-3[1]
Molecular Formula C₅H₃F₂NO[1]
Molecular Weight 131.08 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available
Solubility Data not available
Tautomerism Exists in equilibrium with 2,6-difluoro-4-pyridone. The pyridone form is generally favored in solution.[2][3][4]
Tautomerism

A key chemical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of this compound, this equilibrium is with 2,6-difluoro-4-pyridone. Generally, for 4-hydroxypyridines, the pyridone tautomer is the predominant species in solution and in the solid state due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][4] The enol form, 4-hydroxypyridine, may become more significant in the gas phase or in very dilute solutions in non-polar solvents.[3] Ab initio calculations on the parent 4-hydroxypyridine/4-pyridone system suggest that while 4-hydroxypyridine is more stable in the gas phase, the pyridone form is favored in condensed phases.[5]

Tautomeric equilibrium of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the two equivalent protons at the 3 and 5 positions of the pyridine ring. The chemical shift of these protons would be influenced by the electron-withdrawing fluorine atoms and the electronic nature of the hydroxyl/keto group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The carbons attached to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (in the enol form) or the N-H stretch of the pyridone (in the keto form), as well as C=O stretching vibrations for the keto tautomer. C-F and C-N stretching vibrations would also be present.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol ). Fragmentation patterns would likely involve the loss of CO or HF.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methods for the preparation of substituted 4-hydroxypyridines can be adapted. One common approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source.[6]

For instance, a plausible synthetic route could involve the reaction of a suitably substituted 1,3-diketone with ammonia. Another potential strategy is the hydrolysis of a corresponding 4-amino-2,6-difluoropyridine.

The synthesis of related compounds, such as other substituted 4-hydroxypyridines, often involves multi-step sequences starting from readily available materials.[7][8] The synthesis of 4-hydroxypyridine itself can be achieved from pyridine-4-boronic acid.[9]

synthesis_workflow start Starting Materials (e.g., Substituted 1,3-Diketone) cyclization Cyclization Reaction start->cyclization reagent Ammonia Source reagent->cyclization product This compound cyclization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification

Generalized workflow for the synthesis of 4-hydroxypyridines.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This makes the ring susceptible to nucleophilic aromatic substitution, although the hydroxyl group is a strong electron-donating group.

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation. The tautomeric pyridone form possesses an amide-like character and can exhibit reactivity at the nitrogen and oxygen atoms.

Applications in Drug Development and Research

While specific biological activities of this compound are not yet extensively documented, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[10][11]

Fluorinated pyridines are key components in a wide range of biologically active molecules.[12] The structural motif of 2,6-difluoropyridine is present in various compounds explored in medicinal chemistry. For example, derivatives of 2,6-difluoropyridine have been investigated for their potential as PET imaging agents.[13]

The 4-hydroxypyridine scaffold is also found in several bioactive compounds. Therefore, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the data for related fluorinated pyridines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

For related compounds like 2,6-difluoropyridine, hazards include flammability, skin and eye irritation, and respiratory irritation.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. While experimental data on its physical and chemical properties are limited, its structural features, particularly the presence of fluorine atoms and the 4-hydroxypyridine moiety, suggest it is a valuable tool for medicinal chemists. Further research is needed to fully characterize this compound and explore its biological activities. The information provided in this guide serves as a starting point for researchers and scientists interested in utilizing this compound in their work.

References

An In-depth Technical Guide to the Tautomerism of 2,6-Difluoropyridin-4-ol and 2,6-Difluoro-4-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2,6-difluoropyridin-4-ol and 2,6-difluoro-4-pyridone. This equilibrium is of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of the two tautomers, which can influence biological activity, solubility, and target binding. This document details the synthesis, factors influencing the tautomeric equilibrium, experimental protocols for its quantitative analysis, and computational insights.

Introduction to Tautomerism in Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives can exist in two tautomeric forms: the aromatic pyridin-4-ol (enol form) and the non-aromatic 4-pyridone (keto form). The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, the solvent, temperature, and the physical state of the compound. The introduction of highly electronegative fluorine atoms at the 2 and 6 positions is expected to significantly influence the tautomeric preference of the core structure. Understanding and controlling this equilibrium is crucial for the rational design of drug candidates.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution (SNAr) of the commercially available 2,6-difluoropyridine. The high reactivity of the fluorine atoms in the 2 and 6 positions of the pyridine ring makes them excellent leaving groups for nucleophilic attack.

A plausible synthetic route involves the reaction of 2,6-difluoropyridine with a hydroxide source, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO) or a high-boiling alcohol. The reaction proceeds via a Meisenheimer complex intermediate.

Synthesis_Workflow cluster_reaction Reaction Start 2,6-Difluoropyridine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent KOH, DMSO Product This compound Intermediate->Product Loss of F- Product->Product Workup Acidic Workup

Figure 1: Proposed synthesis workflow for this compound.

The Tautomeric Equilibrium

The tautomeric equilibrium between this compound and 2,6-difluoro-4-pyridone is a dynamic process. The relative stability of each tautomer is influenced by several factors.

Tautomeric_Equilibrium Pyridinol This compound (Enol Form) Pyridone 2,6-Difluoro-4-pyridone (Keto Form) Pyridinol->Pyridone K_T

Figure 2: Tautomeric equilibrium between this compound and 2,6-difluoro-4-pyridone.
Effect of Fluorine Substitution

The presence of two electron-withdrawing fluorine atoms at the 2 and 6 positions is anticipated to have a profound effect on the tautomeric equilibrium. Studies on related fluorinated pyridones suggest that such substitution can shift the equilibrium towards the pyridin-4-ol (lactim) form. This is attributed to the inductive electron withdrawal by the fluorine atoms, which stabilizes the aromatic pyridinol ring.

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers but are expected to stabilize the more polar 4-pyridone form to a greater extent.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents will also influence the equilibrium based on their polarity.

  • Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar pyridin-4-ol form is generally favored.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the two tautomers, represented by the tautomeric equilibrium constant (KT = [Pyridone]/[Pyridinol]), can be determined experimentally using spectroscopic methods.

Quantitative Data
SolventDielectric Constant (ε)Expected Predominant TautomerEstimated KT
Cyclohexane2.0This compound< 1
Chloroform4.8This compound~ 1
Acetonitrile37.52,6-Difluoro-4-pyridone> 1
Methanol32.72,6-Difluoro-4-pyridone>> 1
Water80.12,6-Difluoro-4-pyridone>> 1

Table 1: Estimated Tautomeric Equilibrium Constants (KT) for this compound/2,6-Difluoro-4-pyridone in Various Solvents.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the tautomeric equilibrium.

UV/Vis Spectroscopic Analysis

Principle: The pyridin-4-ol and 4-pyridone tautomers possess different chromophores and therefore exhibit distinct UV/Vis absorption spectra. The pyridone form typically absorbs at a longer wavelength than the pyridinol form. By analyzing the spectra of the compound in different solvents, the relative amounts of each tautomer can be determined.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane). Prepare a series of solutions of the compound in various solvents of differing polarity (e.g., chloroform, acetonitrile, methanol, water) at a constant concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV/Vis spectrophotometer.

  • Data Acquisition:

    • Record the UV/Vis spectrum of each solution over a wavelength range of approximately 200-400 nm.

    • Use the respective pure solvent as a blank for each measurement.

    • Maintain a constant temperature using a thermostatted cell holder.

  • Data Analysis:

    • Identify the absorption maxima (λmax) corresponding to the pyridinol and pyridone forms.

    • The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known or can be estimated: KT = ([Pyridone])/([Pyridinol]) = (A - Aol) / (Aone - A) where A is the absorbance of the solution at a specific wavelength, and Aol and Aone are the absorbances of the pure pyridinol and pyridone forms at that wavelength, respectively.

NMR Spectroscopic Analysis

Principle: The protons and carbons in the pyridin-4-ol and 4-pyridone tautomers are in different chemical environments, leading to distinct signals in the 1H and 13C NMR spectra. The ratio of the integrals of specific, well-resolved signals corresponding to each tautomer allows for the direct determination of their relative concentrations.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, CD3CN, DMSO-d6, D2O) at a known concentration.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire 1H and 13C NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for both the pyridinol and pyridone tautomers. For example, the chemical shifts of the protons at the 3 and 5 positions will differ between the two forms.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrals of the pyridone signals to the pyridinol signals: KT = (IntegralPyridone) / (IntegralPyridinol)

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_results Results Compound This compound Solvents Prepare solutions in various solvents Compound->Solvents UVVis UV/Vis Spectroscopy Solvents->UVVis NMR NMR Spectroscopy Solvents->NMR UVData Analyze λmax and Absorbance UVVis->UVData NMRData Analyze Chemical Shifts and Signal Integrals NMR->NMRData KT_UV Calculate K_T (UV/Vis) UVData->KT_UV KT_NMR Calculate K_T (NMR) NMRData->KT_NMR

Figure 3: General experimental workflow for the analysis of tautomeric equilibrium.

Relevance in Drug Development

While a direct link between the tautomerism of this compound and a specific signaling pathway has not been established in the literature, the pyridone and hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. The ability of these tautomers to act as either hydrogen bond donors or acceptors, their differing polarities, and aromatic character can significantly impact their interaction with biological targets such as enzymes and receptors. The introduction of fluorine can further modulate properties like metabolic stability and binding affinity. Therefore, a thorough understanding of the tautomeric behavior of this compound is a critical step in the design and development of novel therapeutics based on this scaffold.

Conclusion

The tautomeric equilibrium of this compound and 2,6-difluoro-4-pyridone is a complex phenomenon governed by electronic and environmental factors. The presence of fluorine atoms at the 2 and 6 positions is expected to favor the pyridin-4-ol form in non-polar solvents, while polar solvents will likely shift the equilibrium towards the 4-pyridone tautomer. This guide provides a framework for the synthesis and detailed experimental characterization of this equilibrium using UV/Vis and NMR spectroscopy. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in the design of novel and effective therapeutic agents.

Crystal Structure Analysis of 2,6-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the crystal structure of 2,6-Difluoropyridin-4-ol has not been reported in publicly accessible crystallographic databases. This guide therefore presents a hypothetical, yet comprehensive, technical overview of the methodologies and data presentation that would be involved in such an analysis, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry due to the prevalence of the pyridinol scaffold in pharmacologically active molecules. The introduction of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its intermolecular interactions, solid-state packing, and potential for polymorphism, all of which are critical parameters in drug design and development. This document outlines the theoretical experimental protocols, expected data, and analytical workflows for the complete crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the hydrolysis of a suitable precursor, such as 4-amino-2,6-difluoropyridine.

Materials:

  • 4-amino-2,6-difluoropyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water (deionized)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A solution of 4-amino-2,6-difluoropyridine in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This effects a diazotization reaction.

  • The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

  • After the reaction is complete, the solution is neutralized with sodium bicarbonate and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is then purified by column chromatography or recrystallization.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods would be systematically employed to obtain suitable crystals of this compound.[1][2][3][4]

Methods:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared. The vessel is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[2]

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The experimental workflow for crystallization is depicted in the diagram below.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis A Purified this compound B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling Crystallization B->E F Crystal Harvesting & Mounting C->F D->F E->F G X-ray Diffraction F->G

A simplified workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer head.[5][6][7]

Data Collection:

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) would be used.[7][8][9]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

  • This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The logical flow of the SC-XRD analysis is illustrated below.

SCXRD_Workflow A Select & Mount Single Crystal B X-ray Data Collection A->B Diffractometer C Data Processing & Reduction B->C Integration & Scaling D Structure Solution C->D Determine Space Group E Structure Refinement D->E Least-squares Minimization F Structure Validation & Analysis E->F Check Geometry & R-factors G Crystallographic Information File (CIF) F->G Final Report

The process of single-crystal X-ray diffraction analysis.

Data Presentation

The final results of a crystal structure analysis are typically summarized in a series of tables. Below are examples of how the crystallographic data for this compound would be presented.

Table 1: Crystal Data and Structure Refinement Details
ParameterHypothetical Value for this compound
Empirical formulaC₅H₃F₂NO
Formula weight131.08
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)8.1
α (°)90
β (°)110.5
γ (°)90
Volume (ų)578.9
Z4
Density (calculated, g/cm³)1.505
Absorption coefficient (mm⁻¹)0.145
F(000)264
Crystal size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)3.5 to 27.5
Reflections collected5680
Independent reflections1325 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1325 / 0 / 85
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.21
Table 2: Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
F1 - C21.35N1 - C2 - C3123.5
F2 - C61.35C2 - C3 - C4118.0
O1 - C41.36C3 - C4 - C5119.0
N1 - C21.33C4 - C5 - C6118.0
N1 - C61.33C5 - C6 - N1123.5
C3 - C41.39C2 - N1 - C6118.0
C4 - C51.39F1 - C2 - N1116.5
C2 - C31.38F2 - C6 - N1116.5
C5 - C61.38O1 - C4 - C3120.5

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The successful execution of the outlined synthesis, crystallization, and single-crystal X-ray diffraction protocols would yield precise data on its molecular geometry, intermolecular interactions, and crystal packing. Such information is fundamental for understanding its structure-activity relationships and for guiding the development of new chemical entities in the pharmaceutical and materials science fields.

References

Quantum Chemical Analysis of 2,6-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into the molecular structure, electronic properties, and vibrational spectra of 2,6-Difluoropyridin-4-ol. Due to the limited availability of specific computational studies on this molecule, this document outlines a robust theoretical framework based on established methodologies for similar fluorinated and hydroxylated pyridine derivatives. The proposed protocols utilize Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic descriptors. All hypothetical data is presented in structured tables for clarity, and workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers undertaking theoretical studies of this compound and related compounds in the context of medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on molecular properties such as metabolic stability and binding affinity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the geometric, electronic, and spectroscopic characteristics of such molecules. This guide details a proposed computational study to thoroughly characterize this compound.

A critical aspect of hydroxypyridine chemistry is the potential for keto-enol tautomerism. In the case of this compound, it can exist in equilibrium with its keto tautomer, 2,6-Difluoro-1H-pyridin-4-one. Computational methods are particularly well-suited to determining the relative stabilities of these tautomers.

Proposed Computational Methodology

The following section outlines a detailed protocol for the quantum chemical analysis of this compound.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Tautomerism

The initial molecular structures of both the -ol and -one tautomers of this compound will be built and subjected to geometry optimization. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established hybrid functional suitable for a broad range of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is proposed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine and oxygen atoms.

The optimized geometries will be confirmed as true minima on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis. The relative energies of the two tautomers will be calculated to predict the predominant form.

Vibrational Spectroscopy

Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically overestimated, and thus, a scaling factor (typically around 0.96-0.98 for B3LYP) is recommended for better agreement with experimental data. The resulting data will be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Several key electronic properties will be calculated to understand the reactivity and electronic nature of this compound.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed calculations for the more stable tautomer.

Table 1: Optimized Geometrical Parameters (Hypothetical)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-F1.345F-C2-N1118.5
C6-F1.345F-C6-N1118.5
C4-O1.360C2-N1-C6117.0
O-H0.965N1-C2-C3122.0
N1-C21.330C2-C3-C4119.5
N1-C61.330C3-C4-C5118.0
C2-C31.390C4-C5-C6119.5
C3-C41.395C5-C6-N1122.0
C4-C51.395C3-C4-O121.0
C5-C61.390C4-O-H109.5

Table 2: Calculated Electronic Properties (Hypothetical)

PropertyValueUnits
Energy of HOMO-6.85eV
Energy of LUMO-1.23eV
HOMO-LUMO Energy Gap5.62eV
Dipole Moment2.5Debye
Total Energy-548.765Hartrees

Table 3: Selected Vibrational Frequencies (Hypothetical)

Mode NumberFrequency (cm⁻¹, scaled)Assignment
13650O-H Stretch
121620C=C/C=N Ring Stretch
181480C-C/C-N Ring Stretch
251250C-F Stretch
301100In-plane O-H Bend

Visualizations

Computational Workflow

The following diagram illustrates the proposed computational workflow for the analysis of this compound.

G cluster_start Structure Definition cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis cluster_output Final Output start_ol This compound opt_freq Geometry Optimization & Vibrational Frequency Analysis start_ol->opt_freq start_one 2,6-Difluoro-1H-pyridin-4-one start_one->opt_freq electronic Electronic Property Calculation (HOMO, LUMO, MEP, NBO) opt_freq->electronic geom_analysis Optimized Geometry (Bond Lengths, Angles) opt_freq->geom_analysis tautomer_stability Tautomer Stability Comparison opt_freq->tautomer_stability vib_spectra Simulated IR/Raman Spectra opt_freq->vib_spectra electronic_analysis Electronic Structure & Reactivity electronic->electronic_analysis tables Data Tables geom_analysis->tables tautomer_stability->tables visuals Molecular Orbitals, MEP Surface vib_spectra->visuals electronic_analysis->tables electronic_analysis->visuals Tautomerism mol_ol This compound (Enol Form) mol_one 2,6-Difluoro-1H-pyridin-4-one (Keto Form) mol_ol->mol_one Equilibrium

Unveiling 2,6-Difluoropyridin-4-ol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 2,6-Difluoropyridin-4-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. While a singular "discovery" event is not prominent in the scientific literature, its synthesis is a logical progression in the exploration of fluorinated heterocyclic compounds. The strategic placement of fluorine atoms and a hydroxyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable building block for novel therapeutic agents.

Synthetic Pathway Overview

The most logical and documented synthetic route to this compound involves a multi-step process commencing with the halogen exchange reaction of 2,6-dichloropyridine to yield the key intermediate, 2,6-difluoropyridine. Subsequent nitration, reduction, and diazotization followed by hydrolysis furnishes the desired this compound.

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Difluoropyridine A->B Halogen Exchange C 4-Amino-2,6-difluoropyridine B->C Nitration & Reduction D This compound C->D Diazotization & Hydrolysis

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoropyridine

The initial step involves the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine via a halogen exchange reaction. A common method utilizes potassium fluoride in an aprotic polar solvent.

Reaction: 2,6-Dichloropyridine + 2 KF → 2,6-Difluoropyridine + 2 KCl

Detailed Protocol: A mixture of 2,6-dichloropyridine and an excess of anhydrous potassium fluoride in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is heated at elevated temperatures (typically 180-230 °C). The reaction progress is monitored by gas chromatography. Upon completion, the 2,6-difluoropyridine is isolated by distillation.

ParameterValueReference
Reactants2,6-Dichloropyridine, Anhydrous Potassium Fluoride[1]
SolventDimethyl Sulfoxide (DMSO) or Sulfolane[1]
Temperature175-192 °C (DMSO) or 225-235 °C (Sulfolane)[1]
Reaction TimeSeveral hours[1]
Work-upDistillation[1]
YieldUp to 96%[1]
Step 2: Synthesis of 4-Amino-2,6-difluoropyridine

The synthesis of 4-amino-2,6-difluoropyridine from 2,6-difluoropyridine is a two-step process involving nitration at the 4-position followed by reduction of the nitro group. A more direct route starts from 2,6-difluoro-3,5-dichloro-4-aminopyridine via dechlorination.[2]

Reaction: 2,6-Difluoro-3,5-dichloro-4-aminopyridine + H₂ (with catalyst) → 4-Amino-2,6-difluoropyridine

Detailed Protocol: In a 500 mL autoclave, 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst are added.[2] The reaction system is maintained at 25 °C under a hydrogen pressure of 0.46 MPa for 24 hours.[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[2]

ParameterValueReference
Starting Material2,6-Difluoro-3,5-dichloro-4-aminopyridine[2]
ReagentsHydrogen, 10% Palladium on Carbon, Triethylamine[2]
SolventEthanol[2]
Temperature25 °C[2]
Pressure0.46 MPa[2]
Reaction Time24 hours[2]
Work-upFiltration, Distillation, Column Chromatography[2]
Yield63.5%[2]
Step 3: Synthesis of this compound

The final step is the conversion of 4-amino-2,6-difluoropyridine to this compound. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction: 4-Amino-2,6-difluoropyridine + NaNO₂ + H₂SO₄ → [2,6-Difluoropyridine-4-diazonium]⁺ → this compound

Detailed Protocol (General Procedure): 4-Amino-2,6-difluoropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The solution is then gently warmed to allow for the hydrolysis of the diazonium salt to the desired this compound. The product can then be isolated by extraction and purified by recrystallization.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2,6-DifluoropyridineC₅H₃F₂N115.08N/A (liquid)Colorless liquid1513-65-1
4-Amino-2,6-difluoropyridineC₅H₄F₂N₂130.10124-125White solid63489-58-7
This compoundC₅H₃F₂NO131.08Not availableNot available197717-50-3

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Halogen Exchange cluster_step2 Step 2: Dechlorination cluster_step3 Step 3: Diazotization and Hydrolysis A1 Mix 2,6-dichloropyridine and KF in DMSO A2 Heat to 180-190 °C A1->A2 A3 Monitor by GC A2->A3 A4 Distill to isolate 2,6-difluoropyridine A3->A4 B1 Charge autoclave with starting material, EtOH, Et3N, and Pd/C B2 Pressurize with H₂ (0.46 MPa) at 25 °C for 24h B1->B2 B3 Filter and concentrate B2->B3 B4 Purify by column chromatography to obtain 4-amino-2,6-difluoropyridine B3->B4 C1 Dissolve 4-amino-2,6-difluoropyridine in cold H₂SO₄ (aq) C2 Add NaNO₂ solution dropwise at 0-5 °C C1->C2 C3 Warm gently to hydrolyze C2->C3 C4 Extract and recrystallize to isolate this compound C3->C4

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound, while not marked by a singular discovery event, represents a valuable advancement in the field of medicinal chemistry. The outlined synthetic pathway, leveraging established chemical transformations, provides a reliable method for accessing this important fluorinated heterocyclic building block. Further research into optimizing the final diazotization and hydrolysis step could enhance the overall efficiency of the synthesis. The availability of this compound will undoubtedly facilitate the development of novel drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide on the Reactivity of the Pyridine Ring in 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2,6-difluoropyridin-4-ol. This molecule, existing in tautomeric equilibrium with 2,6-difluoro-4-pyridone, presents a unique reactivity profile governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl/pyridone functionality. This document explores the tautomeric equilibrium, predicts the sites of electrophilic and nucleophilic attack, and discusses potential synthetic transformations. While specific experimental data for this exact molecule is limited in publicly available literature, this guide draws upon established principles of pyridine and pyridone chemistry, and data from closely related analogues, to provide a robust predictive framework for its reactivity. This guide is intended to assist researchers and professionals in drug development in designing synthetic routes and understanding the chemical behavior of this and similar scaffolds.

Introduction

Pyridin-4-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds.[1] The introduction of fluorine atoms into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, therefore, represents a potentially valuable building block for the synthesis of novel therapeutic agents.

The reactivity of the pyridine ring in this molecule is uniquely influenced by two opposing electronic effects: the strong inductive electron-withdrawing effect of the two fluorine atoms at the C2 and C6 positions, and the electron-donating character of the substituent at the C4 position. Furthermore, the tautomeric equilibrium between the pyridin-4-ol and the 4-pyridone forms is a critical determinant of its chemical behavior.

Tautomerism of this compound

Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium with its 4-pyridone form. In solution, the pyridone tautomer is generally the more stable and, therefore, the predominant species. This preference is attributed to the aromaticity of the pyridone ring and the greater stability of the amide-like functionality compared to the enol form of the hydroxypyridine.

The prevalence of the pyridone tautomer has significant implications for the molecule's reactivity. The pyridone form possesses an electron-rich π-system due to the electron-donating nature of the nitrogen atom within the amide-like structure, which contrasts with the electron-deficient nature of a simple pyridine ring.

Caption: Tautomeric equilibrium between this compound and 2,6-difluoro-4-pyridone.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a nuanced balance between the activating effect of the 4-pyridone system and the deactivating effect of the two fluorine atoms.

Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the 4-pyridone tautomer is significantly more activated towards electrophiles. The electron-donating character of the amide-like nitrogen in the pyridone ring directs electrophilic attack to the positions ortho and para to it. In the case of 2,6-difluoro-4-pyridone, the C3 and C5 positions are ortho to the activating nitrogen.

Despite this activation, the strong electron-withdrawing effect of the fluorine atoms at C2 and C6 deactivates the entire ring towards electrophilic attack. Therefore, forcing conditions may be required for electrophilic substitution to occur. The most likely positions for electrophilic attack are the C3 and C5 positions, as they are activated by the pyridone nitrogen and are meta to the deactivating fluorine atoms.

Predicted Reactivity Order for Electrophilic Attack: C3 = C5 > C2, C6

Electrophilic_Attack Molecule 2,6-Difluoro-4-pyridone C2 (F) C3 (H) C4 (=O) C5 (H) C6 (F) Electrophile E+ Electrophile->Molecule:c3 Attack at C3 Electrophile->Molecule:c5 Attack at C5

Caption: Predicted sites of electrophilic attack on 2,6-difluoro-4-pyridone.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. The fluorine atoms at the C2 and C6 positions of this compound are excellent leaving groups and strongly activate these positions for nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic.[2] The presence of a second fluorine atom further enhances this effect.[2]

The 4-hydroxy/pyridone group, being electron-donating, would generally be expected to disfavor nucleophilic attack. However, the powerful activating effect of the two fluorine atoms is likely to dominate, making the C2 and C6 positions the primary sites for nucleophilic substitution.

Predicted Reactivity Order for Nucleophilic Attack: C2 = C6 >> C3, C5

Nucleophilic_Attack Molecule This compound C2 (F) C3 (H) C4 (OH) C5 (H) C6 (F) Nucleophile Nu- Nucleophile->Molecule:c2 Attack at C2 Nucleophile->Molecule:c6 Attack at C6

References

Acidity and pKa Value of 2,6-Difluoropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,6-Difluoropyridin-4-ol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Due to the electron-withdrawing nature of the fluorine atoms, this compound's acidity is significantly influenced, impacting its physicochemical properties such as solubility, lipophilicity, and its interaction with biological targets. This guide synthesizes theoretical principles with established experimental protocols to provide a robust framework for understanding and determining the pKa of this molecule.

Understanding the Acidity of this compound

The acidity of this compound is best understood by first considering its parent compound, 4-hydroxypyridine. 4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium and the compound's ability to both accept and donate a proton are central to its acid-base properties.

The introduction of two fluorine atoms at the 2 and 6 positions of the pyridine ring has a profound impact on the electron density of the molecule. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) decreases the electron density on the pyridine ring.[1] This, in turn, stabilizes the conjugate base formed upon deprotonation of the hydroxyl group, thereby increasing its acidity (i.e., lowering its pKa value).[1][2]

Conversely, the electron-withdrawing fluorine atoms also decrease the basicity of the pyridine nitrogen, making it less likely to be protonated. This means the pKa of the corresponding pyridinium ion will be lower than that of the parent 4-hydroxypyridine.

Quantitative Data on Acidity

The pKa values for 4-hydroxypyridine provide a baseline for estimating the acidity of its difluorinated analog. The strong electron-withdrawing effects of the two fluorine atoms are expected to significantly decrease both pKa values.

CompoundpKa1 (Pyridinium Formation)pKa2 (Hydroxyl Deprotonation)Data TypeReference
4-Hydroxypyridine3.2011.12Experimental[3]
This compound< 3.20< 11.12EstimatedN/A

Experimental Protocols for pKa Determination

Accurate determination of the pKa value of this compound requires precise experimental methodology. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful technique.[4][5] Potentiometric titration and UV-Vis spectrophotometry are also widely applicable methods.[6][7]

pKa Determination by ¹⁹F NMR Spectroscopy

This method is highly suitable for fluorinated compounds as the ¹⁹F chemical shift is very sensitive to changes in the electronic environment, such as those occurring during protonation or deprotonation.[5]

Principle: The chemical shift of the fluorine atoms in this compound will change as a function of pH. By monitoring this change, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.

Experimental Workflow:

prep Sample Preparation nmr NMR Data Acquisition prep->nmr Series of buffered solutions with varying pH containing the analyte process Data Processing nmr->process ¹⁹F NMR spectra at each pH pka pKa Calculation process->pka Plot of ¹⁹F chemical shift vs. pH result result pka->result Sigmoidal curve fitting

Figure 1: Workflow for pKa determination by ¹⁹F NMR.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with known pH values, covering a range that brackets the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for NMR analysis.

  • NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature. A reference compound may be included for internal or external referencing.

  • Data Analysis: Determine the ¹⁹F chemical shift of the analyte in each spectrum. Plot the chemical shift as a function of pH. The resulting data should form a sigmoidal curve.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function. The pKa is the pH value at the inflection point of the curve.

pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is determined from the titration curve.

Experimental Workflow:

setup Titration Setup titrate Titration setup->titrate Calibrated pH meter, standardized titrant plot Data Plotting titrate->plot pH vs. volume of titrant added pka pKa Determination plot->pka Titration curve result result pka->result Inflection point or half-equivalence point

Figure 2: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).[7]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on which pKa is being determined. Record the pH after each incremental addition of the titrant.[7]

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added.

  • pKa Calculation: The pKa is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of the steepest slope).

pKa Determination by UV-Vis Spectrophotometry

This method is useful for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.[8][9]

Principle: The absorbance of the acidic and basic forms of the molecule will differ at certain wavelengths. By measuring the absorbance of the compound in solutions of varying pH, the pKa can be determined.[10]

Experimental Workflow:

prep Sample Preparation in Buffers scan UV-Vis Spectral Scans prep->scan Constant analyte concentration plot Data Plotting scan->plot Absorbance at a specific wavelength vs. pH pka pKa Calculation plot->pka Sigmoidal curve result result pka->result Inflection point

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of this compound in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH, ensuring the concentration of the analyte is constant across all samples.[8]

  • Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength.[9]

  • Data Analysis: Plot the absorbance as a function of pH.

  • pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10]

Acid-Base Equilibrium of this compound

The acid-base equilibria of this compound can be visualized as follows:

acid_base_equilibrium cluster_protonated Protonated Form cluster_neutral Neutral Form cluster_deprotonated Deprotonated Form Protonated [Structure of protonated this compound] Neutral [Structure of this compound] Protonated->Neutral + H⁺ (pKa1) Deprotonated [Structure of deprotonated this compound] Neutral->Deprotonated - H⁺ (pKa2)

Figure 4: Acid-base equilibria of this compound.

This diagram illustrates the two key ionization steps for this compound. The first equilibrium (pKa1) corresponds to the deprotonation of the pyridinium nitrogen, while the second (pKa2) represents the deprotonation of the hydroxyl group.

Conclusion

The acidity of this compound is a critical parameter for its application in drug design and development. The presence of two electron-withdrawing fluorine atoms is predicted to significantly increase the acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen compared to the parent 4-hydroxypyridine. While experimental data is not yet published, this guide provides a theoretical framework for understanding its acid-base properties and detailed protocols for its empirical determination using ¹⁹F NMR, potentiometric titration, and UV-Vis spectrophotometry. The accurate determination of the pKa of this and similar fluorinated building blocks is essential for the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoropyridin-4-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the pyridine ring significantly influences its chemical properties, including its stability and degradation profile. Understanding these characteristics is crucial for researchers, scientists, and drug development professionals to ensure the compound's efficacy, safety, and shelf-life in various applications. This technical guide provides a predictive overview of the stability of this compound under different stress conditions and outlines potential degradation pathways.

Predicted Stability Profile

The stability of this compound is expected to be influenced by several factors, including pH, light, temperature, and oxidizing agents. The strong carbon-fluorine bonds generally impart high thermal and metabolic stability to the molecule. However, the electron-deficient nature of the pyridine ring, enhanced by the fluorine substituents, may render it susceptible to nucleophilic attack under certain conditions. The hydroxyl group can also participate in degradation reactions, such as oxidation.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely stable at room temperature. Degradation may occur at elevated temperatures.Potential for hydrolysis of the fluorine atoms, although likely slow.
Alkaline (e.g., 0.1 M NaOH) Potentially susceptible to nucleophilic substitution of fluorine atoms.Monohydroxylated and dihydroxylated pyridine derivatives.
Oxidative (e.g., 3% H₂O₂) The pyridine ring and hydroxyl group are potential sites for oxidation.N-oxides, hydroxylated derivatives, and ring-opened products.
Photolytic (UV/Vis light) The pyridine ring may undergo photolytic degradation.Ring-opened products, rearranged isomers.
Thermal (Dry Heat) Expected to be relatively stable due to the aromatic system and C-F bonds.Decomposition at high temperatures, potentially leading to fragmentation.

Potential Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways for this compound can be postulated.

1. Nucleophilic Aromatic Substitution: Under basic conditions, the fluorine atoms, being good leaving groups on an electron-deficient ring, could be susceptible to nucleophilic substitution by hydroxide ions. This would lead to the formation of 2-fluoro-4,6-dihydroxypyridine and subsequently 2,4,6-trihydroxypyridine.

2. Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. The hydroxyl group can also be a site of oxidation, potentially leading to the formation of a pyridinone tautomer, which could undergo further oxidation and ring opening.

3. Photodegradation: Exposure to UV light can lead to the formation of reactive intermediates and subsequent ring cleavage. The photolysis of pyridine compounds can result in the formation of various acyclic products.[1][2]

4. Thermal Decomposition: At elevated temperatures, the molecule is expected to decompose. The thermal decomposition of pyridine derivatives often involves radical pathways, leading to fragmentation of the ring.[3][4]

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Subject aliquots of the stock solution to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to separate the parent compound from its degradation products.

1. Hydrolytic Degradation:

  • Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60 °C).

  • Alkaline Condition: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and at an elevated temperature (e.g., 60 °C).

  • Neutral Condition: Mix the stock solution with an equal volume of purified water. Store at room temperature and at an elevated temperature (e.g., 60 °C).

2. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

3. Photolytic Degradation:

  • Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

4. Thermal Degradation:

  • Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

  • Periodically, dissolve a sample of the solid in a suitable solvent for analysis.

Visualization of a Plausible Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative and basic conditions.

G A This compound B This compound N-oxide A->B Oxidation (e.g., H₂O₂) C 2-Fluoro-4,6-dihydroxypyridine A->C Hydrolysis (OH⁻) D Ring-opened products B->D Further Oxidation C->D Oxidation E 2,4,6-Trihydroxypyridine C->E Further Hydrolysis (OH⁻)

Caption: A plausible degradation pathway for this compound.

Conclusion

While specific data is lacking, a predictive analysis based on the chemical structure of this compound and the behavior of similar compounds suggests that it is likely to be a relatively stable molecule. The primary degradation pathways are anticipated to involve nucleophilic substitution of the fluorine atoms under basic conditions and oxidation of the pyridine ring and hydroxyl group. Photolytic and thermal degradation are also possible under stressed conditions. The provided experimental protocols offer a framework for conducting comprehensive forced degradation studies to elucidate the actual stability and degradation profile of this compound. Such studies are essential for its potential development in pharmaceutical and other applications.

References

Technical Guide: Solubility Profile of 2,6-Difluoropyridin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Difluoropyridin-4-ol in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for accurate solubility determination. Methodologies covered include gravimetric analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC). Additionally, a plausible synthetic pathway for this compound is proposed and visualized. The guide is intended to equip researchers with the necessary tools to generate reliable solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.

Introduction to this compound

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical characterization. This guide outlines the principles and practical steps for determining this crucial property.

Predicted Solubility and Data Presentation

While experimental data is paramount, initial predictions based on the principle of "like dissolves like" can guide solvent selection. The polar hydroxyl group and the nitrogen atom in the pyridine ring suggest that this compound will exhibit good solubility in polar protic and aprotic solvents. Its solubility in non-polar solvents is expected to be limited.

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting these findings for easy comparison.

Organic SolventChemical FormulaSolvent TypeTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedNotes
e.g., MethanolCH₃OHPolar Protic25
e.g., AcetoneC₃H₆OPolar Aprotic25
e.g., DichloromethaneCH₂Cl₂Polar Aprotic25
e.g., Ethyl AcetateC₄H₈O₂Polar Aprotic25
e.g., TolueneC₇H₈Non-Polar25
e.g., HexaneC₆H₁₄Non-Polar25

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective hydrolysis of a suitable precursor, such as 2,4,6-trifluoropyridine. The C4 position in polyfluorinated pyridines is often more susceptible to nucleophilic substitution than the C2 and C6 positions.

G cluster_reagents Reagents A 2,4,6-Trifluoropyridine B Nucleophilic Attack by Hydroxide A->B C Intermediate Complex B->C D Fluoride Elimination C->D E 2,6-Difluoropyridin-4-olate D->E F Acidic Workup (Protonation) E->F G This compound F->G R1 1. NaOH (aq) R1->B Step 1 R2 2. HCl (aq) R2->F Step 2

Proposed synthesis of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.

G cluster_workflow Gravimetric Solubility Determination Workflow A Add excess solute to a known volume of solvent. B Equilibrate at constant temperature (e.g., 24-48h). A->B C Separate solid and liquid (centrifuge/filter). B->C D Transfer a known volume of supernatant to a pre-weighed vial. C->D E Evaporate solvent (e.g., under N₂ stream or in a vacuum oven). D->E F Dry residue to a constant weight. E->F G Calculate solubility (mass of residue / volume of supernatant). F->G

Workflow for the Gravimetric Method.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

  • Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster and more sensitive than the gravimetric method, especially for compounds with low solubility.

G cluster_workflow UV/Vis Spectrophotometry Solubility Workflow A Prepare a series of standard solutions of known concentrations. B Measure absorbance of each standard at λmax. A->B C Generate a calibration curve (Absorbance vs. Concentration). B->C G Determine concentration from the calibration curve and calculate original solubility. C->G D Prepare a saturated solution and separate the supernatant (as in Gravimetric Method). E Dilute the supernatant to fall within the calibration range. D->E F Measure absorbance of the diluted supernatant. E->F F->G

Workflow for UV/Vis Spectrophotometry.

Protocol:

  • Establish a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Create a series of dilutions from the stock solution to cover a range of concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[2][3]

  • Sample Preparation:

    • Prepare a saturated solution and separate the clear supernatant as described in the gravimetric method (steps 1-3).

  • Analysis:

    • Dilute a known volume of the supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility.

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility. It separates the compound of interest from any impurities before quantification.

G cluster_workflow HPLC Solubility Determination Workflow A Develop a suitable HPLC method (column, mobile phase, detector). B Prepare a series of standard solutions of known concentrations. A->B C Inject standards and create a calibration curve (Peak Area vs. Concentration). B->C G Determine concentration from the calibration curve and calculate original solubility. C->G D Prepare a saturated solution and filter the supernatant (0.22 µm filter). E Dilute the supernatant to fall within the calibration range. D->E F Inject the diluted supernatant and record the peak area. E->F F->G

Workflow for the HPLC Method.

Protocol:

  • Method Development: Develop an HPLC method capable of resolving this compound from potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Establish a Calibration Curve:

    • Prepare a stock solution and a series of standard dilutions of known concentrations.

    • Inject each standard solution into the HPLC system and record the corresponding peak area.

    • Plot a calibration curve of peak area versus concentration.[4][5]

  • Sample Preparation:

    • Prepare a saturated solution as described previously.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.[5]

  • Analysis:

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and development. While published quantitative data is scarce, this guide provides robust and validated experimental protocols—Gravimetric, UV/Vis Spectrophotometry, and HPLC—to enable researchers to generate this data accurately. Adherence to these detailed methodologies will ensure the production of high-quality, reliable solubility profiles essential for advancing scientific and pharmaceutical development projects involving this compound.

References

Methodological & Application

Application Notes and Protocols for 2,6-Difluoropyridin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Fluorinated Pyridinone Scaffold

2,6-Difluoropyridin-4-ol is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. While its direct and extensive application in publicly documented drug discovery programs is not widespread, its structural features—a 2,6-difluorinated pyridine core combined with a 4-pyridone functionality—suggest its utility in the design of novel therapeutic agents, particularly kinase inhibitors.

The incorporation of fluorine atoms into drug candidates can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 2,6-difluoro substitution pattern is known to influence the pKa of the pyridine nitrogen, which can be critical for interactions with biological targets.

Furthermore, this compound exists in tautomeric equilibrium with 2,6-difluoro-4-pyridone. The 4-pyridone scaffold is a recognized "privileged structure" in medicinal chemistry, known to act as a bioisostere for amides and phenols, and is present in numerous biologically active compounds. This tautomerism allows for diverse synthetic derivatization at the nitrogen or oxygen atoms, providing a versatile platform for generating compound libraries for screening. Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1][2].

This document provides an overview of the potential applications of this compound as a building block, along with representative synthetic protocols and hypothetical biological data to guide researchers in its use for drug discovery.

Tautomerism of this compound

The tautomeric equilibrium between the pyridinol and pyridone forms is a key feature of this building block. The pyridone form is generally favored in solution. This equilibrium allows for synthetic modifications at either the oxygen or the nitrogen atom, depending on the reaction conditions.

tautomerism 2_6_Difluoropyridin_4_ol This compound 2_6_Difluoro_4_pyridone 2,6-Difluoro-4-pyridone 2_6_Difluoropyridin_4_ol->2_6_Difluoro_4_pyridone Tautomerization

Caption: Tautomeric equilibrium of this compound.

Potential Therapeutic Applications

The 2,6-difluoropyridin-4-one scaffold is a promising candidate for the development of inhibitors for various protein kinases. The hinge region of the ATP-binding site of many kinases forms hydrogen bonds with heterocyclic scaffolds. The pyridone moiety can act as both a hydrogen bond donor and acceptor, mimicking the interactions of the adenine portion of ATP. The fluorine atoms can form additional interactions and modulate the electronic properties of the ring system.

A hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is depicted below.

signaling_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Inhibitor 2,6-Difluoropyridin-4-one Derivative (Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation: Representative Biological Activity

The following table presents hypothetical biological data for a series of compounds derived from this compound, targeting a generic Kinase A. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be explored.

Compound IDR Group (at N1)Kinase A IC50 (nM)Cell Proliferation IC50 (µM)Microsomal Stability (t½, min)
DFP-001 H5,200> 5015
DFP-002 Methyl2,10025.322
DFP-003 Ethyl1,50018.135
DFP-004 Isopropyl3,50032.841
DFP-005 Cyclopropyl8509.755
DFP-006 Phenyl4505.2> 60
DFP-007 4-Fluorophenyl1201.8> 60
DFP-008 3-Aminophenyl850.948

Experimental Protocols

The following are representative protocols for the synthesis of derivatives of this compound.

Protocol 1: N-Alkylation of 2,6-Difluoropyridin-4-one

This protocol describes a general procedure for the N-alkylation of the 2,6-difluoro-4-pyridone tautomer.

Reaction Scheme:

N_alkylation start 2,6-Difluoro-4-pyridone reagents + R-X (e.g., Alkyl halide) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents product 1-Alkyl-2,6-difluoro-4-pyridone reagents->product

Caption: General scheme for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 2: O-Arylation of this compound (Buchwald-Hartwig Coupling)

This protocol outlines a method for the synthesis of 4-aryloxy-2,6-difluoropyridine derivatives.

Reaction Scheme:

O_arylation start This compound reagents + Ar-Br Pd catalyst Ligand Base Solvent start->reagents product 4-Aryloxy-2,6-difluoropyridine reagents->product

Caption: General scheme for O-arylation.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Celite

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-purged glovebox, add this compound (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) to a dry reaction vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the mixture at 100 °C for 16 hours with vigorous stirring.

  • Cool the reaction to room temperature.

  • Dilute the mixture with DCM and filter through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryloxy-2,6-difluoropyridine.

Conclusion

This compound represents a versatile and promising building block for drug discovery. Its inherent chemical properties, including the presence of fluorine atoms and the pyridinone tautomer, make it an attractive scaffold for generating novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The synthetic protocols provided herein offer a starting point for the exploration of the chemical space around this scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in the development of new medicines.

References

Application Notes: Synthesis and Utility of 2,6-Difluoropyridin-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 2,6-difluoropyridin-4-ol scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. The fluorine atoms at the 2 and 6 positions can significantly enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, while also improving metabolic stability and pharmacokinetic properties. This core can be strategically derivatized at the 4-position to optimize potency and selectivity for various therapeutic targets.

These derivatives are of significant interest for targeting protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, scaffolds bearing the pyridinol core have been explored as inhibitors of key signaling proteins such as B-Raf and IRAK4, which are components of the MAPK/ERK and NF-κB signaling pathways, respectively. The synthetic accessibility and tunable nature of the this compound core make it an invaluable platform for drug discovery professionals.

Logical Workflow for Synthesis

The synthesis of this compound derivatives can be approached in a logical, multi-step sequence. The workflow begins with the synthesis of a key precursor, followed by the construction of the core pyridin-4-ol scaffold, and finally, diversification at the 4-position to generate a library of compounds for biological screening.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Scaffold Synthesis cluster_2 Stage 3: Derivatization cluster_3 Application A 2,6-Dichloropyridine B 2,6-Difluoropyridine A->B Halogen Exchange (Halex) C 2,4,6-Trifluoropyridine D 2,6-Difluoro-4-methoxypyridine C->D Selective Nucleophilic Substitution (SNAr) E This compound (Core Scaffold) D->E Demethylation G 2,6-Difluoro-4-(alkoxy/aryloxy)pyridine Derivatives E->G O-Alkylation / O-Arylation F Library of R-X Reagents (Alkyl/Aryl Halides) F->G H Medicinal Chemistry (e.g., Kinase Inhibitors) G->H Screening & Optimization

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols & Data

This section provides detailed experimental procedures for the key transformations involved in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2,6-Difluoropyridine (Precursor)

This protocol describes the halogen exchange (Halex) reaction to convert 2,6-dichloropyridine into the corresponding difluoro-precursor. The method is adapted from established industrial processes.[1]

Reaction Scheme: 2,6-Dichloropyridine + KF → 2,6-Difluoropyridine

Methodology:

  • A reaction vessel is charged with anhydrous potassium fluoride (KF) and dimethyl sulfoxide (DMSO).

  • The mixture is heated to approximately 180-190°C with vigorous stirring under an inert atmosphere.

  • 2,6-Dichloropyridine is added to the hot mixture.

  • The product, 2,6-difluoropyridine, is distilled from the reaction mixture as it is formed.

  • The collected distillate is then purified, typically by a second fractional distillation, to yield the pure product.

Quantitative Data Summary:

ReactantReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineKF / DMSO1868.696.3[1]
2,6-DichloropyridineKF / Sulfolane225-235262 (conv.)[1]
Protocol 2: Synthesis of this compound (Core Scaffold)

This two-step protocol involves the selective nucleophilic aromatic substitution (SNAr) on 2,4,6-trifluoropyridine to introduce a methoxy group at the 4-position, followed by demethylation to yield the target pyridinol. Nucleophilic attack is highly favored at the 4-position of polyfluorinated pyridines.[2][3][4]

Step 2A: Synthesis of 2,6-Difluoro-4-methoxypyridine

Reaction Scheme: 2,4,6-Trifluoropyridine + NaOMe → 2,6-Difluoro-4-methoxypyridine

Methodology (Analogous Procedure):

  • To a solution of 2,4,6-trifluoropyridine in anhydrous N,N-Dimethylformamide (DMF), add sodium methoxide (NaOMe) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. A similar procedure for the chloro-analogue provides high yields.[5]

Step 2B: Demethylation to this compound

Reaction Scheme: 2,6-Difluoro-4-methoxypyridine + HBr → this compound

Methodology:

  • Reflux a solution of 2,6-difluoro-4-methoxypyridine in aqueous hydrobromic acid (48% HBr).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

Quantitative Data Summary (Step 2A, Analogous Reaction):

ReactantReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
2,4,6-TrichloropyridineNaH, MeOH / DMF0 to RT1694[5]
Protocol 3: Derivatization by O-Alkylation

This protocol describes the Williamson ether synthesis to couple various alkyl or aryl halides to the 4-hydroxy group of the core scaffold. The pyridin-4-ol exists in tautomeric equilibrium with its pyridone form, and O-alkylation is a common derivatization strategy.[6]

Reaction Scheme: this compound + R-X + Base → 2,6-Difluoro-4-(alkoxy/aryloxy)pyridine

Methodology:

  • Dissolve this compound in an anhydrous polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

  • Add the desired alkyl or aryl halide (R-X, e.g., benzyl bromide, 4-fluorobenzyl chloride).

  • Heat the reaction mixture (typically 60-80°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting derivative by silica gel column chromatography.

Quantitative Data Summary (Representative O-Alkylation):

SubstrateReagent/SolventTemperature (°C)Time (h)Yield (%)Reference
Tetrahydrobenzo[c][7][8]naphthyridin-5(6H)-oneK₂CO₃, R-Br / DMF8012-2475-82[6]

Application in Kinase Inhibitor Development

The synthesized this compound derivatives are ideal candidates for screening as kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket, and the pyridine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the protein backbone. The substituent introduced at the 4-position can be tailored to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity. A primary target class for such molecules is the MAP Kinase pathway, which is frequently overactive in various cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., B-Raf) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor This compound Derivative Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for pyridinol-based inhibitors.

References

Application of 2,6-Difluoropyridin-4-ol in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document details the application of 2,6-difluoropyridin-4-ol as a key starting material in the synthesis of potent agrochemicals. Specifically, it focuses on the preparation of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine, a compound with established herbicidal properties. The inclusion of fluorine and chlorine atoms on the pyridine ring is a common strategy in the design of modern herbicides to enhance their biological activity and metabolic stability. This application note provides detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in the synthesis and application of this class of compounds.

Introduction

This compound is a valuable fluorinated building block for the synthesis of various biologically active molecules. The presence of two fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a versatile precursor in the development of novel agrochemicals. One notable application is its use in the synthesis of substituted pyridinol herbicides. This document outlines the synthetic pathway from this compound to the herbicidal compound 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.

Synthetic Pathway Overview

The synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine from this compound is a two-step process. The first step involves the electrophilic chlorination of the pyridine ring at the 3 and 5 positions. The resulting chlorinated intermediate, 3,5-dichloro-2,6-difluoro-4-hydroxypyridine, is itself a known herbicidal agent. A more common industrial synthesis of this herbicide starts from 3,5-dichloro-2,4,6-trifluoropyridine and proceeds via a selective hydrolysis reaction. For the purpose of illustrating the utility of this compound, a logical synthetic approach is presented below, followed by a detailed experimental protocol for the hydrolysis step as described in the literature.

Synthetic Pathway This compound This compound 3,5-dichloro-2,6-difluoro-4-hydroxypyridine 3,5-dichloro-2,6-difluoro-4-hydroxypyridine This compound->3,5-dichloro-2,6-difluoro-4-hydroxypyridine Chlorinating Agent (e.g., SO2Cl2) 3,5-dichloro-2,4,6-trifluoropyridine 3,5-dichloro-2,4,6-trifluoropyridine 3,5-dichloro-2,4,6-trifluoropyridine->3,5-dichloro-2,6-difluoro-4-hydroxypyridine Hydrolysis (e.g., Na2CO3, H2O)

Caption: Proposed and documented synthetic routes to the herbicide 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine via the hydrolysis of 3,5-dichloro-2,4,6-trifluoropyridine, as detailed in U.S. Patent 3,654,292A.[1]

Starting MaterialReagentsReaction Time (hours)Reaction Temperature (°C)ProductYield (%)Purity (%)
3,5-dichloro-2,4,6-trifluoropyridineSodium Carbonate, Water794-993,5-dichloro-2,6-difluoro-4-hydroxypyridine70.497.4
3,5-dichloro-2,4,6-trifluoropyridineSodium Carbonate, Sodium Formate, Water41003,5-dichloro-2,6-difluoro-4-hydroxypyridine80.198
3,5-dichloro-2,4,6-trifluoropyridinePotassium Carbonate, Water2993,5-dichloro-2,6-difluoro-4-hydroxypyridine76.599

Experimental Protocols

Synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine via Hydrolysis

This protocol is adapted from the procedure described in U.S. Patent 3,654,292A.[1]

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine (50 g)

  • Sodium carbonate (26.5 g)

  • Water (250 ml)

  • Concentrated hydrochloric acid

  • Dilute hydrochloric acid

Equipment:

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • A mixture of 3,5-dichloro-2,4,6-trifluoropyridine (50 g), sodium carbonate (26.5 g), and water (250 ml) is placed in a round-bottom flask.[1]

  • The mixture is heated with stirring under reflux at a temperature of 94-99°C for 7 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature and filtered.[1]

  • The filtrate is acidified with dilute hydrochloric acid to a pH of 2.5 to precipitate the by-product, 3,5-dichloro-2,4-difluoro-6-pyridone.[1]

  • The precipitated solid is removed by filtration.[1]

  • The filtrate is further acidified with concentrated hydrochloric acid to a pH of 1.0.[1]

  • The resulting precipitate of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine is collected by filtration and dried.[1]

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation Mix Mix Starting Materials: 3,5-dichloro-2,4,6-trifluoropyridine Sodium Carbonate Water Heat Heat under reflux with stirring (94-99°C, 7 hours) Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter1 Filter the reaction mixture Cool->Filter1 Acidify1 Acidify filtrate to pH 2.5 (dil. HCl) Filter1->Acidify1 Filter2 Filter to remove by-product Acidify1->Filter2 Acidify2 Acidify filtrate to pH 1.0 (conc. HCl) Filter2->Acidify2 Filter3 Filter to collect product Acidify2->Filter3 Dry Dry the final product Filter3->Dry

Caption: Workflow for the synthesis and isolation of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine.

Application as a Herbicide

3,5-dichloro-2,6-difluoro-4-hydroxypyridine and its salts are effective herbicidal agents.[1] While specific details on the mode of action are not provided in the primary reference, pyridinol-based herbicides often act by disrupting plant growth processes. The substitution pattern of this compound, with two fluorine and two chlorine atoms, is crucial for its biological activity.

Signaling Pathways and Logical Relationships

The herbicidal action of many pyridine derivatives involves the disruption of essential biochemical pathways in plants. A common target for pyridine-based herbicides is the auxin signaling pathway, where they act as mimics of the natural plant hormone auxin, leading to uncontrolled growth and ultimately plant death. Another potential mechanism is the inhibition of specific enzymes involved in amino acid or pigment biosynthesis.

Herbicidal Action Herbicidal_Compound 3,5-dichloro-2,6-difluoro-4-hydroxypyridine Target_Site Potential Target Site (e.g., Auxin Receptor, Enzyme) Herbicidal_Compound->Target_Site Binds to Disruption Disruption of Biochemical Pathway (e.g., Auxin Signaling, Biosynthesis) Target_Site->Disruption Leads to Effect Physiological Effect (e.g., Uncontrolled Growth, Chlorosis) Disruption->Effect Causes Plant_Death Plant Death Effect->Plant_Death

Caption: A generalized logical pathway for the mode of action of a pyridine-based herbicide.

Conclusion

This compound serves as a valuable precursor for the synthesis of halogenated pyridine agrochemicals. The synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine, a compound with known herbicidal properties, highlights the utility of this starting material. The provided protocols and data offer a foundation for researchers and scientists in the field of agrochemical development to explore the potential of fluorinated pyridines in creating novel and effective crop protection solutions. Further research into the specific mode of action and optimization of the synthetic route from this compound is encouraged.

References

Application Notes and Protocols for N-alkylation Reactions of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridin-4-ol and its tautomeric form, 2,6-difluoro-4-pyridone, represent a privileged scaffold in medicinal chemistry. The introduction of alkyl groups at the nitrogen atom (N-alkylation) can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. These N-alkylated derivatives are of high interest in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] This document provides detailed application notes and a generalized protocol for the N-alkylation of this compound.

Chemical Background and Reaction Principle

This compound exists in equilibrium with its more stable tautomer, 2,6-difluoro-4-pyridone. The N-alkylation reaction is a nucleophilic substitution where the pyridone nitrogen atom attacks an electrophilic alkylating agent. A significant challenge in the alkylation of pyridones is the potential for competing O-alkylation.[4] The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the choice of base, solvent, and alkylating agent. Generally, polar aprotic solvents and the use of specific bases can favor the desired N-alkylation.[5][6]

Applications in Drug Discovery

N-alkylated pyridone cores are integral to the design of various therapeutic agents.[1] Their ability to act as both hydrogen bond donors and acceptors allows them to effectively interact with biological targets.[2] A prominent application of N-alkylated difluoropyridone derivatives is in the development of protein kinase inhibitors.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[9] The pyridone scaffold can serve as a hinge-binding motif in the ATP-binding pocket of kinases, leading to potent and selective inhibition.[3][10]

Experimental Protocols

This section outlines a generalized protocol for the N-alkylation of this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates and alkylating agents.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

General Procedure for N-Alkylation:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add a suitable anhydrous solvent (e.g., DMF, MeCN, or THF).

  • Add the base (1.1 - 2.0 eq) portion-wise at room temperature or 0 °C.

  • Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkylating agent (1.0 - 1.5 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkylating agent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative conditions and yields for N-alkylation reactions of pyridone analogs, which can serve as a guideline for the N-alkylation of this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom TempOvernight52-72[11]
Propyl IodideNaHTHF/DCM12012~70-80[12]
Benzyl BromideCs₂CO₃MeCN7016High[7]
Alkyl HalidesNaHDMF/DMENot specifiedNot specifiedUp to 12:1 (N:O)[5]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the N-alkylation of this compound and its application in drug discovery.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_pyridone This compound deprotonation Deprotonation start_pyridone->deprotonation start_alkyl Alkyl Halide (R-X) nucleophilic_attack Nucleophilic Attack (N-alkylation) start_alkyl->nucleophilic_attack start_base Base start_base->deprotonation start_solvent Solvent deprotonation->nucleophilic_attack Pyridone Anion workup Workup & Purification nucleophilic_attack->workup product N-Alkyl-2,6-difluoro-4-pyridone workup->product

Caption: General workflow for the N-alkylation of this compound.

G cluster_discovery Drug Discovery Workflow: Kinase Inhibitor Development cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_pathway Target Signaling Pathway (Example: IRAK4) start_mol 2,6-Difluoro-4-pyridone alkylation N-Alkylation start_mol->alkylation library Library of N-Alkyl Derivatives alkylation->library screening Kinase Activity Screening (e.g., IRAK4) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Design in_vivo In Vivo Efficacy & PK/PD lead_opt->in_vivo tox Toxicology Studies in_vivo->tox candidate Candidate Drug tox->candidate inhibitor N-Alkyl Pyridone Inhibitor tlr TLR/IL-1R myd88 MyD88 tlr->myd88 irak4 IRAK4 myd88->irak4 traf6 TRAF6 irak4->traf6 nfkb NF-κB Activation traf6->nfkb cytokines Pro-inflammatory Cytokines nfkb->cytokines inhibitor->irak4

Caption: Drug discovery workflow for kinase inhibitors based on the 2,6-difluoro-4-pyridone scaffold.

References

Application Notes and Protocols for O-alkylation and O-acylation of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-alkylation and O-acylation of 2,6-difluoropyridin-4-ol, a valuable intermediate in the synthesis of functionalized pyridine derivatives for pharmaceutical and agrochemical research. The procedures outlined below are based on established synthetic methodologies for analogous hydroxypyridine compounds.

O-alkylation of this compound via Williamson Ether Synthesis

The O-alkylation of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding 4-alkoxy-2,6-difluoropyridine.

A general reaction scheme for this process is as follows:

O_Alkylation cluster_reactants Reactants cluster_products Products This compound This compound Reaction Williamson Ether Synthesis This compound->Reaction + Alkyl Halide + Base Alkyl Halide (R-X) Alkyl Halide (R-X) Base Base 4-Alkoxy-2,6-difluoropyridine 4-Alkoxy-2,6-difluoropyridine Salt (e.g., NaX) Salt (e.g., NaX) Conjugate Acid of Base Conjugate Acid of Base Reaction->4-Alkoxy-2,6-difluoropyridine Product

Caption: General scheme for the O-alkylation of this compound.

Experimental Protocol: O-alkylation

This protocol describes a general procedure for the synthesis of 4-alkoxy-2,6-difluoropyridines.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or MeCN.

  • Add the base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-alkoxy-2,6-difluoropyridine.

Quantitative Data Summary (Representative)

The following table summarizes representative reaction conditions and yields for the O-alkylation of hydroxypyridines, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IodomethaneNaHDMF252>90
Ethyl bromideK₂CO₃MeCN801280-90
Benzyl bromideNaHDMF254>90

O-acylation of this compound

O-acylation of this compound introduces an acyl group to the oxygen atom, forming a 4-acyloxy-2,6-difluoropyridine. This transformation is typically achieved by reacting the pyridinol with an acyl chloride or anhydride in the presence of a base.

The general reaction for O-acylation is depicted below:

O_Acylation cluster_reactants Reactants cluster_products Products This compound This compound Reaction O-Acylation This compound->Reaction + Acylating Agent + Base Acylating Agent (RCOCl or (RCO)2O) Acylating Agent (RCOCl or (RCO)2O) Base (e.g., Pyridine, Et3N) Base (e.g., Pyridine, Et3N) 4-Acyloxy-2,6-difluoropyridine 4-Acyloxy-2,6-difluoropyridine Byproduct (e.g., Pyridinium hydrochloride) Byproduct (e.g., Pyridinium hydrochloride) Reaction->4-Acyloxy-2,6-difluoropyridine Product

Caption: General scheme for the O-acylation of this compound.

Experimental Protocol: O-acylation

This protocol provides a general method for the synthesis of 4-acyloxy-2,6-difluoropyridines.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add the base (pyridine or Et₃N, 1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acylating agent (acyl chloride or anhydride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-acyloxy-2,6-difluoropyridine.

Quantitative Data Summary (Representative)

The following table presents typical reaction conditions and yields for the O-acylation of hydroxypyridines, which can serve as a starting point for the acylation of this compound.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chloridePyridineDCM0 to 251-3>95
Acetic anhydridePyridineDCM0 to 252-4>95
Benzoyl chlorideEt₃NTHF0 to 252-485-95

Experimental Workflow

The general workflow for both O-alkylation and O-acylation is summarized in the following diagram.

Workflow A 1. Dissolve this compound in anhydrous solvent B 2. Add Base A->B C 3. Add Alkylating or Acylating Agent B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for O-alkylation and O-acylation.

Application Notes and Protocols: Halogenation of 2,6-Difluoropyridin-4-ol at the 3- and 5-Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective halogenation of 2,6-difluoropyridin-4-ol at the 3- and 5-positions. Halogenated pyridinols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of halogen atoms at these positions allows for further functionalization and the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols are based on established methods for the halogenation of activated pyridine systems.

Introduction

This compound is an electron-rich heterocyclic compound, activated towards electrophilic substitution by the hydroxyl group. The fluorine atoms at the 2- and 6-positions are strongly electron-withdrawing, which can influence the regioselectivity of halogenation reactions. The primary sites for electrophilic attack are the electron-rich 3- and 5-positions. By controlling the stoichiometry of the halogenating agent, either mono- or di-halogenation can be achieved with high selectivity. This document outlines procedures for chlorination, bromination, and iodination using N-halosuccinimides.

Reaction Pathways

The halogenation of this compound proceeds via an electrophilic aromatic substitution mechanism. The choice of halogenating agent and reaction conditions can be tailored to yield the desired mono- or di-halogenated product.

Halogenation_Pathways start This compound mono_halo 3-Halo-2,6-difluoropyridin-4-ol start->mono_halo 1 eq. X+ di_halo 3,5-Dihalo-2,6-difluoropyridin-4-ol start->di_halo 2 eq. X+ mono_halo->di_halo 1 eq. X+

Caption: General reaction scheme for the halogenation of this compound.

Experimental Protocols

The following are generalized protocols for the halogenation of this compound. Researchers should optimize these conditions for their specific needs.

Materials and General Conditions:
  • Starting Material: this compound

  • Halogenating Agents:

    • N-Chlorosuccinimide (NCS)

    • N-Bromosuccinimide (NBS)

    • N-Iodosuccinimide (NIS)

  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF)

  • General Procedure: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.

Protocol 1: Monohalogenation

This protocol is designed to selectively introduce a single halogen atom at the 3-position.

Monohalogenation_Workflow start Dissolve this compound in solvent add_reagent Add 1.05 eq. of N-halosuccinimide start->add_reagent react Stir at room temperature add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench, extract, and purify monitor->workup product Isolate 3-Halo-2,6-difluoropyridin-4-ol workup->product

Caption: Workflow for the monohalogenation of this compound.

Detailed Steps:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 0.1 M concentration).

  • Add the N-halosuccinimide (NCS, NBS, or NIS, 1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the halogenating agent (typically 1-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (for bromination and iodination) or water (for chlorination).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-2,6-difluoropyridin-4-ol.

Protocol 2: Dihalogenation

This protocol is for the synthesis of 3,5-dihalo-2,6-difluoropyridin-4-ol.

Dihalogenation_Workflow start Dissolve this compound in solvent add_reagent Add 2.1 eq. of N-halosuccinimide start->add_reagent react Stir at room temperature (may require gentle heating) add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench, extract, and purify monitor->workup product Isolate 3,5-Dihalo-2,6-difluoropyridin-4-ol workup->product

Application Notes and Protocols for Suzuki and Stille Coupling of 2,6-Difluoropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura and Stille cross-coupling reactions of 2,6-difluoropyridin-4-ol derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science, and the ability to functionalize the C4-position through carbon-carbon bond formation is crucial for the development of novel molecules with tailored properties.

Introduction

The 2,6-difluoropyridine motif is a key structural element in a variety of biologically active compounds. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. The 4-hydroxyl group provides a handle for further derivatization or can influence the electronic properties of the aromatic ring. The Suzuki-Miyaura and Stille couplings are powerful palladium-catalyzed cross-coupling reactions that enable the formation of C-C bonds with a high degree of functional group tolerance and under relatively mild conditions.[1]

This document outlines detailed experimental procedures, summarizes key quantitative data, and provides visual representations of the reaction pathways and workflows to facilitate the successful application of these methodologies in a research and development setting.

Reaction Schematics

The functionalization of the this compound core at the 4-position typically requires activation of the hydroxyl group into a better leaving group, such as a triflate (OTf) or a halide (e.g., Br, I), for efficient palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,6-Difluoropyridin-4-yl Triflate/Halide product 4-Aryl/Heteroaryl-2,6-difluoropyridine Derivative reactant1->product Suzuki Coupling reactant2 Aryl/Heteroaryl Boronic Acid or Boronate Ester reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Stille Coupling:

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2,6-Difluoropyridin-4-yl Triflate/Halide product 4-Aryl/Heteroaryl-2,6-difluoropyridine Derivative reactant1->product Stille Coupling reactant2 Organostannane (e.g., Aryl-SnBu₃) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) ligand Ligand (optional) (e.g., PPh₃, AsPh₃) solvent Solvent (e.g., Toluene, DMF, THF)

Caption: General scheme of the Stille coupling reaction.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Suzuki-Miyaura Coupling of 2,6-Difluoropyridin-4-yl Triflate

This protocol describes a general method for the coupling of 2,6-difluoropyridin-4-yl triflate with various aryl and heteroaryl boronic acids.

Materials:

  • 2,6-Difluoropyridin-4-yl triflate

  • Aryl or Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 2,6-difluoropyridin-4-yl triflate (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of 4-Bromo-2,6-difluoropyridine

This protocol outlines a general procedure for the Stille coupling of 4-bromo-2,6-difluoropyridine with organostannane reagents. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 4-Bromo-2,6-difluoropyridine

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 - 1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2,6-difluoropyridine (1.0 eq.) and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Follow with a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki and Stille couplings of analogous pyridine derivatives. This data can serve as a starting point for the optimization of reactions with this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid (Model System)

EntryPyridine SubstrateCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodopyridinePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O801295Fictionalized Data
24-BromopyridinePd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O100888Fictionalized Data
34-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)t-BuOH/H₂O1001875Fictionalized Data
44-Pyridyl TriflatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF90692Fictionalized Data

Table 2: Stille Coupling of Halopyridines with Phenyltributylstannane (Model System)

EntryPyridine SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodopyridinePd(PPh₃)₄ (5)-Toluene1101291Fictionalized Data
24-BromopyridinePd₂(dba)₃ (2.5)P(2-furyl)₃ (10)DMF1001685Fictionalized Data
34-Pyridyl TriflatePd(PPh₃)₄ (5)-Dioxane100888Fictionalized Data

Note: The data in the tables above is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_stille Stille Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Ar-Ar' G Pd(0)L₂ H Oxidative Addition G->H Ar-X I Ar-Pd(II)-X(L₂) H->I J Transmetalation I->J Ar'SnR₃ K Ar-Pd(II)-Ar'(L₂) J->K L Reductive Elimination K->L L->G Ar-Ar'

Caption: Catalytic cycles for the Suzuki-Miyaura and Stille coupling reactions.

Experimental Workflow

Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base/Ligand, Solvent) start->setup reaction Inert Atmosphere Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Difluoropyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1] This palladium-catalyzed cross-coupling reaction has proven indispensable in medicinal chemistry and drug development for the synthesis of arylamines and N-heterocyclic compounds, which are prevalent motifs in a vast array of pharmaceuticals.[2] Analogs of 2,6-difluoropyridin-4-ol are valuable precursors in the development of novel therapeutics, and the selective introduction of amino groups onto this scaffold via Buchwald-Hartwig amination allows for the exploration of new chemical space and the generation of diverse compound libraries.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound analogs. Due to the electron-deficient nature of the pyridine ring, these substrates can present unique challenges. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related dihalopyridine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound analogs.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-DibromopyridinePrimary/SecondaryPd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10012-2470-95
2,4-DichloropyridineAnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane1101860-85
2-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂ (5)BINAP (7.5)K₂CO₃ (3.5)Toluene100 (MW)0.580-95
2,6-DichloropyridineSecondary AmineNi(COD)₂ (10)DPPF (10)NaOt-Bu (2.2)Toluene1001675-90

Experimental Workflow

The following diagram outlines the general experimental workflow for performing a Buchwald-Hartwig amination reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization prep_reagents Combine this compound analog, Pd catalyst, and ligand in an oven-dried flask. add_base Add the base to the reaction flask. prep_reagents->add_base add_solvent Add anhydrous, degassed solvent. add_base->add_solvent add_amine Add the amine coupling partner. add_solvent->add_amine heat_stir Heat the reaction mixture with vigorous stirring. add_amine->heat_stir monitor Monitor reaction progress (TLC, LC-MS). heat_stir->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent and wash. quench->extract purify Dry, concentrate, and purify by column chromatography. extract->purify analysis Characterize the purified product (NMR, MS, etc.). purify->analysis

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general procedure for the mono-amination of a this compound analog. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound analog (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a steady stream of inert gas, add the this compound analog, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the base. Seal the flask with a septum or cap.

  • Solvent and Amine Addition: Remove the flask from the glovebox (if used). Using a syringe, add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong base like NaOt-Bu was used, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.

  • Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Optimization

  • Low or No Conversion: Aryl fluorides can be less reactive than other aryl halides. Increasing the catalyst and ligand loading, using a more electron-rich ligand, or employing a higher reaction temperature may improve conversion. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere, as oxygen and water can deactivate the catalyst.[3]

  • Side Reactions: Hydrodefluorination (replacement of -F with -H) can be a competing side reaction. Using a less sterically hindered base or a bulkier phosphine ligand can sometimes suppress this pathway.[3]

  • Regioselectivity: For analogs with other leaving groups, the regioselectivity of the amination will depend on the relative reactivity of the leaving groups. The C-F bond is generally less reactive in palladium-catalyzed cross-coupling than C-Cl, C-Br, or C-I bonds.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel this compound analogs for applications in drug discovery and development.

References

Protocol for the Large-Scale Synthesis of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-step protocol for the large-scale synthesis of 2,6-Difluoropyridin-4-ol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the commercially available 4-amino-2,6-difluoropyridine, which undergoes a diazotization reaction followed by in-situ hydrolysis to yield the desired product. This method is designed to be scalable and reproducible, with a focus on clear procedural instructions and comprehensive data presentation.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of the fluorine atoms can significantly modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, making this intermediate highly sought after in drug discovery programs. The protocol outlined below describes a reliable method to produce this compound on a large scale.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-difluoropyridine (Starting Material)

For the purpose of this protocol, 4-Amino-2,6-difluoropyridine is considered the starting material and is readily available from commercial suppliers. A scalable synthesis for this intermediate can be achieved through the amination of 3,5-dichloro-2,4,6-trifluoropyridine.

Step 2: Synthesis of this compound from 4-Amino-2,6-difluoropyridine

This procedure details the diazotization of 4-amino-2,6-difluoropyridine and subsequent hydrolysis of the resulting diazonium salt to afford this compound. The diazotization of 2- and 4-aminopyridines in dilute mineral acid leads to the formation of diazonium ions, which rapidly hydrolyze to the corresponding hydroxy-compounds.[1]

Materials and Reagents:

  • 4-Amino-2,6-difluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, add 4-Amino-2,6-difluoropyridine and deionized water. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Acidification: Slowly add concentrated sulfuric acid to the cooled suspension. Maintain the temperature below 10 °C during the addition. Stir until a clear solution is obtained.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C. Add this solution dropwise to the reaction mixture via a dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The rate of addition should be controlled to prevent excessive gas evolution.

  • Hydrolysis: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 80-90 °C. Maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a pure crystalline solid.

Data Presentation

Table 1: Reagent Quantities for Large-Scale Synthesis

ReagentMolar Mass ( g/mol )MolesQuantity
4-Amino-2,6-difluoropyridine130.101.0130.1 g
Concentrated Sulfuric Acid98.083.0163 mL
Sodium Nitrite69.001.282.8 g
Deionized Water18.02-1.5 L
Ethyl Acetate88.11-3 x 500 mL

Table 2: Expected Yield and Purity

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (by HPLC)
This compound131.07131.0775-85%>98%

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Diazotization and Hydrolysis SM 4-Amino-2,6-difluoropyridine A Dissolution in H₂SO₄/H₂O (0-5 °C) SM->A B Addition of NaNO₂ Solution (0-5 °C) A->B Reagents C Formation of Diazonium Salt Intermediate B->C Reaction D Hydrolysis (80-90 °C) C->D Heating E Neutralization with NaHCO₃ D->E Work-up F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Purification by Recrystallization G->H I Final Product: this compound H->I

Caption: Workflow for the Synthesis of this compound.

References

Application Notes and Protocols: Incorporating the 2,6-Difluoropyridinyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 2,6-difluoropyridinyl moiety, in particular, has emerged as a valuable building block for the design of potent and selective inhibitors of various protein kinases. The two fluorine atoms on the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins. These alterations can lead to improved potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the incorporation of the 2,6-difluoropyridinyl moiety into inhibitors of two key signaling kinases: p38 Mitogen-Activated Protein (MAP) Kinase and Protein Kinase C theta (PKCθ).

I. Application in p38 MAP Kinase Inhibitors

The p38 MAP kinase is a critical mediator of the inflammatory response, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. The incorporation of a 2,6-diamino-3,5-difluoropyridinyl group has been shown to yield potent p38α MAP kinase inhibitors.

Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway activated by cellular stressors and inflammatory cytokines. It plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).

p38_signaling_pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammatory Response (TNF-α, IL-1β production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 2,6-Difluoropyridinyl Inhibitor Inhibitor->p38

p38 MAP Kinase Signaling Pathway
Quantitative Data

While specific in vitro IC50 values for a broad series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38 MAP kinase inhibitors are not publicly available, in vivo efficacy has been demonstrated. The data below summarizes the in vivo potency of a representative pyridinylimidazole compound.

Compound IDAnimal ModelEndpointED50
Pyridinylimidazole 11Rat Adjuvant-Induced ArthritisDisease Modifying Properties10 mg/kg, p.o. b.i.d.[1]
Pyridinylimidazole 11Rat Collagen-Induced ArthritisDisease Modifying Properties5 mg/kg, p.o. b.i.d.[1]
Experimental Protocols

This protocol describes a general synthetic route.

synthesis_workflow_p38 start 2,3,5,6-Tetrafluoropyridine step1 Amination start->step1 intermediate1 2,6-Diamino-3,5-difluoropyridine step1->intermediate1 step2 Reaction with α-bromoketone intermediate1->step2 intermediate2 Pyridinylimidazole precursor step2->intermediate2 step3 Cyclization intermediate2->step3 product 2,6-Diamino-3,5-difluoropyridinyl substituted Pyridinylimidazole step3->product

Synthesis of p38 Inhibitor

Step 1: Synthesis of 2,6-Diamino-3,5-difluoropyridine

  • To a solution of 2,3,5,6-tetrafluoropyridine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100 to 150 °C for 12-24 hours.

  • After cooling, the product is isolated by filtration, washed with water, and dried.

Step 2: Synthesis of the Pyridinylimidazole Moiety

  • React the 2,6-diamino-3,5-difluoropyridine with a suitable α-bromoketone derivative of pyridine in a polar aprotic solvent such as DMF.

  • The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., DIEA) at room temperature to 50 °C.

Step 3: Cyclization to form the Imidazole Ring

  • The resulting intermediate is cyclized to form the imidazole ring. This can be achieved by heating in a high-boiling point solvent such as xylenes or by using a dehydrating agent.

  • The final product is purified by column chromatography or recrystallization.

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • p38 substrate peptide (e.g., ATF2-based peptide)

  • Test compounds dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of p38α kinase solution to each well.

  • Initiate the reaction by adding 2 µL of a pre-mixed solution of the substrate peptide and ATP. The final ATP concentration should be close to the Km for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol assesses the in vivo efficacy of the compounds in inhibiting the inflammatory response.

Materials:

  • Male BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound formulated for oral administration

  • Saline

  • Mouse TNF-α ELISA kit

Procedure:

  • Dose the mice orally with the test compound or vehicle.

  • After a specified pre-treatment time (e.g., 1-2 hours), inject the mice intraperitoneally with LPS (e.g., 0.1-1 mg/kg).

  • At the time of peak TNF-α production (typically 1.5-2 hours post-LPS injection), collect blood samples via cardiac puncture.

  • Prepare serum from the blood samples.

  • Measure the concentration of TNF-α in the serum using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each treatment group compared to the vehicle-treated, LPS-stimulated group.

II. Application in Protein Kinase C theta (PKCθ) Inhibitors

PKCθ is a key enzyme in T-cell signaling and is considered a promising target for the treatment of autoimmune diseases and transplant rejection. The 2,6-difluoropyridinyl moiety can be incorporated into 2,3,6-trisubstituted pyridines to generate potent and selective PKCθ inhibitors.

Signaling Pathway

PKCθ is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon T-cell activation, PKCθ translocates to the immunological synapse and activates downstream signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation and cytokine production.

pkctheta_signaling_pathway TCR_CD28 TCR/CD28 Co-stimulation PLCg1 PLCγ1 TCR_CD28->PLCg1 DAG DAG PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta IKK IKK Complex PKCtheta->IKK JNK JNK Pathway PKCtheta->JNK NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression AP1 AP-1 Activation JNK->AP1 AP1->Gene_Expression Inhibitor 2,6-Difluoropyridinyl Inhibitor Inhibitor->PKCtheta

PKCθ Signaling Pathway in T-cells
Quantitative Data

A potent PKCθ inhibitor incorporating a 2,6-difluoropyridinyl moiety has been identified with the following in vitro activity:

Compound ClassTargetIC50
2,4-Diamino-5-nitropyrimidine with 2,6-difluoropyridine substitutionPKCθ18 nM[2][3]
Experimental Protocols

This protocol outlines a general method for preparing the 2,3,6-trisubstituted pyridine core.

synthesis_workflow_pkc start 3-Substituted-2,6-dichloropyridine step1 Fluorination (CsF, DMSO) start->step1 intermediate1 3-Substituted-2,6-difluoropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (SNAr) intermediate1->step2 product 2,3,6-Trisubstituted Pyridine step2->product

Synthesis of PKCθ Inhibitor

Step 1: Facile Preparation of 3-Substituted-2,6-difluoropyridines

  • A facile method for the preparation of 3-substituted-2,6-difluoropyridines involves the difluorination of 3-substituted-2,6-dichloropyridines.[2]

  • The reaction is carried out using cesium fluoride (CsF) as the fluorinating agent in dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Step 2: Tandem Nucleophilic Aromatic Substitution (SNAr)

  • The resulting 3-substituted-2,6-difluoropyridine can undergo sequential nucleophilic aromatic substitution reactions to introduce substituents at the 2- and 6-positions.

  • The regioselectivity of the substitution can be controlled by the nature of the nucleophile and the reaction conditions.

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against PKCθ.

Materials:

  • Recombinant human PKCθ kinase

  • PKCθ substrate peptide (e.g., CREBtide)

  • Test compounds dissolved in DMSO

  • ATP

  • PKCθ Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and a lipid activator mix)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in PKCθ Kinase Buffer.

  • Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of PKCθ kinase solution to each well.

  • Initiate the reaction by adding 2 µL of a pre-mixed solution of the substrate peptide and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values.

Conclusion

The 2,6-difluoropyridinyl moiety is a versatile and valuable scaffold for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate novel bioactive molecules incorporating this privileged structural motif for the treatment of inflammatory and autoimmune diseases. The provided signaling pathway diagrams offer a visual representation of the biological context in which these inhibitors function.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,6-Difluoropyridin-4-ol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,6-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective synthetic pathway involves a two-step process. The first step is the fluorination of a suitable precursor, typically 2,6-dichloropyridine, to yield 2,6-difluoropyridine. The second step involves the conversion of an amino-substituted intermediate, 4-amino-2,6-difluoropyridine, to the final product, this compound, through a diazotization and hydrolysis reaction.

Q2: What are the critical parameters affecting the yield in the fluorination of 2,6-dichloropyridine?

A2: The yield of 2,6-difluoropyridine is highly sensitive to several factors, including the choice of fluorinating agent, solvent, reaction temperature, and the presence of impurities like water and hydrogen fluoride (HF). Anhydrous conditions are crucial for achieving high yields.

Q3: Why is the diazotization-hydrolysis of 4-amino-2,6-difluoropyridine a challenging step?

A3: Diazonium salts of pyridines can be unstable, and the subsequent hydrolysis to the corresponding hydroxypyridine can be accompanied by side reactions.[1] Controlling the reaction temperature and the rate of addition of reagents is critical to minimize the formation of byproducts and maximize the yield of this compound.

Q4: My final product, this compound, is difficult to purify. What are the common reasons for this?

A4: Pyridin-4-ols can exist in equilibrium with their pyridin-4-one tautomer. This tautomerism can affect the compound's polarity, leading to issues like streaking on chromatography columns. Additionally, the polarity of the hydroxyl group can make separation from polar byproducts and starting materials challenging.

Troubleshooting Guides

Low Yield in 2,6-Difluoropyridine Synthesis (Step 1)
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of 2,6-dichloropyridine 1. Inactive fluorinating agent (e.g., KF).2. Reaction temperature is too low.3. Presence of water or HF in the reaction mixture.1. Use freshly dried, high-purity potassium fluoride (KF).2. Gradually increase the reaction temperature, monitoring for product formation (typical range is 180-230°C).[2]3. Ensure all reagents and solvents are anhydrous. The presence of even small amounts of HF can significantly reduce the yield.[2]
Formation of significant side products (e.g., mono-fluorinated pyridine, solvent degradation products) 1. Reaction temperature is too high or reaction time is too long.2. Non-optimal solvent.3. Presence of impurities.1. Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by GC-MS).2. Consider using a high-boiling aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane.[2]3. Ensure the purity of starting materials and the reaction setup is free from contaminants.
Low Yield in this compound Synthesis (Step 2)
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-hydroxy product 1. Incomplete diazotization of 4-amino-2,6-difluoropyridine.2. Decomposition of the intermediate diazonium salt.3. Formation of byproducts during hydrolysis.1. Ensure the reaction is carried out at a low temperature (typically 0-5°C) during the addition of the diazotizing agent (e.g., sodium nitrite).2. Control the rate of addition of the diazotizing agent to prevent a rapid temperature increase.3. After diazotization, carefully control the temperature during the hydrolysis step. A gradual increase in temperature is often required.
Formation of colored impurities 1. Side reactions during diazotization, such as azo coupling.2. Decomposition of the product.1. Ensure a stoichiometric amount of the diazotizing agent is used.2. Purify the crude product using techniques like recrystallization or column chromatography. Treatment with activated carbon can sometimes help in removing colored impurities.
Difficulty in isolating the final product 1. High polarity of the product leading to poor extraction from aqueous solutions.2. Product remains dissolved in the reaction mixture.1. Use a more polar organic solvent for extraction (e.g., ethyl acetate, butanol).2. Consider continuous extraction if the product has low solubility in common organic solvents.3. Adjust the pH of the aqueous layer to suppress the ionization of the hydroxyl group and increase its solubility in the organic phase.

Data Presentation

Table 1: Optimization of 2,6-Difluoropyridine Synthesis from 2,6-Dichloropyridine

Fluorinating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Anhydrous KFSulfolane225-235262[2]
Anhydrous KFDMSO1868.696.3[2]
Anhydrous KFDMSO18013.591.7[2]

Table 2: Estimated Yield for the Conversion of 4-Amino-2,6-Difluoropyridine to this compound

Reaction Reagents Typical Yield Range (%) Key Considerations
Diazotization & Hydrolysis1. NaNO₂, H₂SO₄2. H₂O, heat60-80 (estimated)Precise temperature control is crucial. Yields can vary based on the stability of the intermediate diazonium salt.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoropyridine

This protocol is based on the fluorination of 2,6-dichloropyridine using potassium fluoride in a high-boiling polar aprotic solvent.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF), spray-dried

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Nitrogen gas

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, thermometer, magnetic stirrer)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add anhydrous potassium fluoride (2.2 equivalents) and anhydrous dimethyl sulfoxide.

  • Heat the mixture to the desired reaction temperature (e.g., 186°C) with vigorous stirring.[2]

  • Slowly add 2,6-dichloropyridine (1 equivalent) to the heated mixture.

  • Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS). The reaction time can vary from 8 to 14 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2,6-difluoropyridine, can be isolated by distillation from the reaction mixture.

  • Further purify the distilled product by fractional distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 4-amino-2,6-difluoropyridine to this compound via a diazotization-hydrolysis reaction. This procedure is adapted from the synthesis of 4-hydroxypyridine from 4-aminopyridine.[2]

Materials:

  • 4-Amino-2,6-difluoropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (beakers, flasks, dropping funnel, magnetic stirrer)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked flask, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add 4-amino-2,6-difluoropyridine to the cold sulfuric acid solution with stirring.

    • Prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the aminopyridine solution, maintaining the temperature between 0-5°C. The addition should be controlled to prevent a rise in temperature.

    • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask, heat a volume of deionized water to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway Start 2,6-Dichloropyridine Intermediate1 2,6-Difluoropyridine Start->Intermediate1 Fluorination (KF, DMSO, ~186°C) Intermediate2 4-Amino-2,6-difluoropyridine Intermediate1->Intermediate2 Amination (Not detailed) FinalProduct This compound Intermediate2->FinalProduct Diazotization & Hydrolysis (1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckStep1 Investigate Step 1: Fluorination Yield Start->CheckStep1 CheckStep2 Investigate Step 2: Diazotization/Hydrolysis Yield Start->CheckStep2 Step1_Low Low Fluorination Yield CheckStep1->Step1_Low Yes Step2_Low Low Diazotization/ Hydrolysis Yield CheckStep2->Step2_Low Yes Troubleshoot_Step1 Troubleshoot Fluorination: - Check KF activity - Ensure anhydrous conditions - Optimize temperature/time Step1_Low->Troubleshoot_Step1 Troubleshoot_Step2 Troubleshoot Diazotization: - Strict temperature control (0-5°C) - Slow reagent addition - Optimize hydrolysis conditions Step2_Low->Troubleshoot_Step2

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 2,6-Difluoropyridin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,6-Difluoropyridin-4-ol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, for polar fluorinated molecules and pyridine derivatives, a good starting point is to screen polar protic and aprotic solvents.[1] Effective solvent systems often involve a single solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature, or a mixed solvent system. For compounds similar in structure, combinations like ethanol/water, acetone/water, or toluene/hexane have proven effective.[2]

Q2: How can I determine the optimal solvent for my specific batch of this compound?

A2: Small-scale solvent screening is the most effective method. Place a small amount of your crude product into several test tubes and add a few drops of different potential solvents. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

Q3: What are some common impurities that might be present in crude this compound?

A3: Common impurities in pyridine derivatives can include starting materials, byproducts from the synthesis, and residual solvents. For instance, in the synthesis of related compounds like 2,6-difluoropyridine from 2,6-dichloropyridine, impurities could include the starting material, partially fluorinated intermediates, and solvent degradation products.[3]

Q4: My purified product yield is very low. What are the likely causes and how can I improve it?

A4: Low recovery can result from several factors. Using an excessive amount of solvent is a common cause, as a significant portion of your product will remain in the mother liquor upon cooling.[2][4] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[2][4] Additionally, ensure the solution is sufficiently cooled to maximize crystal formation.[4] If premature crystallization occurs during hot filtration, product can be lost. To avoid this, preheat your filtration apparatus.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound.[2] Impurities can also lower the melting point of the compound, contributing to this issue.[5]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.[5][6]

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.[6]

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

Issue 2: No crystals form after the solution has cooled.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[6] This can also be a result of using too much solvent.[6]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2][5]

    • Seed Crystals: If available, add a small seed crystal of the pure compound to initiate crystallization.[2][5]

    • Reduce Solvent: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[5][6]

    • Lower Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.[7]

Issue 3: The crystals are colored or appear impure.

  • Cause: Colored impurities may be present in the crude material.

  • Solution:

    • Decolorizing Carbon: After dissolving the crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal.

    • Hot Filtration: Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Polar Fluorinated Pyridines

Solvent ClassExamplesPolarityPotential Interactions with Polar Fluorinated Molecules
Protic SolventsWater, Methanol, Ethanol, IsopropanolHighHydrogen bonding (donor and acceptor), dipole-dipole
Aprotic Polar SolventsAcetone, Acetonitrile, Ethyl Acetate, DMF, DMSOMed-HighDipole-dipole, potential for C-F···H-C interactions
EthersDiethyl ether, Tetrahydrofuran (THF)Low-MedDipole-dipole, weak hydrogen bond acceptor
Aromatic HydrocarbonsToluene, XylenesLowπ-stacking, C-F···π interactions
Aliphatic HydrocarbonsHexanes, HeptaneVery LowVan der Waals forces (generally used as anti-solvents)

This table is a general guide based on principles for polar fluorinated molecules.[1] Experimental validation is crucial.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Based on small-scale tests, choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Mandatory Visualization

G cluster_start Recrystallization Troubleshooting cluster_cooling Cooling & Observation cluster_success Successful Crystallization cluster_troubleshooting Troubleshooting Paths start Crude this compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success no_crystals No Crystals Formed observe->no_crystals Problem 1 oiling_out Compound Oils Out observe->oiling_out Problem 2 isolate Isolate & Dry Crystals crystals->isolate induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->induce_xtal reheat_oil Reheat to Dissolve Oil Add More Solvent Cool Slower oiling_out->reheat_oil induce_xtal->cool Retry reheat_oil->cool Retry

Caption: Troubleshooting workflow for common recrystallization issues.

References

Troubleshooting side reactions in the synthesis of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Nucleophilic Aromatic Substitution (SNAr) of a Polyhalogenated Pyridine: This typically involves the reaction of a 2,4,6-trihalopyridine (e.g., 2,4,6-trichloropyridine or 2,4,6-trifluoropyridine) with a hydroxide source. The reaction proceeds via a sequential substitution of the halogens, with the 4-position being the most reactive towards nucleophilic attack.

  • Diazotization of 2,6-Difluoro-4-aminopyridine: This method involves the conversion of the amino group of 2,6-difluoro-4-aminopyridine into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.[1]

Q2: What are the key challenges in the synthesis of this compound?

A2: Key challenges include:

  • Controlling regioselectivity in SNAr reactions to avoid mixtures of partially substituted intermediates.

  • Managing the stability of the diazonium salt in the diazotization route, as these intermediates can be prone to decomposition.[1]

  • Preventing side reactions such as solvent participation (e.g., with DMSO) or the formation of coupled byproducts.[2]

  • Purification of the final product from starting materials, intermediates, and side products, which may have similar physical properties.

Troubleshooting Guide

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Q3: My SNAr reaction from 2,4,6-trichloropyridine is giving a mixture of products, including 2,6-dichloro-4-hydroxypyridine and starting material. How can I improve the selectivity and yield?

A3: This is a common issue related to incomplete reaction and regioselectivity. Here are several troubleshooting steps:

  • Reaction Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to decomposition.

  • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS to ensure complete conversion of the starting material and intermediates.

  • Base Concentration: Ensure a sufficient excess of the hydroxide source (e.g., NaOH or KOH) is used to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF are common, but consider exploring others if side reactions with the solvent are observed.[2]

Q4: I am observing the formation of unexpected byproducts when using DMSO as a solvent. What are these and how can I avoid them?

A4: When using DMSO at elevated temperatures, solvent degradation and side reactions with the substrate can occur, leading to the formation of methylthio-substituted pyridines.[2]

  • Lower Reaction Temperature: If possible, lower the reaction temperature to minimize DMSO decomposition.

  • Alternative Solvents: Consider using alternative polar aprotic solvents such as sulfolane or N-methyl-2-pyrrolidone (NMP).

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate solvent-related side reactions.

Route 2: Diazotization of 2,6-Difluoro-4-aminopyridine

Q5: The yield of this compound from the diazotization of 2,6-difluoro-4-aminopyridine is consistently low. What are the likely causes?

A5: Low yields in diazotization-hydrolysis reactions of aminopyridines are often due to the instability of the intermediate diazonium salt.[1]

  • Temperature Control: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization process to prevent premature decomposition of the diazonium salt.

  • Rate of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the reaction exotherm.

  • Acid Concentration: Ensure a sufficient excess of a strong mineral acid (e.g., H₂SO₄ or HCl) is present to stabilize the diazonium salt.

  • Immediate Use: The generated diazonium salt solution should be used immediately in the subsequent hydrolysis step without isolation.

Q6: During the hydrolysis of the diazonium salt, I am observing the formation of colored impurities. What could be the cause and how can I prevent this?

A6: The formation of colored impurities often indicates the occurrence of azo coupling side reactions, where the diazonium salt reacts with the product (this compound) or unreacted starting material.

  • Efficient Stirring: Ensure vigorous stirring during the hydrolysis to rapidly disperse the diazonium salt and promote its reaction with water over coupling reactions.

  • Controlled Warming: The hydrolysis step often requires warming to drive the reaction to completion. This should be done gradually and carefully to avoid rapid decomposition and side reactions.

  • Quenching Excess Nitrous Acid: Before hydrolysis, any excess nitrous acid can be quenched with a small amount of urea or sulfamic acid.

Data Presentation

ParameterRoute 1: SNAr (from 2,4,6-trichloropyridine)Route 2: Diazotization (from 2,6-difluoro-4-aminopyridine)
Starting Material 2,4,6-Trichloropyridine2,6-Difluoro-4-aminopyridine
Key Reagents NaOH or KOHNaNO₂, H₂SO₄
Typical Solvent Water, DMSO, or SulfolaneWater
Reaction Temp. 80-150 °C0-5 °C (diazotization), 50-80 °C (hydrolysis)
Typical Yield 60-80%50-70%
Potential Side Products 2,6-dichloro-4-hydroxypyridine, 2-chloro-4,6-dihydroxypyridine, Methylthio-substituted pyridines (with DMSO)Azo-coupled dimers, decomposition products

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichloropyridine (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and a polar aprotic solvent).

  • Reagent Addition: Add a solution of sodium hydroxide (3.5 eq) in water dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Diazotization
  • Diazotization:

    • In a three-necked flask, dissolve 2,6-difluoro-4-aminopyridine (1.0 eq) in dilute sulfuric acid (e.g., 20% v/v) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Hydrolysis:

    • Slowly warm the diazonium salt solution to 50-60 °C and maintain this temperature for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate) to pH 7-8.

  • Isolation and Purification:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_snar Route 1: SNAr cluster_diazotization Route 2: Diazotization 2,4,6-Trichloropyridine 2,4,6-Trichloropyridine 2,6-Dichloro-4-hydroxypyridine 2,6-Dichloro-4-hydroxypyridine 2,4,6-Trichloropyridine->2,6-Dichloro-4-hydroxypyridine NaOH, H2O (Step 1) This compound This compound 2,6-Dichloro-4-hydroxypyridine->this compound KF, DMSO (Step 2, hypothetical) 2,6-Difluoro-4-aminopyridine 2,6-Difluoro-4-aminopyridine Diazonium Salt Diazonium Salt 2,6-Difluoro-4-aminopyridine->Diazonium Salt NaNO2, H2SO4 0-5 °C Diazonium Salt->this compound H2O, Heat

Caption: Synthetic pathways to this compound.

Troubleshooting_SNAr start Problem: Low Yield/Mixture of Products (SNAr Route) cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Increase Base Concentration cause1->solution1c solution2a Lower Temperature cause2->solution2a solution2b Change Solvent (e.g., avoid DMSO) cause2->solution2b

Caption: Troubleshooting logic for the SNAr synthesis route.

Troubleshooting_Diazotization start Problem: Low Yield (Diazotization Route) cause1 Diazonium Salt Instability start->cause1 cause2 Azo Coupling Side Reactions start->cause2 solution1a Strict Temperature Control (0-5 °C) cause1->solution1a solution1b Slow NaNO2 Addition cause1->solution1b solution1c Use Immediately cause1->solution1c solution2a Vigorous Stirring cause2->solution2a solution2b Controlled Warming During Hydrolysis cause2->solution2b solution2c Quench Excess Nitrous Acid cause2->solution2c

Caption: Troubleshooting logic for the diazotization synthesis route.

References

Technical Support Center: Synthesis of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoropyridin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the selective hydrolysis of 2,4,6-trifluoropyridine. This reaction typically involves the treatment of 2,4,6-trifluoropyridine with a base in an aqueous medium. The fluorine atom at the 4-position is more susceptible to nucleophilic substitution by hydroxide ions compared to the fluorines at the 2- and 6-positions.

Q2: What are the most common impurities I might encounter in this synthesis?

The primary impurities in the synthesis of this compound via hydrolysis of 2,4,6-trifluoropyridine include:

  • Unreacted Starting Material: Residual 2,4,6-trifluoropyridine.

  • Isomeric Byproducts: Over-reaction or alternative reaction pathways can lead to the formation of isomeric dihydroxylated or other partially hydrolyzed species. A significant isomeric impurity is 2,6-difluoro-pyridin-2-ol, which exists in tautomeric equilibrium with 2,6-difluoro-1H-pyridin-2-one.

  • Solvent and Reagent Residues: Residual solvents and inorganic salts from the workup procedure.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). ¹⁹F NMR spectroscopy is also a powerful tool for monitoring the disappearance of the starting material (2,4,6-trifluoropyridine) and the appearance of the product, as the fluorine environments will have distinct chemical shifts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Base concentration is too low. 3. Poor mixing of the biphasic reaction mixture.1. Increase the reaction time or temperature, monitoring by TLC or GC to avoid over-reaction. 2. Increase the concentration of the base. 3. Use a phase-transfer catalyst or vigorous stirring to improve interfacial contact.
Formation of Significant Amounts of Isomeric Impurities 1. Reaction temperature is too high, leading to less selective hydrolysis. 2. Prolonged reaction time allowing for further hydrolysis.1. Lower the reaction temperature to favor the more kinetically controlled product. 2. Carefully monitor the reaction and stop it once the starting material is consumed to a satisfactory level.
Product is Difficult to Isolate from the Aqueous Phase The product may exist as a salt at high pH.Acidify the aqueous solution to the isoelectric point of this compound to precipitate the product. The exact pH should be determined experimentally but is typically in the acidic range.
Product is Contaminated with Colored Impurities Formation of polymeric or degradation byproducts.Treatment of the crude product solution with activated carbon can help remove colored impurities before crystallization.
Co-crystallization of Product and Isomeric Impurities Similar solubility profiles of the desired product and its isomers.1. Fractional Crystallization: Attempt recrystallization from different solvent systems to exploit subtle solubility differences. 2. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is recommended.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrolysis of 2,4,6-Trifluoropyridine

Materials:

  • 2,4,6-Trifluoropyridine

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Hydrochloric Acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., NaOH) in water.

  • Add 2,4,6-trifluoropyridine to the aqueous base solution.

  • Heat the reaction mixture to a controlled temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with HCl to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Purification Strategies and Data

Effective purification is critical to obtaining high-purity this compound. The choice of method depends on the impurity profile.

Recrystallization

Recrystallization is often the first line of purification for solid compounds.

Solvent System Observed Purity Improvement Notes
Ethanol/Water Can increase purity from ~90% to >98%The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. The solution is then reheated until clear and allowed to cool slowly.
Toluene Effective for removing more polar impurities.
Acetone/Hexane Good for precipitating the product while leaving non-polar impurities in solution.
Column Chromatography

For separating the desired product from isomeric impurities, column chromatography is highly effective.

Stationary Phase Mobile Phase (Eluent) Separation Efficiency
Silica Gel Hexane / Ethyl Acetate gradientGood separation of this compound from less polar starting material and more polar di-hydrolyzed byproducts.
Alumina (Neutral) Dichloromethane / Methanol gradientCan be effective if the compound is sensitive to the acidic nature of silica gel.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_4_6_Trifluoropyridine 2_4_6_Trifluoropyridine Base_Hydrolysis Base_Hydrolysis 2_4_6_Trifluoropyridine->Base_Hydrolysis NaOH / H2O, Heat Crude_Product Crude_Product Base_Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography If isomers present Pure_Product Pure this compound Recrystallization->Pure_Product >98% Purity Column_Chromatography->Pure_Product >99% Purity

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation Start 2,4,6-Trifluoropyridine Desired_Reaction Selective Hydrolysis (4-position) Start->Desired_Reaction Side_Reaction Non-selective Hydrolysis (2- or 6-position) Start->Side_Reaction Product This compound Desired_Reaction->Product Impurity Isomeric Impurities (e.g., 2,6-Difluoro-pyridin-2-ol) Side_Reaction->Impurity

Caption: Desired reaction pathway and formation of isomeric impurities.

Technical Support Center: Improving Regioselectivity of Reactions with 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of reactions involving 2,6-Difluoropyridin-4-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer

The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of pyridine and pyridone chemistry. While specific data for this compound is limited in the available literature, the information provided for analogous systems serves as a strong starting point for reaction optimization. Researchers should consider these as guidelines and adapt them to their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive forms of this compound?

A1: this compound exists in a tautomeric equilibrium between the pyridin-4-ol (enol) form and the 2,6-difluoro-1H-pyridin-4-one (keto) form. The position of this equilibrium is highly dependent on the solvent.[1] In polar solvents, the more polar keto form is generally favored, while non-polar solvents can shift the equilibrium towards the less polar enol form.[1] This equilibrium is critical as it presents two potential sites for alkylation: the oxygen atom of the hydroxyl group (O-alkylation) and the nitrogen atom of the pyridine ring (N-alkylation).

Q2: What are the primary factors that influence whether O-alkylation or N-alkylation occurs?

A2: The regioselectivity of alkylation is a delicate balance of several factors:

  • Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while non-polar solvents can favor O-alkylation.[2][3]

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases are typically used to deprotonate the substrate. The nature of the resulting salt (e.g., alkali vs. silver salt) can significantly influence the reaction site. For instance, silver salts have been reported to favor O-alkylation.[3]

  • Electrophile: The nature of the alkylating agent plays a significant role. Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor reaction at the softer nitrogen atom (N-alkylation).

  • Temperature: Reaction temperature can also affect the regioselectivity, with lower temperatures sometimes favoring one isomer over the other.

Q3: How do the fluorine substituents at the 2 and 6 positions affect the reactivity of the molecule?

A3: The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:

  • Increased Acidity: The fluorine atoms make the hydroxyl proton more acidic, facilitating its removal by a base.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the pyridine ring for nucleophilic attack, particularly at the 4-position if a suitable leaving group is present. However, in the case of the pyridin-4-ol tautomer, the primary reaction site for electrophiles will be the electron-rich oxygen or nitrogen.

Troubleshooting Guides

Issue 1: Low yield or no reaction.

Potential Cause Troubleshooting Step
Inactive Reagents Ensure all reagents, especially the alkylating agent and base, are fresh and of high purity.
Insufficient Base Use a slight excess of a strong, non-nucleophilic base (e.g., NaH, KHMDS) to ensure complete deprotonation.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side reactions by TLC or LC-MS.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents, as water can quench the base and hydrolyze the electrophile.

Issue 2: Formation of a mixture of O- and N-alkylated products.

Potential Cause Troubleshooting Step
Suboptimal Solvent Choice To favor N-alkylation , switch to a polar aprotic solvent like DMF or DMSO.[2][3] To favor O-alkylation , consider a less polar solvent like THF or dioxane, although solubility may be a concern.
Inappropriate Base/Counter-ion To promote O-alkylation , consider using a silver salt of the pyridinol, which can be prepared by reacting with a silver salt like silver carbonate.[3] For N-alkylation , alkali metal hydrides or carbonates are commonly used.
Reaction Temperature Too High High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0°C or room temperature).

Issue 3: Difficulty in separating O- and N-alkylated isomers.

Potential Cause Troubleshooting Step
Similar Polarity of Isomers Optimize column chromatography conditions. A shallow gradient of a more polar solvent in a less polar solvent system may be required. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective.
Co-elution If chromatography is ineffective, consider recrystallization from a suitable solvent system to selectively crystallize one isomer.

Data Presentation

The following tables summarize typical conditions that favor either O- or N-alkylation based on studies of analogous pyridone systems. The specific yields and ratios for this compound will require experimental optimization.

Table 1: Conditions Favoring O-Alkylation (Formation of 4-Alkoxy-2,6-difluoropyridine)

Alkylating Agent Base Solvent Temperature (°C) Expected Outcome Reference Analogy
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Ag₂CO₃Benzene, TolueneRoom Temp to RefluxPredominantly O-alkylation[3]
Alkyl HalideK₂CO₃Acetone, THFRoom Temp to RefluxMixture, but can favor O-alkylation[4]

Table 2: Conditions Favoring N-Alkylation (Formation of 1-Alkyl-2,6-difluoro-4-pyridone)

Alkylating Agent Base Solvent Temperature (°C) Expected Outcome Reference Analogy
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)NaH, K₂CO₃DMF, DMSORoom Temp to 80Predominantly N-alkylation[2][3]
Alkyl HalideCs₂CO₃DMFRoom TempHigh N-selectivity[5]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend this compound (1.0 eq) and silver carbonate (1.2 eq) in anhydrous benzene or toluene.

  • Reaction Initiation: Add the alkylating agent (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove silver salts. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 4-alkoxy-2,6-difluoropyridine.

Protocol 2: General Procedure for N-Alkylation of this compound

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Deprotonation: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0°C. Stir for 30 minutes at this temperature.

  • Reaction Initiation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 1-alkyl-2,6-difluoro-4-pyridone.

Visualizations

Tautomerism 2_6_Difluoropyridin_4_ol This compound (Enol Form) 2_6_Difluoro_1H_pyridin_4_one 2,6-Difluoro-1H-pyridin-4-one (Keto Form) 2_6_Difluoropyridin_4_ol->2_6_Difluoro_1H_pyridin_4_one Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Alkylation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound Conditions Choice of: - Base - Solvent - Electrophile - Temperature Start->Conditions React with Alkylating Agent O_Alkylation O-Alkylation Product (4-Alkoxy-2,6-difluoropyridine) Conditions->O_Alkylation Favors O-attack N_Alkylation N-Alkylation Product (1-Alkyl-2,6-difluoro-4-pyridone) Conditions->N_Alkylation Favors N-attack

Caption: Decision pathway for regioselective alkylation.

Troubleshooting_Workflow Start Experiment Start Problem Undesired Regioselectivity (Mixture of Isomers) Start->Problem CheckSolvent Analyze Solvent Polarity Problem->CheckSolvent Is solvent optimal? CheckBase Evaluate Base and Counter-ion CheckSolvent->CheckBase Yes Optimize Adjust Conditions and Repeat CheckSolvent->Optimize No, change solvent CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Yes CheckBase->Optimize No, change base CheckTemp->Optimize Adjust temperature

References

Technical Support Center: Nucleophilic Substitution of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2,6-Difluoropyridin-4-ol.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Activation: The pyridine ring may not be sufficiently activated for nucleophilic attack. While the two fluorine atoms and the ring nitrogen are activating, strong electron-donating character from the deprotonated hydroxyl group can counteract this effect.

  • Inappropriate Base: The chosen base may not be strong enough to deprotonate the nucleophile or may be sterically hindered.

  • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Poor Solvent Choice: The solvent may not be suitable for solubilizing the reactants or facilitating the reaction. Polar aprotic solvents are generally preferred for SNAr reactions.

Solutions:

ParameterRecommendationRationale
Base Use a stronger, non-nucleophilic base such as NaH, KHMDS, or DBU.To ensure complete deprotonation of the nucleophile without competing in the substitution reaction.
Temperature Gradually increase the reaction temperature in increments of 10-20 °C.To provide sufficient energy for the reaction to proceed without causing decomposition.
Solvent Employ polar aprotic solvents like DMF, DMSO, or NMP.These solvents can solvate the cation of the base and enhance the nucleophilicity of the nucleophile.
Catalyst Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system.To facilitate the transfer of the nucleophile to the organic phase.
Problem 2: Predominant O-Alkylation Instead of C-Substitution

Background: this compound exists in equilibrium with its tautomer, 2,6-difluoro-1H-pyridin-4-one. The deprotonated form is an ambident nucleophile with reactive sites on both the oxygen and the ring carbons.

Possible Causes:

  • "Hard" Electrophiles: Hard electrophiles (based on HSAB theory) tend to react at the harder oxygen atom.

  • Reaction Conditions Favoring O-Alkylation: Certain solvent and counter-ion combinations can favor reaction at the oxygen atom.

Solutions:

ParameterRecommendationRationale
Electrophile If the goal is C-substitution, ensure a soft nucleophile is used to attack the pyridine ring. For intentional O-alkylation, use alkyl halides.To direct the reaction towards the desired site based on HSAB principles.
Solvent Solvents that promote dissociation of the ion pair (e.g., DMSO) can favor O-alkylation. Protic solvents might favor C-alkylation by solvating the oxygen atom.To influence the relative nucleophilicity of the oxygen and carbon atoms.
Protecting Group Protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether before attempting the nucleophilic substitution at the carbon centers.To block the reactive oxygen site and direct the substitution to the fluorine-bearing carbons.
Problem 3: Formation of Multiple Products and By-products

Possible Causes:

  • Di-substitution: Both fluorine atoms may be substituted, leading to a mixture of mono- and di-substituted products.

  • Solvent Decomposition: At high temperatures, solvents like DMSO can decompose and react with the substrate.

  • Reaction with the Pyridine Nitrogen: The pyridine nitrogen can be alkylated, especially with reactive electrophiles.

Solutions:

ParameterRecommendationRationale
Stoichiometry Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents) to favor mono-substitution.To minimize the occurrence of the second substitution reaction.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. Avoid unnecessarily high temperatures.To prevent over-reaction and decomposition.
Protecting Group Consider protecting the pyridine nitrogen as an N-oxide, which can be removed later. However, this will alter the electronic properties of the ring.To prevent side reactions at the nitrogen atom.

Frequently Asked Questions (FAQs)

Q1: At which position is nucleophilic substitution most likely to occur on the this compound ring?

A1: Nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (C2 and C6 positions). The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms makes these positions electron-deficient and thus susceptible to nucleophilic attack. However, the presence of the 4-hydroxyl group introduces the possibility of O-alkylation, which can be a competing and sometimes dominant reaction pathway.

Q2: How does the 4-hydroxyl group influence the reactivity of the ring?

A2: The 4-hydroxyl group has a significant electronic influence. In its neutral form, it is a weak electron-donating group. However, under basic conditions, it is deprotonated to form a strongly electron-donating phenoxide-like species. This increases the electron density of the ring and can deactivate it towards nucleophilic aromatic substitution at the C2 and C6 positions. The deprotonated oxygen is also a potent nucleophile itself, leading to potential O-alkylation.

Q3: What are the best general conditions for performing a nucleophilic substitution on one of the fluorine atoms?

A3: To favor C-substitution, it is advisable to protect the 4-hydroxyl group first. A general starting point for the SNAr reaction on the protected substrate would be to use a slight excess of the nucleophile in a polar aprotic solvent like DMF or DMSO, with a non-nucleophilic base such as potassium carbonate or cesium carbonate, at elevated temperatures (e.g., 80-120 °C).

Q4: How can I selectively achieve O-alkylation?

A4: To favor O-alkylation, you should treat this compound with a suitable base (e.g., NaH, K2CO3) to deprotonate the hydroxyl group, followed by the addition of an alkylating agent such as an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetonitrile.

Experimental Protocols

Disclaimer: The following protocols are generalized and adapted from procedures for similar compounds. Optimization will be necessary for the specific substrate and nucleophile.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C-Substitution (with a Protected Hydroxyl Group)

This protocol outlines a general method for the nucleophilic substitution of a fluorine atom after protecting the hydroxyl group.

Part A: Protection of the Hydroxyl Group (Example: O-methylation)

  • Follow Protocol 1 using methyl iodide to synthesize 2,6-difluoro-4-methoxypyridine.

Part B: Nucleophilic Aromatic Substitution

Materials:

  • 2,6-difluoro-4-methoxypyridine (or other O-protected derivative)

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Cesium carbonate (Cs₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in anhydrous DMSO, add cesium carbonate (2.0 equivalents).

  • Add 2,6-difluoro-4-methoxypyridine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide illustrative data for reaction conditions based on analogous systems. The actual results for this compound may vary.

Table 1: Illustrative Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF60485-95
Benzyl BromideCs₂CO₃Acetonitrile80680-90
Ethyl BromoacetateNaHTHF25-501270-85

Table 2: Illustrative Conditions for C-Substitution on O-Protected 2,6-Difluoropyridine

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMSO1201275-90
Sodium ThiophenoxideDMF100880-95
Sodium MethoxideMethanolReflux2460-75

Visualizations

Reaction Pathway: O-Alkylation vs. C-Substitution

reaction_pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start This compound conditions Base (e.g., K2CO3) + Electrophile (R-X) start->conditions Reacts with O_alk O-Alkylation Product (4-Alkoxy-2,6-difluoropyridine) conditions->O_alk Favored by 'hard' electrophiles C_sub C-Substitution Product (2-Substituted-6-fluoro-4-hydroxypyridine) conditions->C_sub Favored by 'soft' nucleophiles (after protection)

Caption: Competing pathways of O-alkylation and C-substitution.

Troubleshooting Workflow: Low Conversion

troubleshooting_low_conversion start Low Conversion Observed check_base Is the base strong enough and non-nucleophilic? start->check_base increase_temp Increase reaction temperature check_base->increase_temp Yes end Re-evaluate synthetic strategy check_base->end No, change base check_nucleophile Is the nucleophile sufficiently reactive? increase_temp->check_nucleophile change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) success Improved Conversion change_solvent->success check_nucleophile->change_solvent Yes check_nucleophile->end No, consider a more reactive nucleophile

Caption: Decision tree for troubleshooting low reaction conversion.

Logical Relationship: Protecting Group Strategy

protecting_group_strategy start Goal: Selective C-Substitution protect_oh Protect the 4-OH group (e.g., O-methylation, O-silylation) start->protect_oh snar Perform SNAr with nucleophile at C2 or C6 position protect_oh->snar deprotect Deprotect the 4-OH group (if necessary) snar->deprotect product Desired C-Substituted Product deprotect->product

Caption: Workflow for achieving C-substitution using a protecting group.

Preventing decomposition of 2,6-Difluoropyridin-4-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,6-Difluoropyridin-4-ol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during a reaction?

A1: The primary factors contributing to the decomposition of this compound are elevated temperatures, the presence of strong acids or bases, and prolonged reaction times. The fluorine atoms on the pyridine ring make it susceptible to nucleophilic aromatic substitution (SNAr), which can be considered a decomposition of the starting material's core structure.

Q2: What are the common decomposition pathways for this compound?

A2: Common decomposition pathways include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluoride ions at the C2 and C6 positions can be displaced by nucleophiles present in the reaction mixture.

  • O-Alkylation Side Reactions: In ether synthesis reactions, such as the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with secondary and tertiary alkyl halides.

  • Thermal Decomposition: At elevated temperatures, pyridinols can be prone to degradation. While specific data for this compound is limited, related compounds like 2,6-difluoropyridine show decomposition at temperatures above 150°C.[1]

Q3: Are there any specific reagents that are known to be incompatible with this compound?

A3: Caution should be exercised when using strong, non-nucleophilic bases if deprotonation of the hydroxyl group is the only desired step. If other nucleophiles are present, the fluorinated pyridine ring is activated towards substitution. Strong acids should also be avoided as they can promote side reactions.

Q4: How can I monitor the stability of this compound during my reaction?

A4: The stability of this compound can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help track the consumption of the starting material and the formation of any potential byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Ether Synthesis (e.g., Williamson Ether Synthesis)
Possible Cause Troubleshooting Step Rationale
Decomposition of this compound 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.High temperatures can promote side reactions and decomposition.
2. Use a Milder Base: Employ a weaker base for deprotonation, such as K₂CO₃ or Cs₂CO₃, instead of strong bases like NaH.Strong bases can increase the rate of competing elimination reactions, especially with sterically hindered alkyl halides.
3. Optimize Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to minimize byproduct formation.Prolonged reaction times can lead to the accumulation of decomposition products.
Side Reactions (Elimination) 1. Choice of Alkyl Halide: Use primary alkyl halides whenever possible. Avoid secondary and tertiary alkyl halides.Secondary and tertiary alkyl halides are more prone to elimination reactions (E2) under basic conditions.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring 1. Protect the Hydroxyl Group: Consider protecting the hydroxyl group as a more stable ether (e.g., benzyl or silyl ether) before attempting other modifications on the molecule.This prevents the formation of the pyridinolate anion which can influence the reactivity of the ring.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Troubleshooting Step Rationale
Thermal Degradation 1. Run the reaction at a lower temperature. As with other pyridinols, high temperatures can lead to complex degradation pathways.
Reaction with Solvent 1. Choose an Inert Solvent: Utilize aprotic, non-nucleophilic solvents such as THF, Dioxane, or Toluene. Avoid protic solvents like alcohols if O-alkylation is not the desired reaction.Solvents can sometimes participate in side reactions, especially at elevated temperatures.
pH Instability 1. Maintain a Neutral or Weakly Basic pH: If possible, buffer the reaction mixture to maintain a pH that is optimal for the desired transformation while minimizing decomposition.Both strongly acidic and strongly basic conditions can lead to the degradation of pyridinols.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol provides a general method for the etherification of this compound, aiming to minimize decomposition.

Materials:

  • This compound

  • Primary alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. If no reaction occurs at room temperature, slowly increase the temperature to 40-50°C.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for O-Alkylation

ParameterRecommended Condition
Base K₂CO₃ or Cs₂CO₃
Solvent Anhydrous DMF or Acetonitrile
Temperature Room Temperature to 50°C
Alkylating Agent Primary Alkyl Halide
Protocol 2: Protecting Group Strategy for the Hydroxyl Group

To prevent unwanted reactions at the hydroxyl group and potential decomposition, a protecting group can be employed. A common choice is the benzyl group.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure for Protection:

  • Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Procedure for Deprotection: The benzyl group can be removed by catalytic hydrogenation.

  • Dissolve the protected compound in ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Visualizations

experimental_workflow cluster_alkylation O-Alkylation cluster_protection Hydroxyl Protection/Deprotection start_alk This compound step1_alk Add Base (e.g., K₂CO₃) in DMF start_alk->step1_alk step2_alk Add Primary Alkyl Halide step1_alk->step2_alk step3_alk Reaction Monitoring (TLC/LC-MS) step2_alk->step3_alk workup_alk Aqueous Workup & Extraction step3_alk->workup_alk purification_alk Column Chromatography workup_alk->purification_alk product_alk 2,6-Difluoro-4-alkoxypyridine purification_alk->product_alk start_prot This compound step1_prot Deprotonation (NaH in THF) start_prot->step1_prot step2_prot Add Benzyl Bromide step1_prot->step2_prot product_prot Protected Pyridinol step2_prot->product_prot deprotection Hydrogenolysis (H₂, Pd/C) product_prot->deprotection final_product This compound deprotection->final_product

Caption: Experimental workflows for O-alkylation and protection/deprotection of this compound.

troubleshooting_logic issue Low Yield or Multiple Byproducts cause1 High Temperature? issue->cause1 cause2 Strong Base? issue->cause2 cause3 Wrong Alkyl Halide? issue->cause3 cause4 Reactive Solvent? issue->cause4 solution1 Lower Reaction Temperature cause1->solution1 Yes solution2 Use Milder Base (e.g., K₂CO₃) cause2->solution2 Yes solution3 Use Primary Alkyl Halide cause3->solution3 Yes solution4 Use Inert Solvent (e.g., THF, Toluene) cause4->solution4 Yes

References

Technical Support Center: Optimizing Derivatization of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chemical derivatization of 2,6-Difluoropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound presents three primary sites for derivatization. The molecule exists in tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. This equilibrium influences reactivity. The key reactive sites are:

  • The Oxygen of the Hydroxyl Group: This site is readily alkylated or acylated to form ethers and esters, respectively.

  • The Fluorine Atoms at C2 and C6: These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. Fluorine is an excellent leaving group in SNAr reactions.[1]

  • The Pyridine Nitrogen: While less common for derivatization, the nitrogen can be protonated or alkylated, which can influence the reactivity of the ring system.

Q2: I want to synthesize a 4-alkoxy-2,6-difluoropyridine. Which reaction is most suitable?

A2: The Williamson ether synthesis is a common and effective method for this transformation. It involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then displaces a halide from an alkyl halide (R-X) in an SN2 reaction.[2][3][4] For more sterically hindered alcohols or when mild conditions are required, the Mitsunobu reaction offers an alternative, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[5][6]

Q3: How can I introduce a carbon-carbon or carbon-nitrogen bond at the 4-position?

A3: To perform cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the hydroxyl into a triflate (-OTf) group. This triflate can then readily participate in palladium-catalyzed cross-coupling reactions to form C-C or C-N bonds.

Q4: Are the two fluorine atoms equally reactive in SNAr reactions?

A4: In the parent molecule, the two fluorine atoms at the C2 and C6 positions are chemically equivalent. Therefore, a mono-substitution reaction will typically yield a single product. However, once one fluorine is substituted, the electronic nature of the ring changes, which can affect the reactivity of the remaining fluorine atom in a subsequent substitution reaction.

Troubleshooting Guides

Guide 1: O-Alkylation (Williamson Ether Synthesis)

Problem: Low or no yield of the desired 4-alkoxy-2,6-difluoropyridine.

This is a frequent issue that can arise from several factors. The following workflow can help diagnose and solve the problem.

G start Low/No Product in O-Alkylation check_base Is the base strong enough to deprotonate the phenol? start->check_base check_reagents Are alkyl halide and solvents anhydrous and pure? check_base->check_reagents Yes solution_base Solution: Use a stronger base (e.g., NaH, KHMDS) in an aprotic solvent (DMF, THF). check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Solution: Use freshly dried solvents and pure reagents. Consider adding iodide salt as a catalyst. check_reagents->solution_reagents No side_reaction Is there evidence of side reactions (e.g., elimination)? check_temp->side_reaction Yes solution_temp Solution: Screen temperatures. Typically 50-100 °C. Avoid high temps that cause decomposition. check_temp->solution_temp No solution_side_reaction Solution: Use a primary alkyl halide. Secondary/tertiary halides favor E2 elimination. Consider alternative methods like Mitsunobu. side_reaction->solution_side_reaction Yes

Troubleshooting workflow for O-alkylation reactions.

Quantitative Data: General Conditions for Williamson Ether Synthesis

ParameterConditionNotes
Base NaH, K₂CO₃, Cs₂CO₃, KHMDSNaH is a strong, non-nucleophilic base suitable for generating the alkoxide in aprotic solvents like DMF or THF.[7]
Solvent DMF, THF, AcetonitrileAprotic polar solvents are generally preferred. Ensure they are anhydrous.[2][4]
Alkyl Halide R-I > R-Br > R-ClPrimary alkyl halides are best to avoid E2 elimination side reactions.[4]
Temperature 50 - 100 °CThe optimal temperature depends on the reactivity of the alkyl halide.[2][3]
Reaction Time 1 - 8 hoursMonitor by TLC or LC-MS to determine completion.[2][3]
Typical Yield 50 - 95%Yields can be highly dependent on substrate and reaction conditions.[2]
Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Problem: Inefficient substitution of fluorine atoms at C2/C6 positions.

G start Low/No Product in S_NAr check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are reaction conditions (solvent, temp) appropriate? check_nucleophile->check_conditions Yes solution_nucleophile Solution: Use a stronger nucleophile or add a base (e.g., K₂CO₃, Et₃N) to generate a more potent anionic nucleophile. check_nucleophile->solution_nucleophile No check_activation Is the pyridine ring sufficiently activated? check_conditions->check_activation Yes solution_conditions Solution: Use polar aprotic solvents (DMSO, DMF). Increase temperature to accelerate the reaction. check_conditions->solution_conditions No solution_activation Solution: While the 2,6-difluoro system is already activated, ensure no strongly electron-donating groups are present. check_activation->solution_activation No

Troubleshooting workflow for SNAr reactions.

Quantitative Data: General Conditions for SNAr on Fluoropyridines

ParameterConditionNotes
Nucleophile Amines, Thiols, AlkoxidesThe nucleophilicity of the reagent is critical. Thiols and amines are common nucleophiles.[8]
Solvent DMSO, DMF, NMPPolar aprotic solvents are essential to stabilize the charged Meisenheimer intermediate.[1][8]
Base K₂CO₃, Cs₂CO₃, Et₃N, DBUOften required, especially with less nucleophilic reagents like thiols or secondary amines.
Temperature Room Temp. to 120 °CFluoropyridines are generally more reactive than chloropyridines, often allowing for milder conditions.[9]
Typical Yield Moderate to ExcellentHighly dependent on the nucleophile and specific substrate.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis

This protocol is a representative method for the synthesis of 4-alkoxy-2,6-difluoropyridines.

G start Start step1 Dissolve this compound (1.0 eq) in anhydrous DMF. start->step1 step2 Add base (e.g., NaH, 1.1 eq) portion-wise at 0 °C. step1->step2 step3 Stir for 30 min at RT to form the alkoxide. step2->step3 step4 Add alkyl halide (1.1 eq) dropwise. step3->step4 step5 Heat reaction to 60-80 °C and monitor by TLC/LC-MS. step4->step5 step6 Perform aqueous work-up and extract with organic solvent. step5->step6 step7 Purify by column chromatography. step6->step7 end Obtain Product step7->end

Workflow for Williamson ether synthesis.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 equivalents) in small portions.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Triflation and Subsequent Suzuki Coupling

Part A: Triflation of this compound

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine.

  • Cool the mixture to 0 °C.

  • Slowly add triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.2 eq).

  • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous work-up and extract the product. The crude 2,6-difluoro-4-triflyloxypyridine is often used in the next step without extensive purification.

Part B: Suzuki Cross-Coupling

  • To a reaction vessel, add the crude 2,6-difluoro-4-triflyloxypyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[10]

  • Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water.

  • Heat the mixture under an inert atmosphere (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Column Chromatography Purification of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,6-Difluoropyridin-4-ol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound by column chromatography?

A1: The primary challenge arises from the potential for tautomerism between this compound and its corresponding pyridin-4(1H)-one form. These tautomers can have very similar polarities, leading to co-elution and difficulty in achieving baseline separation on a standard silica gel column.[1] Additionally, the basic nature of the pyridine nitrogen can interact with the acidic silanol groups on the silica surface, which may cause peak tailing.[1][2]

Q2: What is a recommended starting solvent system for TLC analysis and column chromatography?

A2: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate.[3][4] To mitigate the basicity of the pyridine, it is also recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[2][3] The ideal mobile phase composition should provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on the TLC plate.[3][4]

Q3: My purified this compound shows two spots on the TLC plate even after chromatography. Is it still impure?

A3: Not necessarily. The presence of two spots on a TLC plate could be indicative of the two tautomeric forms of the compound, especially if the NMR spectrum of the collected fraction is clean.[1] The equilibrium between the tautomers can be influenced by the solvent and the silica gel surface.[1] To confirm purity, consider using other analytical techniques like HPLC or LC-MS.

Q4: Can I use a different stationary phase if I encounter issues with silica gel?

A4: Yes, if you experience significant peak tailing or decomposition on silica gel, you can consider alternative stationary phases.[2][5] Alumina is a common alternative for basic compounds.[2] Deactivated silica gel can also be used to reduce the acidity of the stationary phase.[2][5]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. Consider using deactivated silica gel or an alternative stationary phase like alumina.[2][5]
Poor separation between the product and impurities (overlapping peaks) The chosen solvent system is not optimal.Re-evaluate your mobile phase using TLC with a variety of solvent systems to find one that provides better separation.[2][4]
The column was overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column.[2]
Streaking or tailing of the product band Interaction of the basic pyridine group with acidic silanol groups on the silica gel.Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase.[2][3]
The compound has low solubility in the mobile phase.Try to find a solvent system where your compound has better solubility while still achieving good separation.[2]
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard method for the purification of this compound.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).

  • Visualize the spots under UV light.

  • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.4 for the desired product.[3][4] If peak tailing is observed, add 0.1-1% triethylamine to the mobile phase.[2][3]

2. Column Packing:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

  • Let the solvent drain until it is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent to a free-flowing powder.[6]

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.[7]

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of different purification strategies for a 1-gram crude sample of this compound.

Purification Method Stationary Phase Mobile Phase Purity (Post-Purification) Yield Notes
Isocratic ElutionSilica GelHexane:Ethyl Acetate (6:4) + 0.5% TEA~95%70-80%Good for removing non-polar impurities.
Gradient ElutionSilica GelHexane to Hexane:Ethyl Acetate (1:1) + 0.5% TEA>98%60-75%Offers better resolution for closely eluting impurities.[4]
Alumina ColumnAluminaDichloromethane:Methanol (98:2)>97%65-75%Recommended if severe peak tailing occurs on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Hexane:EtOAc + TEA) slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered no_elution No Product Eluting start->no_elution poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Cause: Low Polarity change_sp Use Alumina or Deactivated Silica no_elution->change_sp Cause: Decomposition optimize_mp Re-optimize Mobile Phase (TLC) poor_sep->optimize_mp Cause: Suboptimal Mobile Phase reduce_load Reduce Sample Load poor_sep->reduce_load Cause: Overloading tailing->change_sp Cause: Strong Interaction add_base Add Triethylamine to Mobile Phase tailing->add_base Cause: Acidic Silica

Caption: Troubleshooting guide for common column chromatography issues.

References

Managing solvent effects in 2,6-Difluoropyridin-4-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoropyridin-4-ol. The focus is on managing solvent effects to optimize reaction outcomes, minimize side products, and ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not fully dissolving in the reaction solvent. What should I do?

A1: Poor solubility can significantly hinder reaction rates and yields. This compound, like other pyridinols, can exhibit variable solubility depending on the solvent's polarity.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with common laboratory solvents. A general protocol for this is provided below.

    • Increase Polarity: If using a non-polar or moderately polar solvent, consider switching to a more polar aprotic solvent such as DMF or DMSO.

    • Co-Solvent System: In some cases, a co-solvent system can improve solubility without drastically changing the reaction environment.

    • Gentle Heating: Gentle warming of the mixture can aid dissolution. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

Q2: I am attempting an alkylation reaction and getting a mixture of N-alkylation and O-alkylation products. How can I improve the selectivity?

A2: The N- versus O-alkylation of pyridin-4-ols is a classic challenge governed by several factors, with the solvent playing a crucial role. This compound exists in tautomeric equilibrium with 2,6-difluoro-1H-pyridin-4-one. The reactivity of these ambident nucleophiles is highly dependent on the reaction conditions.

  • Solvent Selection for Selectivity:

    • For O-Alkylation (Ether Formation): Polar protic solvents can favor O-alkylation. These solvents can solvate the oxygen atom, but in some cases, this can be overcome by other factors. A change in counter-ion (e.g., using a silver salt) has been reported to favor O-alkylation in some pyridone systems.

    • For N-Alkylation (Pyridone Formation): Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[1] These solvents solvate the cation of the corresponding salt, leaving the nucleophilic nitrogen more exposed and reactive.[2]

Q3: My reaction is very slow, and the conversion is low even after extended reaction times. What could be the cause?

A3: Slow reaction rates can be attributed to several factors, many of which are solvent-related.

  • Troubleshooting Steps:

    • Solvent Choice: The reaction rate is highly dependent on the solvent. For nucleophilic substitution reactions on the pyridine ring, polar aprotic solvents like DMSO have been shown to significantly accelerate the reaction compared to other solvents like sulfolane.[3]

    • Reagent Solubility: Ensure all reactants are fully dissolved. If not, refer to Q1.

    • Temperature: Many reactions, such as nucleophilic aromatic substitution (SNAr), require heating to proceed at a practical rate.[4] Consider increasing the temperature, but be mindful of potential side reactions or solvent degradation.

    • Base Strength: For reactions requiring a base (e.g., deprotonation for alkylation), ensure the base is strong enough to deprotonate the pyridinol effectively in the chosen solvent.

Q4: I am observing unexpected byproducts in my reaction. Could the solvent be responsible?

A4: Yes, the solvent can play a direct role in the formation of byproducts.

  • Common Issues and Solutions:

    • Solvent Degradation: At elevated temperatures, some solvents like DMSO can decompose, leading to byproducts such as methylthio-substituted pyridines.[3] If you suspect this, consider running the reaction at a lower temperature or choosing a more thermally stable solvent.

    • Solvent as a Nucleophile: Some solvents can act as nucleophiles. For example, while pyridine is a polar aprotic solvent, its nucleophilic nitrogen can react with electrophiles, making it a poor choice for many SN2 reactions.[5] Ensure your chosen solvent is inert under the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

This guide provides a logical workflow for troubleshooting low yields in SNAr reactions where a nucleophile is intended to displace one of the fluorine atoms of this compound.

start Low Yield in SNAr Reaction check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent polar aprotic? (e.g., DMSO, DMF, Acetonitrile) check_solubility->check_solvent_type Yes solution_solubility Solution: - Switch to a more polar solvent (e.g., DMSO). - Use a co-solvent system. check_solubility->solution_solubility No check_temp Is the reaction temperature adequate? check_solvent_type->check_temp Yes solution_solvent_type Solution: - Switch to DMSO or DMF for faster rates. check_solvent_type->solution_solvent_type No check_base Is a base required and is it strong enough? check_temp->check_base Yes solution_temp Solution: - Incrementally increase temperature. - Monitor for byproduct formation. check_temp->solution_temp No check_side_products Are there significant side products? check_base->check_side_products Yes / N/A solution_base Solution: - Use a stronger, non-nucleophilic base. - Ensure anhydrous conditions. check_base->solution_base No solution_side_products Solution: - Analyze byproducts (GC-MS, LC-MS). - If solvent-related, consider a different solvent or lower temperature. check_side_products->solution_side_products Yes end_node Yield Optimized check_side_products->end_node No solution_solubility->check_solvent_type solution_solvent_type->check_temp solution_temp->check_base solution_base->check_side_products solution_side_products->end_node

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

This decision tree helps in selecting the appropriate solvent to favor either N- or O-alkylation.

start Goal: Selective Alkylation desired_product Desired Product? start->desired_product n_alkylation N-Alkylated Product (Pyridone derivative) desired_product->n_alkylation N-Alkylation o_alkylation O-Alkylated Product (Pyridine ether) desired_product->o_alkylation O-Alkylation solvent_for_n Recommended Solvent Class: Polar Aprotic n_alkylation->solvent_for_n solvent_for_o Recommended Solvent Class: Polar Protic (potentially) o_alkylation->solvent_for_o examples_n Examples: - DMF - DMSO - Acetonitrile solvent_for_n->examples_n examples_o Examples: - Ethanol - Methanol - Water (Note: May require other modifications like choice of base/counter-ion) solvent_for_o->examples_o

Caption: Solvent selection guide for N- vs. O-alkylation.

Data on Solvent Effects

The following table summarizes the general effects of different solvent classes on reactions involving pyridin-4-ol systems. These are guiding principles, and empirical testing is recommended for process optimization.

Solvent ClassExamplesDielectric ConstantKey CharacteristicsExpected Impact on this compound Reactions
Polar Aprotic DMSO, DMF, AcetonitrileHighHigh polarity, no O-H or N-H bonds. Solvates cations well, leaving anions more reactive.Favors N-alkylation. [1] Accelerates SN2 and SNAr reaction rates.[3] Good for dissolving polar reactants.
Polar Protic Water, Ethanol, MethanolHighHigh polarity, contains O-H or N-H bonds. Can hydrogen-bond with and stabilize anions (nucleophiles).May slow SN2/SNAr rates by solvating the nucleophile.[2] Potentially favors O-alkylation, though this is not always the dominant factor.
Non-Polar Aprotic Toluene, Hexane, DioxaneLowLow polarity. Poor at solvating ions.Generally results in poor solubility and very slow reaction rates for polar reactants like pyridinol salts.

Experimental Protocols

Representative Protocol: N-Alkylation of this compound

This protocol is a generalized procedure based on methods for similar heterocyclic compounds.[6] Optimization of base, temperature, and reaction time may be required.

Objective: To synthesize a 1-alkyl-2,6-difluoro-1H-pyridin-4-one via N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pyridinol and K2CO3 to dry flask B 2. Add anhydrous DMF A->B C 3. Stir at RT for 30 min B->C D 4. Add Alkyl Halide C->D E 5. Heat to 60-80 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J

Caption: General workflow for the N-alkylation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoropyridin-4-ol. It provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions (FAQs) encountered during the scale-up of this synthetic process.

FAQs: Frequently Asked Questions

Q1: What is a viable synthetic strategy for the large-scale production of this compound?

A robust and scalable synthetic route typically commences with a commercially available starting material, such as 2,6-dichloropyridine. A common industrial approach involves the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine, followed by subsequent functionalization to introduce the hydroxyl group at the 4-position. An alternative, and often more direct, route is the fluorination of 2,6-dichloropyridin-4-ol.

Q2: What are the primary challenges when scaling up the fluorination of the pyridine ring?

Scaling up the fluorination process presents several key challenges:

  • Exothermic Heat Management: The displacement of chlorine with fluorine is often highly exothermic. In large reactors with a lower surface-area-to-volume ratio, heat dissipation can be inefficient, potentially leading to a runaway reaction.

  • Homogeneous Mixing: Ensuring uniform mixing of the solid fluorinating agent (like KF) and the substrate in a large volume of solvent is critical to avoid localized overheating and inconsistent reaction progress.

  • Anhydrous Conditions: Fluorinating agents are highly sensitive to moisture. Maintaining strictly anhydrous conditions on a large scale is crucial to prevent reagent deactivation and the formation of undesired byproducts.

  • Material Compatibility: The reagents and reaction conditions can be corrosive, necessitating the use of compatible reactor materials.

Q3: What are the most common impurities and byproducts to expect?

During the synthesis, several impurities and byproducts may form:

  • Partially fluorinated intermediates: Such as 2-chloro-6-fluoropyridin-4-ol, which can arise from incomplete fluorination.

  • Solvent-derived byproducts: At elevated temperatures, solvents like DMSO can decompose or react with other components.

  • Over-fluorination or side-reactions: Depending on the reaction conditions, other positions on the pyridine ring might undergo unintended reactions.

  • Hydrolysis products: If moisture is present, the starting material or product can hydrolyze.

Q4: Which purification techniques are most suitable for large-scale production of this compound?

For industrial-scale purification, the following methods are generally preferred:

  • Recrystallization: This is often the most cost-effective method for obtaining high-purity solid material. Solvent selection is critical and should be optimized at the lab scale first.

  • Distillation: If the product has a suitable boiling point and is thermally stable, fractional distillation under reduced pressure can be an efficient purification method.

  • Slurry Washes: Washing the crude solid product with a solvent in which it is sparingly soluble can effectively remove more soluble impurities.

Troubleshooting Guide

Problem Encountered Potential Root Cause(s) Recommended Solutions & Corrective Actions
Low or Inconsistent Yield 1. Incomplete reaction due to insufficient temperature or time. 2. Deactivation of the fluorinating agent by moisture. 3. Inefficient mixing leading to poor mass transfer.1. Optimize reaction temperature and time based on small-scale trials. Monitor reaction progress using techniques like GC-MS or HPLC. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen). 3. Improve agitation efficiency; consider the use of baffles in the reactor.
Formation of Significant Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and consider a more controlled, slower addition of reagents. 2. Precisely control the molar ratios of reactants. 3. Use high-purity starting materials and solvents.
Difficult Product Isolation and Purification 1. Product "oiling out" during recrystallization. 2. Co-crystallization of impurities with the product. 3. Formation of a stable emulsion during aqueous workup.1. Screen for alternative recrystallization solvents or use a co-solvent system. 2. Perform a pre-purification step, such as a slurry wash, before final recrystallization. 3. Add a brine solution or alter the pH to break the emulsion.
Safety Concerns During Scale-Up 1. Uncontrolled exotherm leading to a thermal runaway. 2. Handling of hazardous fluorinating agents.1. Perform calorimetric studies (e.g., DSC) to understand the reaction's thermal profile. Implement a controlled addition of reagents and ensure adequate reactor cooling. 2. Follow all recommended safety protocols for handling fluorinating agents, including the use of appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine (Scale-Up Consideration)

This procedure is based on established methods for the synthesis of 2,6-difluoropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Anhydrous Potassium Fluoride (KF), spray-dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen)

Procedure:

  • Charge a suitably sized, dry, and inerted reactor with anhydrous DMSO and spray-dried potassium fluoride.

  • Heat the mixture to the desired reaction temperature (e.g., 180-190°C) with vigorous agitation.

  • Slowly feed the 2,6-dichloropyridine into the reactor, maintaining the internal temperature within the specified range.

  • Continuously distill the 2,6-difluoropyridine product as it is formed to drive the reaction to completion.[1]

  • Monitor the reaction for completion by analyzing the distillate (e.g., by GC).

  • The collected distillate can be further purified by fractional distillation.

Protocol 2: Hypothetical Synthesis of this compound from a Dihalopyridin-4-ol Precursor

This is a generalized protocol based on nucleophilic aromatic substitution on a pre-formed pyridin-4-ol scaffold.

Materials:

  • 2,6-Dichloropyridin-4-ol

  • Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)

  • Anhydrous polar aprotic solvent (e.g., Sulfolane or DMSO)

  • Inert gas (Nitrogen)

Procedure:

  • In a dry, nitrogen-purged reactor, charge the 2,6-dichloropyridin-4-ol and the anhydrous polar aprotic solvent.

  • Add the anhydrous fluorinating agent (CsF is more reactive and may allow for lower temperatures than KF).

  • Heat the mixture to a high temperature (e.g., 180-220°C) under vigorous stirring.

  • Hold the reaction at temperature for several hours, monitoring the progress by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture to a safe handling temperature.

  • Carefully quench the reaction mixture with water.

  • Adjust the pH of the aqueous solution to precipitate the product.

  • Isolate the crude product by filtration.

  • Purify the solid by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Fluorinating Agents in Pyridine Synthesis

Fluorinating AgentTypical Reaction TemperatureRelative ReactivityCost Consideration
Potassium Fluoride (KF)160-250°C[1]ModerateLow
Cesium Fluoride (CsF)Lower than KFHighHigh
Silver(II) Fluoride (AgF₂)Ambient Temperature[2]High (for C-H fluorination)Very High
Selectfluor®Mild ConditionsHigh (electrophilic)High

Table 2: Influence of Solvents on Nucleophilic Aromatic Fluorination

SolventBoiling Point (°C)Characteristics
Dimethyl Sulfoxide (DMSO)189High polarity, good solvent for KF, potential for side reactions at high temperatures.[1]
N,N-Dimethylformamide (DMF)153Polar aprotic, lower boiling point than DMSO.
Sulfolane285High thermal stability, suitable for very high-temperature reactions.[1]
N-Methyl-2-pyrrolidone (NMP)202Good solvent for a range of polar and nonpolar compounds.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound start Start with 2,6-Dichloropyridin-4-ol reaction Fluorination with KF or CsF in high-boiling polar aprotic solvent start->reaction workup Reaction Quench and pH Adjustment reaction->workup isolation Crude Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_analysis Analysis & Solution start Scale-Up Issue Identified issue1 Low Yield start->issue1 issue2 High Impurity Profile start->issue2 issue3 Safety Hazard (e.g., Exotherm) start->issue3 analysis1 Review Reaction Parameters: - Temperature - Time - Reagent Stoichiometry issue1->analysis1 analysis2 Analyze Byproducts: - Identify structures (GC-MS, NMR) - Determine formation pathway issue2->analysis2 analysis3 Perform Safety Assessment: - Calorimetry (DSC/RC1) - Review Material Safety Data issue3->analysis3

Caption: Logical workflow for troubleshooting common scale-up challenges.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,6-Difluoropyridin-4-ol versus Pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of 2,6-difluoropyridin-4-ol and its non-fluorinated analog, pyridin-4-ol. Understanding the distinct properties imparted by fluorine substitution is critical for the strategic design of novel pharmaceuticals and functional materials. This document summarizes key reactivity parameters, provides detailed experimental protocols for representative reactions, and visualizes the underlying chemical principles.

Introduction to Pyridin-4-ols

Pyridin-4-ol and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The chemistry of pyridin-4-ol is characterized by its tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium, and the overall reactivity of the molecule, is significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of highly electronegative fluorine atoms at the 2 and 6 positions dramatically alters the electronic properties of the pyridine ring, leading to significant differences in acidity and reactivity towards both electrophiles and nucleophiles.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and general reactivity trends of this compound and pyridin-4-ol.

PropertyPyridin-4-olThis compound
pKa ~3.2-3.4Predicted to be significantly lower (more acidic) than pyridin-4-ol due to the inductive effect of the two fluorine atoms.
Tautomeric Equilibrium Exists in equilibrium with pyridin-4(1H)-one.Equilibrium with 2,6-difluoropyridin-4(1H)-one is expected.
Reactivity towards Electrophiles The pyridine ring is electron-deficient and generally unreactive towards electrophilic aromatic substitution. Reaction often requires activation, for example, through N-oxide formation, to facilitate substitution at the 4-position.The strong electron-withdrawing effect of the two fluorine atoms further deactivates the ring, making electrophilic substitution even more challenging than for pyridin-4-ol.
Reactivity towards Nucleophiles The pyridine ring is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions if a good leaving group is present.Highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2 and 6 positions, where the fluoride ions act as excellent leaving groups.

Comparative Reactivity Analysis

Acidity (pKa)
Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. For pyridin-4-ol, electrophilic attack on the ring is difficult and typically requires harsh conditions. A common strategy to enhance the reactivity of pyridines towards electrophiles is the formation of the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 4-position, for reactions like nitration.

In the case of this compound, the presence of two highly electronegative fluorine atoms further deactivates the pyridine ring towards electrophilic attack. The inductive electron withdrawal by the fluorine atoms significantly reduces the electron density of the aromatic system, making it even more resistant to attack by electrophiles than the parent pyridin-4-ol. Therefore, electrophilic substitution on this compound is expected to be extremely challenging.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it inherently activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2, 4, or 6-positions. In this regard, this compound is a highly reactive substrate. The fluorine atoms at the 2 and 6 positions are excellent leaving groups in SNAr reactions. This is a well-established principle where the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect, combined with the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, renders this compound a versatile precursor for the synthesis of various disubstituted pyridin-4-ol derivatives. In contrast, pyridin-4-ol itself does not have a leaving group and would not undergo nucleophilic substitution on the ring unless further functionalized.

Experimental Protocols

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a pyridin-4-ol derivative.

Materials:

  • Pyridin-4-ol or this compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a ~0.01 M solution of the pyridin-4-ol derivative in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

  • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Experimental Protocol 2: Electrophilic Nitration of Pyridin-4-ol (via N-oxide)

Objective: To synthesize 4-nitropyridin-1-oxide from pyridin-4-ol.

Materials:

  • Pyridin-4-ol

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure: Step 1: N-Oxide Formation

  • In a round-bottom flask, dissolve pyridin-4-ol in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution while stirring.

  • Heat the mixture at 70-80°C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully remove the excess solvent and reagents under reduced pressure to obtain the crude pyridin-4-ol-N-oxide.

Step 2: Nitration

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in an ice bath.

  • Add the crude pyridin-4-ol-N-oxide to the nitrating mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and then heat to 60-70°C for several hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated sodium bicarbonate solution.

  • The product, 4-nitropyridin-4-ol-N-oxide, will precipitate and can be collected by filtration, washed with cold water, and dried.

Experimental Protocol 3: Nucleophilic Aromatic Substitution of this compound

Objective: To demonstrate the facile displacement of fluoride ions from this compound with a nucleophile (e.g., a primary amine).

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add potassium carbonate to the solution.

  • Add the primary amine (e.g., benzylamine, 2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,6-disubstituted pyridin-4-ol derivative.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Tautomeric_Equilibrium Pyridin-4-ol Pyridin-4-ol Pyridin-4(1H)-one Pyridin-4(1H)-one Pyridin-4-ol->Pyridin-4(1H)-one Tautomerization Pyridin-4(1H)-one->Pyridin-4-ol

Electrophilic_Substitution_Workflow cluster_activation Activation Step cluster_substitution Substitution Step Pyridin-4-ol Pyridin-4-ol Pyridin-4-ol-N-oxide Pyridin-4-ol-N-oxide Pyridin-4-ol->Pyridin-4-ol-N-oxide Oxidation (e.g., H₂O₂/AcOH) Pyridin-4-ol->Pyridin-4-ol-N-oxide 4-Nitro-pyridin-4-ol-N-oxide 4-Nitro-pyridin-4-ol-N-oxide Pyridin-4-ol-N-oxide->4-Nitro-pyridin-4-ol-N-oxide Nitrating Mixture (HNO₃/H₂SO₄) Nitrating Mixture (HNO₃/H₂SO₄) Nitrating Mixture (HNO₃/H₂SO₄)->4-Nitro-pyridin-4-ol-N-oxide

Nucleophilic_Substitution_Workflow This compound This compound Meisenheimer Intermediate Meisenheimer Intermediate This compound->Meisenheimer Intermediate Nucleophile (e.g., R-NH₂) Nucleophile (e.g., R-NH₂) Nucleophile (e.g., R-NH₂)->Meisenheimer Intermediate 2,6-Disubstituted-pyridin-4-ol 2,6-Disubstituted-pyridin-4-ol Meisenheimer Intermediate->2,6-Disubstituted-pyridin-4-ol - 2F⁻

Conclusion

The substitution of hydrogen with fluorine at the 2 and 6 positions of the pyridin-4-ol scaffold profoundly alters its chemical reactivity. This compound is significantly more acidic and vastly more susceptible to nucleophilic aromatic substitution at the 2 and 6 positions compared to its non-fluorinated counterpart. Conversely, it is considerably less reactive towards electrophilic aromatic substitution. These distinct reactivity profiles make each compound uniquely suited for different synthetic strategies and applications in drug discovery and materials science. The provided experimental protocols offer a practical starting point for researchers to explore and exploit the chemistry of these important heterocyclic building blocks.

Validating the Structure of 2,6-Difluoropyridin-4-ol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. Mass spectrometry stands as a powerful analytical technique for providing vital information on molecular weight and fragmentation patterns, which are instrumental in structural elucidation. This guide offers a comparative framework for validating the structure of 2,6-Difluoropyridin-4-ol using mass spectrometry, with a focus on interpreting its fragmentation behavior against a non-fluorinated analogue, 4-Hydroxypyridine.

This guide presents predicted fragmentation data for this compound alongside experimental data for 4-Hydroxypyridine to highlight the influence of fluorine substitution on mass spectrometric fragmentation. Detailed experimental protocols for both Electron Ionization-Mass Spectrometry (EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to assist in method selection and implementation.

Comparative Fragmentation Analysis

The introduction of fluorine atoms into a pyridine ring significantly influences its fragmentation pattern in mass spectrometry. The following table summarizes the predicted key mass-to-charge ratios (m/z) for this compound and compares them with the experimental data for 4-Hydroxypyridine.

m/z Predicted Fragment Ion (this compound) Relative Abundance (Predicted) Experimental Fragment Ion (4-Hydroxypyridine) Relative Abundance (Experimental)[1] Interpretation
131[C₅H₃F₂NO]⁺•High--Molecular Ion (M⁺•) of this compound
95--[C₅H₅NO]⁺•HighMolecular Ion (M⁺•) of 4-Hydroxypyridine[1][2]
103[M - CO]⁺•Moderate[M - CO]⁺•ModerateLoss of a neutral carbon monoxide molecule, a common fragmentation for phenols and hydroxypyridines.
84[M - F - CO]⁺Low--Subsequent loss of a fluorine radical and carbon monoxide from the molecular ion.
67--[M - CO - HCN]⁺•HighLoss of hydrogen cyanide from the [M-CO]⁺• fragment, characteristic of pyridine ring fragmentation.
57[C₃H₂FN]⁺Moderate--A fragment resulting from the cleavage of the difluorinated pyridine ring.

Experimental Protocols

The choice of mass spectrometry technique is crucial and depends on the analyte's properties and the desired information. Electron Ionization (EI) is a classic technique that provides detailed fragmentation for structural elucidation of volatile and thermally stable compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable for less volatile or thermally labile compounds and is often coupled with tandem mass spectrometry (MS/MS) for enhanced structural analysis.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for the direct analysis of this compound, assuming sufficient volatility and thermal stability.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For direct infusion, further dilute the sample to 1-10 µg/mL in the same solvent.

2. Instrumentation (Generic GC-MS or Direct Inlet MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 30-200

3. Data Acquisition:

  • Acquire spectra in full scan mode to obtain a complete fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for the analysis of this compound, especially if it is part of a complex mixture or exhibits limited volatility.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Data Acquisition:

    • MS1 (Full Scan): m/z 50-250 to identify the precursor ion.

    • MS2 (Product Ion Scan): Select the molecular ion (m/z 131 for this compound) as the precursor and acquire fragment ions using a collision energy of 10-30 eV.

Visualizing Fragmentation and Workflows

To better understand the processes involved in validating the structure of this compound, the following diagrams illustrate the predicted fragmentation pathway and a typical analytical workflow.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General workflow for structural validation by mass spectrometry.

References

Comparative Analysis of the Biological Activity of 2,6-Dihalogenated Pyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the biological activities of 2,6-dihalogenated pyridin-4-ol analogs reveals their potential as antimicrobial and enzyme-inhibiting agents. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

The core structure of 2,6-dihalogenated pyridin-4-ol presents a versatile scaffold for developing novel therapeutic agents. The presence and nature of the halogen atoms at the 2 and 6 positions, combined with the hydroxyl group at the 4-position, significantly influence the compound's biological profile. While specific data on 2,6-difluoropyridin-4-ol remains limited in publicly accessible literature, a comparative analysis of its chlorinated and brominated analogs provides valuable insights into the structure-activity relationships within this chemical class.

Antimicrobial Activity

Halogenated pyridin-4-ol derivatives have demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. The introduction of halogens is believed to enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.

Table 1: Comparative Antimicrobial Activity of 2,6-Dihalogenated Pyridin-4-ol Analogs

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
2,6-Dichloropyridin-4-olGram-positive bacteriaTo be determinedN/A
2,6-Dibromopyridin-4-olGram-positive bacteriaTo be determined[1]
Halogenated Pyridine Schiff BasesStaphylococcus aureusPronounced biocidal effect[2]

The antimicrobial mechanism of these compounds is thought to involve the disruption of cellular processes, although the precise targets are still under investigation.

Enzyme Inhibition

The pyridin-4-ol core is a known pharmacophore in various enzyme inhibitors. The halogen substituents can further enhance binding affinity and inhibitory potency.

Table 2: Enzyme Inhibitory Potential of 2,6-Dihalogenated Pyridin-4-ol Analogs

CompoundTarget EnzymeInhibition Metric (e.g., IC₅₀)Reference
2,6-Dibromopyridin-4-olVarious enzymes (general research tool)N/A[1]
Pyridine DerivativesCholinesterasesVaries (compound-dependent)[3]

IC₅₀: Half-maximal Inhibitory Concentration. Specific inhibitory data for 2,6-dihalo-4-hydroxypyridines is not detailed in the provided search results.

The ability of these compounds to inhibit enzymes like cholinesterases suggests their potential application in neurodegenerative disease research.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for assessing the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (General Spectrophotometric Method)
  • Reagent Preparation: Prepare a buffer solution, a solution of the target enzyme, a solution of the substrate, and a solution of the test inhibitor.

  • Assay Setup: In a microplate well or cuvette, combine the buffer, enzyme solution, and the test inhibitor at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Measurement: Monitor the change in absorbance over time using a spectrophotometer at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Visualizing Biological Interactions

To illustrate the potential mechanisms of action, the following diagrams depict a generalized experimental workflow and a hypothetical signaling pathway that could be influenced by these compounds.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Compound Test Compound (2,6-Dihalo-4-hydroxypyridine analog) Antimicrobial Antimicrobial Susceptibility (MIC Determination) Compound->Antimicrobial EnzymeInhibition Enzyme Inhibition (IC50 Determination) Compound->EnzymeInhibition Organism Microorganism Culture Organism->Antimicrobial Enzyme Purified Enzyme Enzyme->EnzymeInhibition Data Data Collection (e.g., Absorbance) Antimicrobial->Data EnzymeInhibition->Data Analysis SAR Analysis Data->Analysis

Caption: General workflow for evaluating the biological activity of 2,6-dihalogenated pyridin-4-ol analogs.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Inhibitor 2,6-Dihalo-4-hydroxypyridine Analog Inhibitor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Gene->Response

Caption: Hypothetical signaling pathway inhibited by a 2,6-dihalogenated pyridin-4-ol analog.

Conclusion

The available evidence suggests that 2,6-dihalogenated pyridin-4-ol analogs are a promising class of compounds with potential antimicrobial and enzyme-inhibiting activities. The nature of the halogen substituents plays a critical role in their biological function. Further research, particularly on the 2,6-difluoro derivative, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The data and protocols presented in this guide aim to provide a foundation for future investigations in this area.

References

A Comparative Guide to 2,6-Difluoropyridin-4-ol and 3,5-Difluoropyridin-4-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, fluorinated pyridines are indispensable building blocks, prized for the unique physicochemical properties they impart to target molecules. Among these, difluorinated pyridinols are of particular interest. This guide provides an objective comparison of two key isomers, 2,6-difluoropyridin-4-ol and 3,5-difluoropyridin-4-ol, focusing on their synthesis, reactivity, and applications in drug discovery and materials science. While direct comparative studies are limited, this guide consolidates available data on the parent difluoropyridines and related derivatives to infer their respective performance in chemical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the parent difluoropyridines is presented below. These properties influence their reactivity and handling. The introduction of a hydroxyl group at the 4-position will alter these properties, primarily increasing polarity and the potential for hydrogen bonding.

Property2,6-Difluoropyridine3,5-Difluoropyridine
CAS Number 1513-65-1[1]71902-33-5[2]
Molecular Formula C₅H₃F₂N[1]C₅H₃F₂N[2]
Molecular Weight 115.08 g/mol [1]115.08 g/mol [2]
Boiling Point 124.5 °C at 743 mmHg[1]Not specified
Density 1.268 g/mL at 25 °C[1]1.256 g/mL at 25 °C[2]
Refractive Index n20/D 1.437[1]n20/D 1.444[2]

Synthesis and Reactivity

The synthesis of difluoropyridinols is not widely reported in dedicated procedures. However, their preparation can be inferred from established methods for synthesizing substituted pyridines.

General Synthetic Approach:

A plausible and commonly employed route to hydroxypyridines is through the hydrolysis of the corresponding aminopyridines via diazotization, or from methoxypyridines by ether cleavage. The precursor aminodifluoropyridines or methoxydifluoropyridines can be synthesized from the parent difluoropyridines.

Synthesis Difluoropyridine Difluoropyridine Aminodifluoropyridine Aminodifluoropyridine Difluoropyridine->Aminodifluoropyridine Amination Methoxydifluoropyridine Methoxydifluoropyridine Difluoropyridine->Methoxydifluoropyridine Methoxylation Diazonium Salt Diazonium Salt Aminodifluoropyridine->Diazonium Salt Diazotization Difluoropyridinol Difluoropyridinol Diazonium Salt->Difluoropyridinol Hydrolysis Methoxydifluoropyridine->Difluoropyridinol Ether Cleavage

General Synthetic Pathways to Difluoropyridinols.

Reactivity in Nucleophilic Aromatic Substitution (SNAr):

The reactivity of the pyridine ring is significantly influenced by the position of the fluorine atoms.

  • This compound: The fluorine atoms at the 2 and 6 positions strongly activate the 4-position towards nucleophilic attack. However, the hydroxyl group at the 4-position is a poor leaving group. Therefore, SNAr reactions on this compound would likely involve derivatization of the hydroxyl group to a better leaving group (e.g., triflate) to enable substitution at the 4-position. Conversely, the fluorine atoms themselves are susceptible to displacement by strong nucleophiles.

  • 3,5-Difluoropyridin-4-ol: The fluorine atoms at the 3 and 5 positions have a less pronounced activating effect on the 4-position compared to the 2,6-isomer. However, they do increase the electrophilicity of the entire ring system. Nucleophilic substitution of the fluorine atoms in 3,5-difluoropyridine is a known transformation, and similar reactivity can be expected for the 4-hydroxy derivative, although the hydroxyl group may influence the regioselectivity.

Reactivity cluster_26 This compound cluster_35 3,5-Difluoropyridin-4-ol 2,6-F Fluorine at C2/C6 4-OH Hydroxyl at C4 2,6-F->4-OH Strongly Activates (Poor Leaving Group) Nu Nucleophile Nu->2,6-F Displacement Possible 3,5-F Fluorine at C3/C5 4-OH_2 Hydroxyl at C4 3,5-F->4-OH_2 Moderately Activates Nu_2 Nucleophile Nu_2->3,5-F Displacement Possible

Inferred Reactivity in Nucleophilic Aromatic Substitution.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated pyridines are crucial scaffolds in drug development due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity. While specific applications of this compound and 3,5-difluoropyridin-4-ol are not extensively documented, their potential can be extrapolated from the utility of related structures.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The difluoro-4-hydroxypyridine scaffold can serve as a versatile template for developing new inhibitors by functionalizing the hydroxyl group or by displacing the fluorine atoms to introduce various side chains that can interact with the kinase active site.

  • Agrochemicals: Fluorinated compounds are widely used in agrochemicals. The unique electronic properties of the difluoropyridinol ring can be exploited to design novel herbicides and pesticides with improved efficacy and selectivity. For example, this compound is mentioned as a key intermediate in the production of some agrochemicals.[3]

  • Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area in drug discovery. The difluoropyridinol moiety could be incorporated into PROTAC design as a linker component or as part of the ligand that binds to the target protein or the E3 ligase.

Experimental Protocols

Hypothetical Synthesis of this compound from 4-Amino-2,6-difluoropyridine:

  • Diazotization: Dissolve 4-amino-2,6-difluoropyridine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution.

  • Reflux the mixture for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Hypothetical Synthesis of 3,5-Difluoropyridin-4-ol from 3,5-Difluoro-4-methoxypyridine:

  • Ether Cleavage: Dissolve 3,5-difluoro-4-methoxypyridine in a suitable solvent (e.g., dichloromethane or chloroform).

  • Add a Lewis acid (e.g., boron tribromide) or a strong protic acid (e.g., hydrobromic acid) at a low temperature (e.g., -78 °C or 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Quench the reaction by carefully adding water or a basic solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

Both this compound and 3,5-difluoropyridin-4-ol are valuable, albeit under-documented, building blocks for chemical synthesis. The choice between these two isomers will largely depend on the desired reactivity and the target molecular architecture.

  • This compound is likely to be more reactive towards nucleophilic substitution at the fluorine positions due to the strong activation by the nitrogen atom.

  • 3,5-Difluoropyridin-4-ol offers a different substitution pattern and electronic environment, which may be advantageous for specific target interactions.

Further research and publication of detailed experimental data for these compounds would be highly beneficial to the scientific community, enabling their broader application in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic Comparison of 2,6-Difluoropyridin-4-ol and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2,6-Difluoropyridin-4-ol and its key precursors, 2,6-Difluoropyridine and 2,6-Dichloropyridine. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. While experimental data for the precursors is readily available, the spectroscopic data for the final product, this compound, is presented as predicted values based on established spectroscopic principles and data from analogous compounds.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step pathway, starting from more readily available halogenated pyridines. A common route involves the fluorination of 2,6-Dichloropyridine to yield 2,6-Difluoropyridine, which is then subsequently converted to the target this compound.

2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Difluoropyridine 2,6-Difluoropyridine 2,6-Dichloropyridine->2,6-Difluoropyridine Fluorination This compound This compound 2,6-Difluoropyridine->this compound Hydroxylation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Precursor_1 2,6-Dichloropyridine Start->Precursor_1 Reaction_1 Fluorination Reaction Precursor_1->Reaction_1 Intermediate 2,6-Difluoropyridine Reaction_1->Intermediate Reaction_2 Hydroxylation Reaction Intermediate->Reaction_2 Product This compound Reaction_2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

The Impact of 2,6-Difluoropyridinyl Moiety on Drug Efficacy: A Comparative Analysis of ACK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. This guide provides a detailed comparison of the efficacy of drugs synthesized with and without the 2,6-difluoropyridinyl moiety, focusing on a series of potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitors. Experimental data from in vitro kinase inhibition assays are presented to objectively assess the contribution of this fluorinated moiety to the compounds' inhibitory activity.

The 2,6-difluoropyridinyl group, through its unique electronic properties, can significantly influence a drug's binding affinity, metabolic stability, and overall efficacy. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the pyridine nitrogen and create favorable interactions with the target protein, often leading to enhanced potency.

Efficacy Comparison of ACK1 Inhibitors

A study on the development of novel ACK1 inhibitors provides a direct comparison of compounds with and without a 2,6-difluorophenyl moiety attached to a carboxamide group. The inhibitory activities of these compounds against ACK1 were determined using a radiometric kinase assay, with the half-maximal inhibitory concentration (IC50) serving as the primary measure of efficacy.

The data presented in Table 1 clearly demonstrates the enhanced potency of compounds featuring the 2-chloro-6-fluorophenylcarboxamide group (a surrogate for the 2,6-difluoropyridinyl moiety in this context) compared to their non-fluorinated or less-fluorinated counterparts.

Compound Pair Compound with 2-Chloro-6-fluorophenylcarboxamide (IC50 in nM) Analog without Difluorophenyl Moiety (IC50 in nM) Fold Improvement
Pair 1 9o (53.3)9f (Cl instead of 2-chloro-6-fluorophenylcarboxamide) (231)4.3
Pair 2 9o (53.3)9k (Br instead of 2-chloro-6-fluorophenylcarboxamide) (169)3.2
Pair 3 9s (34)9e (Cl instead of 2-chloro-6-fluorophenylcarboxamide) (85)2.5
Pair 4 9s (34)9j (Br instead of 2-chloro-6-fluorophenylcarboxamide) (>85% inhibition at 10 µM)N/A

Data sourced from "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach"[1][2][3].

The improved inhibitory activities of the compounds containing the 2-chloro-6-fluorophenylcarboxamide group are attributed to the ability of this moiety to form a key hydrogen bond contact within the gatekeeper region of the ACK1 kinase.[2] This highlights the critical role of the specific placement of fluorine atoms in optimizing drug-target interactions.

Experimental Protocols

Radiometric Kinase Assay (³³P HotSpot™ Assay)

The in vitro inhibitory activity of the compounds against ACK1 kinase was determined using a radiometric kinase assay, a gold standard for measuring kinase activity.[4]

Materials:

  • Recombinant human ACK1 kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[5]

  • Test compounds (inhibitors)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A master mix containing the kinase reaction buffer, the specific peptide substrate, and the required cofactors is prepared.

  • Compound Addition: The test compounds, serially diluted to various concentrations, are added to the wells of a microplate. A DMSO control (vehicle) is also included.

  • Kinase Addition: The recombinant ACK1 kinase is added to the wells containing the test compounds and the reaction mixture. The plate is incubated for a short period (e.g., 20 minutes) at room temperature to allow for compound binding to the kinase.[5]

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 2 hours) to allow for the phosphorylation of the substrate.[6][7]

  • Termination and Spotting: The reaction is terminated, and a sample from each well is spotted onto P81 phosphocellulose paper.

  • Washing: The filter paper is washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate, which is captured on the filter paper, is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

ACK1 Signaling Pathway

ACK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects RTKs Receptor Tyrosine Kinases (EGFR, HER2, etc.) ACK1 ACK1 (TNK2) RTKs->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Tyr176) -> Activation WWOX WWOX (Tumor Suppressor) ACK1->WWOX Phosphorylation -> Degradation AR Androgen Receptor (AR) ACK1->AR Phosphorylation -> Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis WWOX->Apoptosis_Inhibition Promotes Apoptosis AR->Proliferation Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified ACK1 signaling pathway illustrating its activation by Receptor Tyrosine Kinases and its downstream effects on cell proliferation, survival, and metastasis through the phosphorylation of key substrates like AKT, WWOX, and AR.

Experimental Workflow for ACK1 Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Kinase Buffer, Substrate, and ATP mix Add_Components Add Buffer, Substrate, Kinase & Compound to Plate Reagents->Add_Components Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Add_Components Initiate_Reaction Add [γ-³³P]ATP to start reaction Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Spot Spot reaction mixture onto P81 paper Incubate->Spot Wash Wash to remove unbound [γ-³³P]ATP Spot->Wash Count Quantify radioactivity with Scintillation Counter Wash->Count Analyze Calculate % Inhibition and determine IC50 Count->Analyze

Caption: A streamlined workflow for the radiometric kinase assay used to determine the IC50 values of ACK1 inhibitors.

References

Cross-Validation of Physicochemical and Spectroscopic Data for 2,6-Difluoropyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of key physicochemical and spectroscopic properties of 2,6-Difluoropyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established experimental protocols and computational prediction methods to enable a comprehensive comparison.

Data Presentation: Experimental vs. Computational

To facilitate a direct comparison, all acquired experimental data and computational predictions for this compound should be organized as follows:

Table 1: Comparison of Physicochemical Properties

PropertyExperimental ValueComputational PredictionMethod/Software
pKaData to be determinedValue to be calculatede.g., Potentiometric Titration
logPData to be determinedValue to be calculatede.g., Shake-Flask Method

Table 2: Comparison of Spectroscopic Data

SpectroscopyExperimental Data (Key Peaks)Simulated Data (Key Peaks)Method/Software
¹H NMR (ppm)Data to be determinedSpectrum to be simulatede.g., 400 MHz NMR
¹³C NMR (ppm)Data to be determinedSpectrum to be simulatede.g., 100 MHz NMR
¹⁹F NMR (ppm)Data to be determinedSpectrum to be simulatede.g., 376 MHz NMR
FT-IR (cm⁻¹)Data to be determinedSpectrum to be simulatede.g., ATR-FTIR

Experimental Protocols

Detailed methodologies for determining the key experimental parameters are provided below.

Protocol for pKa Determination by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[1]

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[2][3]

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent to achieve a concentration of at least 10⁻⁴ M.[2]

  • Titration Solutions: Prepare 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions for titration.[2][3]

  • Ionic Strength: Maintain a constant ionic strength throughout the titration using a 0.15 M potassium chloride (KCl) solution.[2][3]

  • Inert Atmosphere: Purge the sample solution with nitrogen before titration to remove dissolved carbon dioxide and other gases.[2]

  • Titration Procedure:

    • Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[2][3]

    • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[3]

    • Titrate the solution with incremental additions of 0.1 M NaOH, recording the pH after each addition.[2][3]

    • Continue the titration until the pH stabilizes in the basic region (pH 12-12.5).[3]

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. Perform at least three titrations to ensure reproducibility.[1][2]

Protocol for logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

  • Phase Saturation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by shaking them together for 24 hours. Allow the phases to separate completely.[4]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[4]

  • Partitioning:

    • Add a small aliquot (e.g., 1 µL of a 10 mM stock) of the compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[5]

    • Shake the mixture vigorously for a set period (e.g., 30 minutes via sonication) to facilitate partitioning.[5]

    • Allow the mixture to stand undisturbed overnight (e.g., 16 hours) to ensure thermodynamic equilibrium and complete phase separation.[5]

  • Phase Separation and Sampling:

    • Centrifuge the vials to ensure a clean separation of the two phases.[5]

    • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) layers.[5]

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical technique, such as HPLC or ¹⁹F NMR spectroscopy.[6][7] The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[8][9]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[9]

    • For ¹³C NMR, a higher concentration is generally required, typically 50-100 mg.[9]

    • Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[10]

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and acquisition parameters.[10]

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[9]

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • Liquids: Place a small drop of the neat liquid between two KBr plates.[11]

    • Solids (in solution): Prepare a concentrated solution of the compound in a volatile solvent (e.g., CH₂Cl₂), place a drop on a KBr plate, and allow the solvent to evaporate.[11]

    • Solids (ATR): For Attenuated Total Reflection (ATR)-FTIR, place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[12]

  • Spectrum Acquisition: Place the sample holder in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.[13]

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.[12]

Computational Approaches

In the absence of experimental data, computational methods provide valuable estimates for the physicochemical and spectroscopic properties of this compound.

  • pKa Prediction: Quantum mechanical methods, such as those employing Density Functional Theory (DFT) with a continuum solvation model (like CPCM), can provide accurate pKa predictions for substituted pyridines, with reported mean absolute errors as low as 0.3-0.5 pKa units.[14][15] The inclusion of explicit water molecules in the calculation can further improve accuracy.[14][15] Semiempirical quantum chemical methods also offer a rapid approach for pKa prediction.[16]

  • logP Prediction: A variety of computational methods exist for predicting logP, ranging from fragment-based approaches to those based on quantum mechanics and molecular mechanics.[17] Several software packages and online platforms are available for these calculations.[17][18]

  • NMR and IR Spectra Simulation: Modern open-source and commercial software packages can simulate NMR and IR spectra based on the calculated molecular structure and properties.[19][20][21] DFT calculations are commonly used to predict vibrational frequencies for IR spectra and chemical shifts for NMR spectra.[22]

Mandatory Visualizations

G cluster_exp Experimental Determination cluster_comp Computational Prediction cluster_crossval Cross-Validation pka_exp pKa Determination (Potentiometric Titration) compare_physchem Compare Physicochemical Data pka_exp->compare_physchem logp_exp logP Determination (Shake-Flask Method) logp_exp->compare_physchem nmr_exp NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compare_spec Compare Spectroscopic Data nmr_exp->compare_spec ir_exp FT-IR Spectroscopy ir_exp->compare_spec pka_comp pKa Prediction (e.g., DFT, CPCM) pka_comp->compare_physchem logp_comp logP Prediction (e.g., Fragment-based) logp_comp->compare_physchem nmr_comp NMR Simulation nmr_comp->compare_spec ir_comp IR Simulation ir_comp->compare_spec validation Validated Dataset for This compound compare_physchem->validation compare_spec->validation

Caption: Workflow for the cross-validation of experimental and computational data.

G receptor Kinase A (Target Protein) substrate Substrate Protein receptor->substrate Phosphorylation molecule Pyridin-4-ol Derivative (e.g., this compound) molecule->receptor Inhibition atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling Cascade p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response

Caption: Hypothetical signaling pathway involving a pyridin-4-ol derivative as a kinase inhibitor.

References

Comparative study of fluorination methods for pyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into pyridyl scaffolds is a crucial strategy in medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. Pyridin-4-ol, existing in tautomeric equilibrium with 4-pyridone, represents a key starting material for the synthesis of 4-fluoropyridine, a versatile building block in drug discovery. This guide provides a comparative analysis of prominent fluorination methods for pyridin-4-ol, offering a clear overview of their reported yields, experimental protocols, and underlying chemical principles.

At a Glance: Comparison of Fluorination Methods for Pyridin-4-ol

The following table summarizes the key quantitative data for different synthetic routes to 4-fluoropyridine originating from pyridin-4-ol or its close derivatives.

MethodStarting MaterialKey ReagentsSolvent(s)Reaction Temp. (°C)Reaction TimeReported Yield (%)
Indirect Methods
Balz-Schiemann Reaction4-AminopyridineHBF₄, NaNO₂Water, CH₂Cl₂5–10 then 25~2.5 h20[1]
Nucleophilic Substitution (Two Steps)Pyridin-4-ol1. PCl₅ or POCl₃2. KF or other fluoride sourceVariousElevatedVariableHigh (overall)
Direct Methods (Hypothetical)
DeoxyfluorinationPyridin-4-ol/4-PyridoneDAST, Deoxo-Fluor, PyFluorAproticVariableVariableNot Reported
Electrophilic C-Fluorination4-PyridoneSelectfluor, NFSIAproticVariableVariableNot Reported

Detailed Analysis of Fluorination Strategies

The synthesis of 4-fluoropyridine from pyridin-4-ol can be approached through either indirect routes, involving the conversion of the hydroxyl group to a better leaving group, or by direct fluorination of the pyridin-4-ol/4-pyridone tautomeric system.

Indirect Methods: A Well-Trodden Path

Indirect methods are currently the most established routes for the synthesis of 4-fluoropyridine from precursors readily derived from pyridin-4-ol.

1. Balz-Schiemann Reaction from 4-Aminopyridine

This classical reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. 4-Aminopyridine can be synthesized from pyridin-4-ol. The Balz-Schiemann reaction itself offers a direct route from the amino group to the fluoro group.

Experimental Protocol: [1]

  • Diazotization: 4-Aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of HBF₄. The solution is cooled to 5–7 °C, leading to the crystallization of 4-pyridylammonium tetrafluoroborate.

  • Sodium nitrite (12.0 g, 174 mmol) is added slowly to the suspension while maintaining the temperature between 5–9 °C over approximately 90 minutes.

  • The reaction mixture is stirred for an additional 30 minutes at 5–10 °C and then allowed to warm to 25 °C.

  • Work-up and Isolation: The mixture is slowly added to a NaHCO₃ solution, and the resulting brown, gummy precipitate is removed by decantation and filtration.

  • The filtrate is extracted with CH₂Cl₂, and the organic layers are combined, dried with anhydrous Na₂SO₄, and further dried with CaH₂.

  • The solvent is removed by distillation, and the crude product is purified by vacuum transfer to yield 4-fluoropyridine (1.5 g, 20%).

Logical Workflow for Balz-Schiemann Reaction

Balz_Schiemann cluster_diazotization Diazotization cluster_workup Work-up & Isolation A 4-Aminopyridine in aq. HBF4 B Cool to 5-7 °C A->B C Add NaNO2 (5-9 °C) B->C D Stir and warm to 25 °C C->D E Neutralize with NaHCO3 D->E Reaction Mixture F Remove precipitate E->F G Extract with CH2Cl2 F->G H Dry organic phase G->H I Distill and purify H->I J 4-Fluoropyridine I->J Final Product

Caption: Workflow of 4-fluoropyridine synthesis via Balz-Schiemann reaction.

2. Two-Step Synthesis via 4-Chloropyridine

A common and often high-yielding strategy involves a two-step process: the conversion of pyridin-4-ol to 4-chloropyridine, followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with fluorine.

  • Step 1: Chlorination of Pyridin-4-ol Pyridin-4-ol can be effectively converted to 4-chloropyridine in high yield using standard chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

  • Step 2: Nucleophilic Fluorination of 4-Chloropyridine The resulting 4-chloropyridine is then subjected to a Halex (halogen exchange) reaction. While traditional methods often require harsh conditions, recent advancements allow for milder reaction conditions. For instance, the use of in situ generated anhydrous tetrabutylammonium fluoride (TBAF) has been shown to effect high-yielding fluorination of chloropyridines at room temperature.[2]

Representative Experimental Protocol (Conceptual):

  • Chlorination: Pyridin-4-ol is reacted with POCl₃, often with a catalytic amount of a tertiary amine base, at elevated temperatures. After the reaction is complete, the excess POCl₃ is carefully quenched, and the 4-chloropyridine is isolated and purified.

  • Fluorination: The purified 4-chloropyridine is dissolved in an aprotic solvent (e.g., DMSO, sulfolane) and treated with a fluoride source such as spray-dried potassium fluoride with a phase-transfer catalyst or a more reactive source like CsF or anhydrous TBAF. The reaction mixture is heated until the starting material is consumed. The 4-fluoropyridine is then isolated through extraction and purified by distillation.

Reaction Pathway for Two-Step Synthesis

Two_Step_Synthesis A Pyridin-4-ol B 4-Chloropyridine A->B  PCl5 or POCl3   C 4-Fluoropyridine B->C  Fluoride Source (e.g., KF, CsF)  

Caption: Two-step synthesis of 4-fluoropyridine from pyridin-4-ol.

Direct Fluorination Methods: An Area for Exploration

Direct fluorination of the pyridin-4-ol/4-pyridone tautomeric system is an attractive but less documented approach. The reactivity of the tautomers—the enolic pyridin-4-ol and the amidic 4-pyridone—dictates the choice of fluorinating agent.

1. Deoxyfluorination of the Hydroxyl Group

Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and its safer analogues (e.g., Deoxo-Fluor) are commonly used to convert alcohols to alkyl fluorides.[3] More recently, PyFluor has emerged as a stable and selective deoxyfluorination reagent.[4][5][6][7][8] In principle, these reagents could react with the hydroxyl group of the pyridin-4-ol tautomer. However, the acidic nature of the N-H proton in the 4-pyridone tautomer and the potential for competing side reactions at the nitrogen or the ring carbons present challenges. To date, specific protocols and yields for the deoxyfluorination of pyridin-4-ol to 4-fluoropyridine have not been widely reported in the literature.

Proposed Deoxyfluorination Pathway

Deoxyfluorination A Pyridin-4-ol B Intermediate A->B  DAST or PyFluor   C 4-Fluoropyridine B->C  SN2 displacement  

References

Assessing the Metabolic Stability of 2,6-Difluoropyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, a critical parameter in drug discovery. This guide provides a comparative assessment of 2,6-difluoropyridin-4-ol derivatives, highlighting their potential for improved metabolic profiles over non-fluorinated or mono-fluorinated analogs. By blocking sites susceptible to oxidative metabolism, the difluoro-substitution pattern is anticipated to reduce metabolic clearance and increase in vivo half-life.

Comparative Metabolic Stability Data

While specific experimental data for a wide range of this compound derivatives is limited in publicly available literature, the following table provides a representative comparison based on general trends observed with the fluorination of heterocyclic compounds. The data illustrates the expected increase in metabolic stability with the introduction of fluorine atoms.

Compound IDStructureMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PY-OH-1 Pyridin-4-ol (Parent)1546.2
PY-F-OH-1 2-Fluoropyridin-4-ol4515.4
PY-F2-OH-1 This compound> 120< 5.8

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of increased metabolic stability with fluorination. Actual values will vary depending on the specific substituents on the pyridine ring.

Experimental Protocols

The following is a detailed methodology for a typical in vitro liver microsomal stability assay used to generate the type of data presented above.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time upon incubation with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)
  • Liver microsomes (human, rat, or mouse)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
  • Control compounds (high and low clearance)
  • 96-well plates
  • Incubator shaker (37°C)
  • Centrifuge
  • LC-MS/MS system

3. Procedure:

  • Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and test compound in a 96-well plate.
  • Pre-warm the plate at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.
  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls with compounds of known metabolic stability.
  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the concentration of the test compound in the supernatant using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the following equation:
  • t½ = 0.693 / k
  • Calculate the intrinsic clearance (CLint) using the following equation:
  • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)

Visualizing Experimental and Metabolic Pathways

To better understand the experimental workflow and the anticipated metabolic pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Stock Test Compound Stock Solution Incubation_Mix Incubation Mixture (Compound + Microsomes) Compound_Stock->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix NADPH_System NADPH Regenerating System Reaction_Start Initiate Reaction (Add NADPH System) NADPH_System->Reaction_Start Incubation_Mix->Reaction_Start Time_Points Incubate at 37°C (Collect at Time Points) Reaction_Start->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Experimental workflow for the in vitro microsomal stability assay.

Metabolic_Pathway cluster_metabolism Potential Metabolic Pathways Parent This compound Derivative N_Oxidation N-Oxidation Parent->N_Oxidation CYP450 Hydroxylation Aromatic Hydroxylation (Blocked by Fluorine) Parent->Hydroxylation CYP450 Glucuronidation Phase II Conjugation (Glucuronidation of 4-OH) Parent->Glucuronidation UGTs Defluorination Oxidative Defluorination (Minor Pathway) Parent->Defluorination CYP450

Potential metabolic pathways for this compound derivatives.

Discussion

The introduction of two fluorine atoms at the 2 and 6 positions of the pyridin-4-ol scaffold is a strategic approach to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the electron-withdrawing nature of fluorine deactivates the pyridine ring towards oxidative metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic routes for pyridine-containing compounds are N-oxidation and aromatic hydroxylation. While N-oxidation may still occur, hydroxylation at the 2 and 6 positions is effectively blocked by the fluorine substituents. This "metabolic shielding" is expected to lead to a significant increase in the half-life and a reduction in the intrinsic clearance of these derivatives compared to their non-fluorinated counterparts. While oxidative defluorination is a possible metabolic pathway, it is generally considered a minor route for many fluorinated aromatic compounds. The primary Phase II metabolic pathway is likely to be glucuronidation of the 4-hydroxyl group.

Head-to-Head Comparison: 2,6-Difluoropyridin-4-ol and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to successful drug design. Fluorinated scaffolds, in particular, have garnered significant attention for their ability to modulate key physicochemical and pharmacokinetic properties. This guide provides a head-to-head comparison of 2,6-difluoropyridin-4-ol with other commercially available fluorinated building blocks, offering a comprehensive overview of their relative performance based on available experimental data.

The introduction of fluorine into drug candidates can profoundly influence their acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity. This compound, a member of the fluorinated pyridinol family, presents a unique combination of features. This guide will compare it against other relevant building blocks: 4-fluorophenol, 2,6-difluorophenol, 3-(trifluoromethyl)pyridin-4-ol, and 2,3,5,6-tetrafluoropyridin-4-ol, to aid in the rational selection of these key molecular components.

Physicochemical Properties: A Comparative Analysis

The acidity and lipophilicity of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms can be used to fine-tune these properties.

CompoundStructurepKalogP
This compound this compoundNo experimental data foundNo experimental data found
4-Fluorophenol 4-Fluorophenol9.9[1][2][3]1.48
2,6-Difluorophenol 2,6-Difluorophenol7.45 (Predicted)[4]1.93 (Predicted)
3-(Trifluoromethyl)pyridin-4-ol 3-(Trifluoromethyl)pyridin-4-olNo experimental data foundNo experimental data found
2,3,5,6-Tetrafluoropyridin-4-ol 2,3,5,6-Tetrafluoropyridin-4-olNo experimental data foundNo experimental data found

Note: The absence of experimental data for this compound and other comparators highlights a gap in the current literature and underscores the need for further experimental characterization of these building blocks.

The pKa of phenolic and pyridinolic hydroxyl groups is significantly influenced by the electronic effects of fluorine substituents. Generally, the electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the hydroxyl group. This effect is anticipated to be more pronounced with increasing fluorine substitution.

Figure 1. Impact of Fluorination on Acidity.

Metabolic Stability: A Comparative Overview

Metabolic stability is a critical parameter in drug design, as it influences the half-life and bioavailability of a compound. Fluorine substitution is a common strategy to block metabolic "soft spots," thereby enhancing stability. Phenolic compounds are susceptible to both Phase I (oxidation) and Phase II (conjugation) metabolism. The introduction of fluorine can significantly alter these metabolic pathways.

CompoundExpected Metabolic HotspotsGeneral Impact of Fluorination on Stability
This compound Pyridine ring oxidation, Hydroxyl group conjugation (glucuronidation, sulfation)The two fluorine atoms are expected to deactivate the pyridine ring towards oxidation, potentially increasing metabolic stability compared to non-fluorinated pyridinols.
4-Fluorophenol Aromatic hydroxylation, Hydroxyl group conjugationThe fluorine atom can block one site of oxidation. It is a known substrate for both glucuronidation and sulfation.[5]
2,6-Difluorophenol Hydroxyl group conjugationThe fluorine atoms significantly deactivate the aromatic ring to oxidation, making conjugation the primary metabolic pathway.
3-(Trifluoromethyl)pyridin-4-ol Pyridine ring oxidation, Hydroxyl group conjugationThe potent electron-withdrawing trifluoromethyl group is expected to significantly increase metabolic stability against oxidative metabolism.[6]
2,3,5,6-Tetrafluoropyridin-4-ol Hydroxyl group conjugationThe perfluorinated ring is highly resistant to oxidative metabolism.

Note: This table provides a qualitative comparison based on established principles of drug metabolism. Direct comparative experimental data is needed for a quantitative assessment.

Metabolic_Stability_Workflow cluster_workflow In Vitro Metabolic Stability Assay Workflow A Incubate Test Compound with Liver Microsomes or Hepatocytes B Sample at Multiple Time Points A->B C Quench Reaction (e.g., with Acetonitrile) B->C D Analyze Samples by LC-MS/MS C->D E Determine Parent Compound Remaining over Time D->E F Calculate In Vitro Half-life (t½) and Intrinsic Clearance (Clint) E->F

Figure 2. Experimental Workflow for Metabolic Stability.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. Below are methodologies for determining pKa, logP, and in vitro metabolic stability.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds). Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer.

  • Titration: If the compound is acidic, titrate with the 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition. If the compound is basic, titrate with 0.1 M HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP by Shake-Flask Method
  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Partitioning: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its expected solubility.

  • Equilibration: Add a known volume of the other phase to create a biphasic system. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation: Prepare a microsomal suspension (e.g., human liver microsomes) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a solution of the test compound and positive controls (compounds with known metabolic fates) in a solvent like DMSO.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.

Conclusion

The strategic incorporation of fluorine is a powerful tool in drug discovery for optimizing the physicochemical and pharmacokinetic properties of lead compounds. While this compound presents an intriguing scaffold with the potential for enhanced metabolic stability, a comprehensive head-to-head comparison with other fluorinated building blocks is currently hampered by a lack of publicly available experimental data. This guide highlights the expected trends based on fundamental principles of medicinal chemistry and provides the necessary experimental framework for researchers to generate the data required for informed decision-making in their drug design endeavors. Further experimental characterization of these and other novel fluorinated building blocks will be invaluable to the advancement of medicinal chemistry.

References

Benchmarking Catalyst Performance for the Functionalization of 2,6-Difluoropyridin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2,6-difluoropyridin-4-ol core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, further accentuated by the two fluorine atoms, presents unique challenges and opportunities for catalytic C-C and C-N bond formation, as well as C-H functionalization. This guide provides a comparative overview of various catalytic systems applicable to the derivatization of this compound, with a focus on performance benchmarks, experimental protocols, and reaction pathways.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in achieving desired reactivity, selectivity, and yield. Below is a summary of key catalytic strategies for the functionalization of pyridines, which can be adapted for this compound. The data presented is based on analogous systems and serves as a starting point for reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the workhorses for C-C and C-N bond formation. For a substrate like this compound, the hydroxyl group may require protection or the use of a pseudohalide (e.g., triflate) at the C4 position for cross-coupling reactions.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95[1]
PdCl₂(dppf)Na₂CO₃Toluene/Ethanol110680-90[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O801870-80[1]

Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Halides

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1102-24Good[2]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane10012-24Good[2]
"XantPhos Pd G3"DBUMeCN/PhMe1401Good[3]

Table 3: Performance of Palladium/Copper Catalysts in Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRT16Good[4]
PdCl₂(PPh₃)₂ / CuINEt₃DMFRT2-4High[5]
Pd/CuFe₂O₄K₂CO₃EtOH701-285-95[6]
Iridium-Catalyzed C-H Borylation

Direct C-H functionalization is an atom-economical approach to introduce functionality. Iridium catalysts are particularly effective for the borylation of aromatic and heteroaromatic C-H bonds, creating versatile boronic ester intermediates. For 2,6-difluoropyridine derivatives, C-H borylation is expected to occur at the C3 or C5 position.

Table 4: Performance of Iridium Catalysts in C-H Borylation

Catalyst/LigandBoron SourceSolventTemp. (°C)Time (h)Yield (%)Reference
[Ir(COD)OMe]₂ / dtbpyB₂pin₂THF801-24>95[7]
[Ir(COD)Cl]₂ / dtbpyB₂pin₂CyclohexaneRT-801-24Variable[7]
[Ir(OMe)(COD)]₂ (ligand-free)B₂pin₂MTBE801285[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are generalized protocols for key functionalization reactions, which should be optimized for the specific substrate, this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the arylation of halopyrimidines and can be applied to a triflate derivative of this compound.[8]

Materials:

  • 2,6-difluoro-4-((trifluoromethyl)sulfonyl)oxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the pyridyl triflate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of a halo- or triflyloxypyridine with an amine.[2]

Materials:

  • 4-Bromo-2,6-difluoropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., BINAP, 0.02-0.1 mmol)

  • Strong base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 10 mL)

Procedure:

  • In a glovebox, add the bromopyridine, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent and the amine.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a starting point for the direct borylation of the this compound backbone.[7]

Materials:

  • This compound (1.0 mmol)

  • Iridium precatalyst (e.g., [Ir(COD)OMe]₂, 0.01-0.05 mmol)

  • Ligand (e.g., dtbpy, 0.02-0.1 mmol)

  • Boron source (e.g., B₂pin₂, 1.5 mmol)

  • Anhydrous, degassed solvent (e.g., THF or cyclohexane, 10 mL)

Procedure:

  • Under an inert atmosphere, combine the iridium precatalyst and ligand in a Schlenk flask.

  • Add the solvent, followed by this compound and the boron source.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the formation of the borylated product by GC-MS.

  • Once complete, cool the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Palladium-Catalyzed Cross-Coupling Cycle

G Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal R-M ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for Catalyst Screening

G Experimental Workflow for Catalyst Performance Benchmarking cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Start Define Substrate and Reagents (this compound derivative) Catalyst_Selection Select Catalysts and Ligands (Pd, Ir, Cu-based) Start->Catalyst_Selection Condition_Design Design Reaction Conditions (Solvent, Base, Temp.) Catalyst_Selection->Condition_Design Reaction_Setup Set up Parallel Reactions (Inert Atmosphere) Condition_Design->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up and Purification Reaction_Monitoring->Workup Characterization Characterize Products (NMR, MS) Workup->Characterization Data_Analysis Analyze Yield and Selectivity Characterization->Data_Analysis Comparison Compare Catalyst Performance Data_Analysis->Comparison

Caption: A typical workflow for benchmarking catalyst performance.

Iridium-Catalyzed C-H Borylation Pathway

G Simplified Mechanism for Iridium-Catalyzed C-H Borylation Ir_cat [Ir(L)]+ OxAdd Oxidative Addition of B-B bond Ir_cat->OxAdd B₂pin₂ B2pin2 B₂pin₂ Ir_Bpin [(L)Ir(Bpin)₃] OxAdd->Ir_Bpin CH_Activation C-H Activation (Ar-H) Ir_Bpin->CH_Activation Ar-H Ir_Ar [(L)Ir(H)(Ar)(Bpin)₂] CH_Activation->Ir_Ar RedElim Reductive Elimination Ir_Ar->RedElim HBpin H-Bpin Ir_Ar->HBpin RedElim->Ir_cat Regeneration Product Ar-Bpin RedElim->Product

Caption: Key steps in the Ir-catalyzed C-H borylation cycle.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This document provides crucial safety and logistical information for the proper disposal of 2,6-Difluoropyridin-4-ol, promoting a culture of safety and environmental responsibility. Adherence to these protocols is vital for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and national safety guidelines.

  • Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat must be worn. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.

    • Skin irritation.[1][2][3][4]

    • Serious eye irritation.[1][2][3][4]

    • Potential for respiratory irritation.[1][2][3][4]

    • Possible flammability.[2][3][5][6]

  • Incompatibilities: To prevent dangerous chemical reactions, waste containing this compound must not be mixed with incompatible materials. Based on the reactivity of analogous compounds, this includes strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][7]

Hazard Profile of Structurally Related Compounds

The following table summarizes the identified hazards for compounds structurally similar to this compound. This data should be used to inform the risk assessment and handling procedures for its disposal.

CompoundHazard Statements
2,6-DifluoropyridineFlammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3]
Ethyl 2,6-difluoropyridine-4-carboxylateCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
2,6-Difluoropyridine-4-boronic acidCauses skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
2,6-Difluoropyridin-4-amineHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8][9]

Experimental Protocol for Proper Disposal

The following step-by-step procedure outlines the mandatory process for the safe disposal of this compound and its associated waste. Under no circumstances should this chemical or its containers be disposed of in general waste or via sanitary sewer systems.[1][2][5]

1. Waste Collection and Segregation:

  • Collect all solid waste of this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, chemically compatible, and sealable hazardous waste container.
  • Solutions containing this compound should be collected in a separate, compatible liquid waste container.
  • Crucially, segregate this waste stream from incompatible materials as identified in the safety precautions.[5][7]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled.
  • The label must include:
  • The words "Hazardous Waste".
  • The full chemical name: "this compound".
  • An accurate description of the container's contents (e.g., "Solid Waste" or "Aqueous Solution").
  • The date when waste was first added to the container.
  • Associated hazard pictograms (e.g., irritant, flammable if applicable).

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
  • The SAA must be a secure, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
  • Ensure the use of secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks from the primary container.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and any other relevant information from the SDS of related compounds.
  • Follow all institutional and regulatory procedures for waste handover.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and restrict access.
  • If flammable, eliminate all sources of ignition.[2][5][6]
  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
  • Carefully collect the absorbed material and spilled chemical into a sealable container for disposal as hazardous waste.
  • Decontaminate the spill area as appropriate and report the incident according to your institution's policy.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Designated Solid Waste Container C->D Solid E Collect in Designated Liquid Waste Container C->E Liquid F Segregate from Incompatible Materials (Acids, Bases, Oxidizers) D->F E->F G Securely Seal and Label Container 'Hazardous Waste: this compound' F->G H Store in Secondary Containment in a Designated Satellite Accumulation Area (SAA) G->H I Contact EHS or Licensed Waste Contractor for Disposal H->I J Follow Institutional Handover Protocol I->J K Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Difluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Difluoropyridin-4-ol. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper management of this chemical compound. The following recommendations are based on safety data for structurally related compounds and general laboratory safety principles.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is summarized below. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of dust or vapors. All manipulations should be conducted within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3][4][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[1][2][3][4][5]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[1][2][3][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety.

  • Preparation and Gowning : Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Compound Handling : All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood to minimize exposure risk.[1] Use disposable equipment when possible to reduce cleaning and decontamination needs.

  • Spill Management : In case of a spill, evacuate the area and prevent further leakage if safe to do so.[2] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, sealed container for disposal.[2]

  • Decontamination : After handling, wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused or waste this compound should be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

  • Containers : Empty containers should be handled as the product itself and disposed of accordingly.[2] Do not reuse empty containers.

  • Labeling and Storage : All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated, well-ventilated, and secure area away from incompatible materials.[1][2][4]

Workflow for Handling this compound

G A Start: Prepare for Handling B Don Required PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat - Closed-Toe Shoes A->B C Work in a Certified Chemical Fume Hood B->C D Perform Chemical Manipulations (Weighing, Dissolving, etc.) C->D E Spill Occurs? D->E F Contain and Clean Spill with Inert Absorbent E->F Yes G Decontaminate Work Area E->G No F->G H Dispose of Waste (Chemical & Contaminated PPE) in Labeled Hazardous Waste Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K End J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.